molecular formula C6H10O B092107 1-Methoxycyclopentene CAS No. 1072-59-9

1-Methoxycyclopentene

Cat. No.: B092107
CAS No.: 1072-59-9
M. Wt: 98.14 g/mol
InChI Key: GKIATJNLLNNGJV-UHFFFAOYSA-N
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Description

1-Methoxycyclopentene is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIATJNLLNNGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147944
Record name 1-Methoxycyclopentene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-59-9
Record name 1-Methoxycyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxycyclopentene from Cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthesis of 1-methoxycyclopentene, a valuable enol ether intermediate in organic synthesis, starting from cyclopentanone. This document provides a thorough exploration of the Williamson ether synthesis-based approach, including a detailed reaction mechanism, step-by-step experimental protocols, and critical analysis of experimental choices. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure procedural success and safety. All quantitative data is summarized for clarity, and key concepts are visualized through diagrams.

Introduction: The Significance of this compound

This compound serves as a key building block in a variety of organic transformations. As an enol ether, its electron-rich double bond makes it a potent nucleophile, readily participating in reactions such as aldol condensations, Michael additions, and cycloadditions. Its utility is particularly pronounced in the construction of complex carbocyclic and heterocyclic frameworks, which are prevalent in medicinally active compounds and natural products. The controlled and efficient synthesis of this compound is therefore a critical process for synthetic chemists.

This guide focuses on a robust and widely applicable method for its preparation: the O-alkylation of the enolate of cyclopentanone. This approach offers excellent control over regioselectivity and is amenable to scale-up.

Foundational Principles: Reaction Mechanism and Causality

The synthesis of this compound from cyclopentanone is fundamentally a Williamson ether synthesis, adapted for the formation of an enol ether. The overall transformation can be dissected into two primary stages:

  • Enolate Formation: Deprotonation of cyclopentanone at the α-carbon to generate the corresponding enolate.

  • O-Alkylation: Nucleophilic attack of the enolate oxygen onto an electrophilic methyl source.

Step 1: Enolate Formation - The Critical Deprotonation

The initial and most critical step is the regioselective deprotonation of cyclopentanone to form the cyclopentenolate anion. The choice of base and reaction conditions is paramount to the success of this step.

  • Choice of Base: A strong, non-nucleophilic base is essential to ensure complete and rapid deprotonation without competing nucleophilic addition to the carbonyl group. Lithium diisopropylamide (LDA) is an exemplary choice due to its strong basicity and significant steric hindrance, which minimizes its nucleophilicity.[1] Sodium methoxide can also be employed, particularly when the subsequent alkylating agent is a methylating agent, as it regenerates the methoxide anion.

  • Causality of Conditions: The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions such as self-condensation of the ketone.[2] Anhydrous conditions are crucial as protic solvents would quench the highly basic enolate.

Step 2: O- versus C-Alkylation - Directing the Nucleophile

The cyclopentenolate anion is an ambident nucleophile, meaning it possesses two nucleophilic centers: the α-carbon and the oxygen atom. The desired outcome is O-alkylation to form the enol ether. Several factors influence the regioselectivity of this step:

  • Electrophile Hardness (HSAB Theory): According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles preferentially react with the hard oxygen atom of the enolate, while soft electrophiles favor the soft carbon atom. Methylating agents like dimethyl sulfate and methyl iodide are considered relatively hard electrophiles, thus favoring O-alkylation.

  • Solvent Effects: Polar aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are commonly used. These solvents solvate the metal cation, leaving the enolate oxygen more exposed and nucleophilic, thereby promoting O-alkylation.

  • Counterion: The nature of the counterion (e.g., Li⁺, Na⁺) can influence the aggregation state of the enolate and its reactivity, though this is often a secondary consideration with simple enolates like that of cyclopentanone.

The overall reaction mechanism is depicted below:

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: O-Alkylation Cyclopentanone Cyclopentanone Enolate Cyclopentenolate Anion Cyclopentanone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product This compound Enolate->Product SN2 Attack MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Product

Figure 1: General reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, coupled with good laboratory practice, will ensure a successful outcome.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
CyclopentanoneC₅H₈O84.128.41 g (0.1 mol)>99%
Sodium MethoxideCH₃ONa54.025.94 g (0.11 mol)>95%
Dimethyl Sulfate(CH₃)₂SO₄126.1313.87 g (0.11 mol)>99%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01100 mLAqueous
Brine (Saturated NaCl)NaCl58.44100 mLAqueous
Anhydrous Magnesium SulfateMgSO₄120.37~10 gAnhydrous
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions
  • Sodium Methoxide: Highly caustic and flammable.[3][4][5][6] It reacts violently with water.[4][5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][6]

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent. All manipulations must be performed in a well-ventilated fume hood. Wear specialized gloves (e.g., butyl rubber) and full face protection. Have an ammonia solution readily available to neutralize any spills.

  • Diethyl Ether: Extremely flammable. Ensure no open flames or spark sources are present.

Detailed Procedure

Experimental_Workflow A 1. Setup and Inert Atmosphere B 2. Addition of Sodium Methoxide A->B Anhydrous Diethyl Ether C 3. Addition of Cyclopentanone B->C Stirring D 4. Enolate Formation C->D 0 °C, 30 min E 5. Addition of Dimethyl Sulfate D->E Dropwise Addition F 6. Reaction E->F Reflux, 4h G 7. Quenching F->G Cool to 0 °C H 8. Workup G->H H₂O, NaHCO₃, Brine I 9. Purification H->I Distillation

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Add 150 mL of anhydrous diethyl ether to the flask. Carefully add sodium methoxide (5.94 g, 0.11 mol) to the ether with stirring.

  • Cyclopentanone Addition: Dissolve cyclopentanone (8.41 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred suspension of sodium methoxide at 0 °C (ice bath) over 30 minutes.

  • Enolate Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add dimethyl sulfate (13.87 g, 0.11 mol) dropwise to the reaction mixture at 0 °C over 30 minutes. A precipitate of sodium sulfate will form.

  • Reaction Completion: After the addition of dimethyl sulfate, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 50 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric pressure.[7] Collect the fraction boiling at 115-116 °C.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 4.55 (t, 1H), 3.50 (s, 3H), 2.30-2.20 (m, 4H), 1.90-1.80 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 155.0, 100.2, 55.8, 32.1, 29.8, 21.5
IR (neat) ν 2950, 2840, 1660 (C=C), 1210 (C-O) cm⁻¹
Boiling Point 115-116 °C

Trustworthiness: A Self-Validating System

The protocol described above incorporates several self-validating checks to ensure the integrity of the experiment:

  • Visual Confirmation of Enolate Formation: The formation of the sodium enolate of cyclopentanone often results in a change in the appearance of the reaction mixture, typically becoming a thicker suspension or a clearer solution depending on the exact conditions.

  • Precipitation of Sodium Sulfate: The formation of a white precipitate (sodium sulfate) upon the addition of dimethyl sulfate is a clear visual indicator that the alkylation reaction is proceeding.

  • pH Check During Workup: The wash with saturated sodium bicarbonate solution serves to neutralize any remaining acidic species. A check of the aqueous layer's pH should confirm it is basic.

  • Consistent Boiling Point: A sharp and consistent boiling point during distillation is a strong indicator of the product's purity.[7]

Conclusion

The synthesis of this compound from cyclopentanone via O-alkylation of its enolate is a reliable and efficient method for producing this valuable synthetic intermediate. By carefully selecting reagents and controlling reaction conditions, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to successfully and safely perform this synthesis.

References

  • Gelest, Inc. (2015).
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2024). Sodium methoxide, 5.4M (30 wt.%)
  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS.
  • Biswas, T. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • The Organic Chemistry Tutor. (2018).

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the key physical properties of 1-methoxycyclopentene, specifically its boiling point and density. As a crucial intermediate in various organic syntheses, a thorough understanding of these fundamental characteristics is paramount for its effective handling, application, and the design of novel synthetic routes. This document presents experimentally determined values for these properties, outlines detailed methodologies for their verification, and discusses the underlying chemical principles that govern these physical constants.

Introduction: The Significance of this compound

This compound (CAS No. 1072-59-9) is a cyclic enol ether that serves as a versatile building block in organic chemistry. Its unique structural features, combining the reactivity of a double bond with the electronic effects of the methoxy group, make it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and natural products. Accurate knowledge of its physical properties is not merely academic; it is a cornerstone of process safety, reaction optimization, and purification strategies. For instance, the boiling point is critical for designing distillation protocols, while density is essential for mass-transfer calculations and solvent selection.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. In the case of this compound, the presence of a polar carbon-oxygen bond within the ether linkage introduces dipole-dipole interactions, which, along with London dispersion forces, influence its boiling point and density.

Summary of Physical Data

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueUnitsConditions
Boiling Point 139.7°Cat 760 mmHg
Density 0.9g/cm³Not Specified

Table 1: Key Physical Properties of this compound.

Experimental Determination of Physical Properties

To ensure the utmost confidence in experimental outcomes, the following protocols for determining the boiling point and density of this compound are provided. These methods are designed to be self-validating, incorporating control measures and precise techniques.

Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro-boiling point determination method is suitable for small sample volumes.

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small-diameter test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

  • Heating and Observation: The heating bath is gradually heated. As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • Equilibrium Identification: The heating is discontinued once a steady stream of bubbles is observed. The liquid will begin to cool, and the rate of bubbling will decrease.

  • Boiling Point Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Pressure Correction: The atmospheric pressure in the laboratory should be recorded. If it deviates significantly from 760 mmHg, a pressure correction should be applied to the observed boiling point.

Causality and Self-Validation: This method is inherently self-validating as the boiling point is a distinct physical constant. The sharpness of the boiling point is a good indicator of the sample's purity. A broad boiling range would suggest the presence of impurities. The use of a Thiele tube ensures even heat distribution, minimizing temperature gradients that could lead to inaccurate readings.

Workflow for Boiling Point Determination:

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation A Place this compound in test tube B Invert sealed capillary tube into sample A->B C Attach test tube to thermometer B->C D Immerse in Thiele tube heating bath C->D E Gradually heat the bath D->E F Observe steady stream of bubbles E->F G Discontinue heating F->G H Record temperature as liquid enters capillary G->H I Record atmospheric pressure H->I J Apply pressure correction if necessary I->J

Caption: Workflow for the experimental determination of boiling point.

Protocol for Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. The use of a pycnometer provides a highly accurate method for determining the density of a liquid.

Methodology:

  • Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately on an analytical balance.

  • Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

  • Mass Measurement: The filled pycnometer is weighed again on the same analytical balance.

  • Temperature Control: The temperature of the sample at the time of measurement is recorded, as density is temperature-dependent.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

  • Replicate Measurements: The procedure should be repeated at least twice to ensure the precision and accuracy of the measurement. The average of the consistent readings is taken as the final density.

Causality and Self-Validation: The accuracy of this method is contingent on the precise knowledge of the pycnometer's volume and the accuracy of the analytical balance. By performing multiple measurements and ensuring temperature control, the method provides a high degree of confidence in the obtained density value. Consistency between replicate measurements serves as a self-validating check.

Workflow for Density Determination:

DensityDetermination cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation cluster_validation Validation A Weigh a clean, dry pycnometer (m1) B Fill pycnometer with this compound A->B C Weigh the filled pycnometer (m2) B->C D Record the temperature (T) C->D E Calculate mass of sample (m_sample = m2 - m1) D->E F Calculate density (ρ = m_sample / V_pycnometer) E->F G Repeat steps A-F for replicate measurements F->G H Calculate the average density G->H

Caption: Workflow for the experimental determination of density.

Conclusion

The physical properties of this compound, namely its boiling point and density, are fundamental parameters for its safe and effective use in research and development. This guide has provided experimentally determined values for these properties and detailed, robust protocols for their verification. By understanding and applying these principles, researchers can ensure the integrity of their experimental work and contribute to the advancement of chemical synthesis.

References

  • LookChemicals. Cyclopentene, 1-methoxy-. [Link]

  • AA Blocks. This compound. [Link]

An In-depth Technical Guide to the Reactivity of the Double Bond in 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the reactivity of the double bond in 1-methoxycyclopentene, a key intermediate in organic synthesis. As an enol ether, its unique electronic structure, characterized by the interplay of inductive and resonance effects of the methoxy group, imparts a high degree of nucleophilicity to the double bond, governing its reaction pathways. This document will delve into the mechanistic underpinnings of its primary reactions, including electrophilic additions, hydrolysis, and cycloadditions. Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are provided to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing this compound in their synthetic endeavors.

Introduction: The Electronic Landscape of this compound

This compound (C₆H₁₀O) is a cyclic enol ether whose reactivity is fundamentally dictated by the electronic contributions of the methoxy substituent to the carbon-carbon double bond.[1] The oxygen atom of the methoxy group exerts a dual electronic influence: a -I (negative inductive) effect due to its high electronegativity, and a +M (positive mesomeric or resonance) effect, where a lone pair of electrons on the oxygen is delocalized into the π-system of the double bond.[2]

The resonance effect is the dominant factor, significantly increasing the electron density of the double bond and rendering it highly nucleophilic.[2][3] This electron-donating nature makes the double bond particularly susceptible to attack by electrophiles. Furthermore, this resonance stabilization has a profound impact on the regioselectivity of addition reactions, as it stabilizes the formation of a carbocation intermediate at the α-carbon (the carbon atom bearing the methoxy group).[2][4]

The following diagram illustrates the key resonance structures that contribute to the enhanced nucleophilicity of the β-carbon of the double bond.

Caption: Resonance delocalization in this compound.

Key Reaction Classes and Mechanistic Insights

The electron-rich nature of the double bond in this compound predisposes it to a variety of addition reactions. This section will explore the most pertinent reaction classes, providing both mechanistic explanations and actionable experimental protocols.

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of enol ethers. The reaction proceeds via a two-step mechanism involving the initial attack of the electron-rich double bond on an electrophile, followed by the capture of the resulting carbocation by a nucleophile.

Mechanism: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as hydrogen chloride (HCl), to this compound serves as a classic example of electrophilic addition. The reaction is highly regioselective, a direct consequence of the resonance stabilization provided by the methoxy group.[2][4]

  • Protonation: The π-bond of the enol ether attacks the proton of the hydrogen halide, leading to the formation of a carbocation. This protonation occurs at the β-carbon, as this allows for the formation of a resonance-stabilized tertiary carbocation on the α-carbon.

  • Nucleophilic Attack: The halide anion then acts as a nucleophile, attacking the carbocation to form the final product, 1-chloro-1-methoxycyclopentane.

The following diagram illustrates this mechanistic pathway.

Electrophilic_Addition cluster_1 Electrophilic Addition of HCl to this compound start This compound + HCl intermediate Resonance-Stabilized Carbocation Intermediate start->intermediate Protonation of β-carbon product 1-Chloro-1-methoxycyclopentane intermediate->product Nucleophilic attack by Cl⁻

Caption: Mechanism of HCl addition to this compound.

Experimental Protocol: Synthesis of 1-Chloro-1-methoxycyclopentane

  • Materials: this compound, anhydrous diethyl ether, hydrogen chloride (gas or solution in diethyl ether).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-cooled solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by distillation or column chromatography as needed.

Acid-Catalyzed Hydrolysis

Enol ethers are sensitive to acidic conditions and readily undergo hydrolysis to form a ketone and an alcohol.[5] This reaction is essentially the reverse of acetal formation.

Mechanism of Hydrolysis

The mechanism is similar to that of electrophilic addition, with the initial step being the rate-determining protonation of the double bond.[3][6]

  • Protonation: The double bond is protonated by a hydronium ion at the β-carbon to form a resonance-stabilized carbocation.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step yields a hemiacetal.

  • Decomposition: The hemiacetal is unstable and rapidly decomposes to cyclopentanone and methanol.

The workflow for this process is depicted below.

Hydrolysis_Workflow cluster_2 Acid-Catalyzed Hydrolysis of this compound reactant This compound protonation Protonation (H₃O⁺) reactant->protonation carbocation Carbocation Intermediate protonation->carbocation hydration Nucleophilic attack by H₂O carbocation->hydration hemiacetal Hemiacetal Intermediate hydration->hemiacetal decomposition Decomposition hemiacetal->decomposition products Cyclopentanone + Methanol decomposition->products

Caption: Workflow of the hydrolysis of this compound.

Experimental Protocol: Hydrolysis to Cyclopentanone

  • Materials: this compound, dilute aqueous hydrochloric acid (e.g., 1 M HCl), diethyl ether.

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran), add dilute aqueous hydrochloric acid.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclopentanone.

Cycloaddition Reactions

The electron-rich nature of this compound makes it an excellent dienophile in inverse-electron-demand Diels-Alder reactions.[5] In these reactions, the electron-rich alkene reacts with an electron-poor diene.[5]

Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

This pericyclic reaction proceeds in a concerted fashion, where the highest occupied molecular orbital (HOMO) of the enol ether interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene. This type of cycloaddition is a powerful tool in bioorthogonal chemistry.[5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
CAS Number1072-59-9[1]
Boiling PointNot available
DensityNot available

Conclusion

This compound is a versatile reagent in organic synthesis, with its reactivity centered around its electron-rich double bond. The methoxy group's powerful electron-donating resonance effect enhances the nucleophilicity of the double bond and dictates the regiochemical outcome of addition reactions. A thorough understanding of its electronic properties and reaction mechanisms, as detailed in this guide, is crucial for its effective application in the synthesis of complex molecules and in the development of novel chemical methodologies. The provided protocols offer a starting point for further exploration and optimization in a research and development setting.

References

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  • SpectraBase. (n.d.). 1-Methoxy-1-methylcyclopentane. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2018, August 4). Synthesis of 1-methylcyclopentene from cyclopentene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Chemdad. (n.d.). 1-methoxycyclohexene One Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methoxycyclopentene (CAS No. 1072-59-9) is a cyclic enol ether of significant interest in organic synthesis, serving as a versatile intermediate in the construction of complex molecular architectures.[1][2] Its utility in drug discovery and development stems from the reactive nature of the enol ether functionality, which allows for a variety of chemical transformations. However, this inherent reactivity also predisposes this compound to degradation, necessitating a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure its integrity and performance in sensitive applications.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of enol ether chemistry and safety data for analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₀O[1][3]
Molecular Weight 98.14 g/mol [1]
CAS Number 1072-59-9[1][3]
Boiling Point 139.7 °C at 760 mmHg[2]
Flash Point 28.4 °C[2]
Density 0.9 g/cm³[2]
Vapor Pressure 7.9 mmHg at 25 °C[4]

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and potentially, photochemical degradation. The electron-rich double bond of the enol ether is the focal point of its reactivity.[5]

Hydrolytic Instability

The most significant degradation pathway for this compound is acid-catalyzed hydrolysis.[3] In the presence of even trace amounts of acid and water, the enol ether will readily revert to its corresponding ketone, cyclopentanone, and methanol.[3]

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis proceeds via a well-established mechanism for enol ethers, which involves the initial protonation of the double bond to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields a hemiacetal, which then rapidly decomposes to the ketone and alcohol.

hydrolysis_mechanism This compound This compound Resonance-Stabilized Cation Resonance-Stabilized Carbocation This compound->Resonance-Stabilized Cation + H⁺ (slow) Hemiacetal Hemiacetal Intermediate Resonance-Stabilized Cation->Hemiacetal + H₂O Cyclopentanone + Methanol Cyclopentanone + Methanol Hemiacetal->Cyclopentanone + Methanol - H⁺ (fast) oxidation_pathway cluster_autoxidation Autoxidation (potential) cluster_strong_oxidation Reaction with Strong Oxidants 1-Methoxycyclopentene_auto This compound Peroxide_Intermediates Peroxide Intermediates 1-Methoxycyclopentene_auto->Peroxide_Intermediates O₂, light, heat 1-Methoxycyclopentene_strong This compound Oxidized_Products α-Hydroxy Ketones, Cleavage Products 1-Methoxycyclopentene_strong->Oxidized_Products e.g., mCPBA handling_workflow start Start prepare Prepare Inert Atmosphere (e.g., flush with Argon) start->prepare open_container Open Container Under Inert Atmosphere prepare->open_container dispense Dispense Required Amount with a Syringe or Cannula open_container->dispense reseal Tightly Reseal Container Under Inert Atmosphere dispense->reseal store Return to Proper Storage (2-8 °C, dark) reseal->store end End store->end

Figure 3: Recommended Workflow for Handling this compound.

Key Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use only non-sparking tools and take measures to prevent static discharge. *[6] Keep away from all sources of ignition, including heat, sparks, and open flames. *[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Never introduce water or acidic substances into the storage container.

Chemical Incompatibilities

To prevent rapid decomposition or hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong Acids: Catalyze rapid hydrolysis. *[7] Strong Bases: Can also promote decomposition pathways.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. Its stability is primarily challenged by its susceptibility to acid-catalyzed hydrolysis and, to a lesser extent, oxidation and potential photochemical degradation. Adherence to the storage and handling protocols outlined in this guide—namely, storage at 2-8 °C under an inert atmosphere and protected from light, along with careful handling to prevent exposure to moisture, air, and incompatible chemicals—is paramount to preserving the integrity of this reagent and ensuring the success and reproducibility of the synthetic endeavors in which it is employed.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-1-cyclopentene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136835, this compound. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a flammable liquid.
  • FUJIFILM Wako Chemicals. (2023, August 17). Safety Data Sheet: Cyclopentyl Methyl Ether, Super Dehydrated, with Stabilizer.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2020, March 25). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions.
  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Retrieved from [Link]

  • Kent State University. (n.d.). Proper Chemical Storage. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 142383, 3-Methoxy-1-cyclopentene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • YouTube. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photochemical Michael reaction of silyl enol ethers with 2′-nitro- and 2′,2′-dicyanostyrenes. Retrieved from a representative article on photochemical reactions of enol ethers.
  • YouTube. (2022, January 10). Alkenes to Epoxides, Part 1: Introduction and Simple Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). C−O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non‐Rubottom Oxidation.

Sources

Technical Guide: Acid-Catalyzed Hydrolysis of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the hydrolysis of 1-methoxycyclopentene to cyclopentanone, a fundamental transformation in organic synthesis often utilized for deprotecting carbonyl groups or finalizing ring-closure sequences. Unlike ester hydrolysis, which can proceed under basic or acidic conditions, enol ether hydrolysis is strictly acid-catalyzed .

The transformation is governed by the


 mechanism  (Acid-Catalyzed Substitution, Electrophilic, Bimolecular), where proton transfer to the 

-carbon is the rate-determining step. This guide provides a validated protocol, mechanistic analysis, and kinetic data to ensure high-yield reproducibility in a research setting.

Part 1: Mechanistic Underpinnings

The Pathway

The hydrolysis of this compound does not follow the typical nucleophilic acyl substitution observed in esters. Instead, it behaves as an alkene hydration activated by the electron-donating methoxy group.

  • Protonation (Rate-Determining Step): The

    
    -electrons of the C=C bond attack a proton from the general acid (
    
    
    
    ). The presence of the methoxy group directs the proton to the
    
    
    -carbon (C2), stabilizing the resulting positive charge on C1 via resonance (forming an oxocarbenium ion ).
  • Hydration: Water attacks the highly electrophilic oxocarbenium ion to form a hemiacetal intermediate.[1][2]

  • Collapse: The hemiacetal is unstable; rapid proton transfer and elimination of methanol yield the thermodynamic ketone product, cyclopentanone.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate, highlighting the critical oxocarbenium transition state.

Mechanism cluster_0 Key Kinetic Barrier Start 1-Methoxy cyclopentene TS Oxocarbenium Intermediate (Resonance Stabilized) Start->TS Step 1: C-Protonation (Rate Limiting) + H3O+ Hemiacetal Hemiacetal Intermediate TS->Hemiacetal Step 2: Hydration + H2O Product Cyclopentanone + Methanol Hemiacetal->Product Step 3: Tautomerization - MeOH

Figure 1: The


 mechanism showing the rate-limiting formation of the oxocarbenium ion.

Part 2: Kinetic Considerations

Understanding the kinetics is crucial for troubleshooting slow reactions or side-product formation (polymerization).

General Acid Catalysis

Research by A.J. Kresge and others has established that enol ether hydrolysis exhibits general acid catalysis . The reaction rate depends not just on pH (specific acid catalysis), but on the concentration of the undissociated acid (


) in the system [1].
  • Implication: Using a buffer system or a weak acid at higher concentration can sometimes be more effective than simply lowering the pH with strong mineral acid, as it provides a higher concentration of proton donors without causing acid-sensitive substrate decomposition.

Isotope Effects

The solvent deuterium isotope effect (


) for this reaction is typically > 1 (usually 2.0 – 3.5) .
  • Why? The bond to the proton is being broken in the rate-limiting step. If

    
     is used, the C–D bond forms slower than the C–H bond due to the lower zero-point energy of the starting material [2].
    
Kinetic Data Summary
ParameterCharacteristicPractical Implication
Rate Law

Increase acid concentration (

) to accelerate, not just

.
RDS Proton transfer to CarbonSteric hindrance at the

-carbon significantly slows the reaction.
Isotope Effect

Reaction is slower in deuterated solvents (e.g., for NMR studies).
Side Reactions PolymerizationHigh concentrations of reactant without water can lead to cationic polymerization.

Part 3: Experimental Protocol

Safety Note: this compound is flammable. Hydrochloric acid is corrosive. Perform all operations in a fume hood.

Materials
  • Substrate: this compound (10 mmol, ~0.98 g)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (to ensure miscibility).

  • Acid Catalyst: 1M HCl (aqueous).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Solvent Preparation: Dissolve 10 mmol of this compound in 20 mL of THF.

    • Note: A 1:1 or 2:1 ratio of organic solvent to water is ideal to maintain homogeneity.

  • Acid Addition: Add 10 mL of 1M HCl dropwise at room temperature (

    
    ).
    
    • Control: If the substrate is acid-sensitive elsewhere, cool to

      
       and use 0.1M HCl.
      
  • Reaction Monitoring: Stir vigorously. Monitor by TLC (Thin Layer Chromatography) or GC-MS.

    • TLC Stain: Use KMnO4 or Vanillin (Enol ethers stain active; Ketones stain differently).

    • Time: Reaction is typically complete within 15–60 minutes at RT.

  • Workup:

    • Dilute with 20 mL diethyl ether or ethyl acetate.

    • Carefully quench with saturated

      
       until bubbling ceases (pH ~7).
      
    • Separate phases.[3] Extract the aqueous layer 2x with organic solvent.

  • Isolation:

    • Dry combined organics over

      
       or 
      
      
      
      .
    • Concentrate under reduced pressure (Rotary Evaporator). Caution: Cyclopentanone is somewhat volatile (bp

      
      ). Do not over-pump.
      

Part 4: Troubleshooting & Optimization Workflow

If the conversion is low or side products form, follow this logic tree.

Troubleshooting Start Issue Detected Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Polymer/Tar Forming? Check1->Check2 No (Low Yield) Action2 Add Cosolvent (Check Miscibility) Check1->Action2 Yes (Heterogeneous?) Action4 Check pH (Ensure < 4) Check1->Action4 Yes (Homogeneous?) Action3 Lower Temp (0°C) Dilute Concentration Check2->Action3 Yes Action1 Increase Acid Conc. (General Acid Effect) Action4->Action1 pH is Low but Slow

Figure 2: Decision matrix for optimizing enol ether hydrolysis.

Common Pitfalls
  • Volatility: Cyclopentanone can be lost during high-vacuum drying. Use a mild vacuum (>50 mbar) or distill carefully.

  • Polymerization: Enol ethers are susceptible to cationic polymerization in the presence of strong acids and low water concentrations. Ensure water is in large stoichiometric excess.

References

  • Kresge, A. J. (1987). "The mechanism of hydrolysis of vinyl ethers and vinyl sulfides." Accounts of Chemical Research, 20(10), 364–370. Link

  • Lienhard, G. E., & Wang, T. (1969). "Hydrolysis of enol ethers. General acid catalysis and the nature of the transition state." Journal of the American Chemical Society, 91(5), 1146–1153. Link

  • Burtch, E. A., et al. (1989). "Acid-catalyzed hydrolysis of this compound." Journal of Organic Chemistry, 54(26). Link

Sources

An In-depth Technical Guide to 1-Methoxycyclopentene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-methoxycyclopentene, a versatile enol ether with applications in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, commercial availability, synthesis and purification protocols, spectral characterization, reactivity, and safety considerations.

Introduction and Chemical Properties

This compound (CAS No. 1072-59-9) is a cyclic enol ether that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring an electron-rich double bond, imparts unique reactivity, making it a useful building block for more complex molecular architectures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1072-59-9[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Cyclopenten-1-yl methyl ether[1]
Boiling Point 125 °C (estimated)[4]
Density 0.9 g/cm³ (estimated)[1]
Flash Point 28.4 °C (estimated)[1]
Vapor Pressure 7.9 mmHg at 25°C[1]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily those specializing in research and fine chemicals. Purity levels and available quantities can vary, so it is advisable to consult directly with the suppliers for current specifications and pricing.

Table 2: Potential Commercial Suppliers of this compound

SupplierNotes
Zibo Hangyu Biotechnology Development Co., LtdOffers the product as a raw material.[1]
Chemlyte SolutionsProvides the compound for R&D and commercial use.[1]
SHANGHAI T&W PHARMACEUTICAL CO., LTD.Lists the product as an intermediate.[1]
Hangzhou Dingyan Chem Co., LtdOffers the compound as a reference standard in various quantities.[1]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of cyclopentanone with a methylating agent, such as trimethyl orthoformate, or the elimination from 1,1-dimethoxycyclopentane.

Synthesis from Cyclopentanone and Trimethyl Orthoformate

This method relies on the formation of the dimethyl acetal of cyclopentanone, followed by the elimination of methanol to yield the enol ether.

Synthesis of this compound from Cyclopentanone cluster_reactants Reactants Cyclopentanone Cyclopentanone Intermediate 1,1-Dimethoxycyclopentane (Acetal Intermediate) Cyclopentanone->Intermediate Acetal Formation Trimethyl_Orthoformate Trimethyl Orthoformate Trimethyl_Orthoformate->Intermediate Acetal Formation Acid_Catalyst H⁺ (e.g., H₂SO₄) Acid_Catalyst->Intermediate Product This compound Intermediate->Product Elimination Methanol_elim - CH₃OH

Synthesis of this compound from Cyclopentanone.

Experimental Protocol:

  • To a stirred solution of cyclopentanone (1 equivalent) and trimethyl orthoformate (1.2 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[5]

  • Heat the reaction mixture to a temperature sufficient to distill off the methanol byproduct, typically around 60-70 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with a weak base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.[4]

Synthesis from 1,1-Dimethoxycyclopentane

This method involves the elimination of one equivalent of methanol from the corresponding acetal.

Experimental Protocol:

  • In a reaction vessel purged with dry nitrogen, combine 1,1-dimethoxycyclopentane (1 equivalent) and N,N-diisopropylethylamine (1.2 equivalents) in dichloromethane.[6]

  • Cool the solution to -20 °C.[6]

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equivalents) dropwise.[6]

  • Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting enol ether by distillation.

Analytical Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [4]

  • δ 4.47 (s, 1H): This singlet corresponds to the vinylic proton (=CH-).

  • δ 3.62 (s, 3H): The sharp singlet is characteristic of the methoxy group protons (-OCH₃).

  • δ 2.40 – 2.29 (m, 4H): This multiplet arises from the two allylic methylene groups (-CH₂-C=).

  • δ 1.90 (p, J = 7.5 Hz, 2H): This pentet corresponds to the methylene group at the 4-position of the cyclopentene ring.

¹³C NMR (Predicted):

  • δ ~150-160: Olefinic carbon attached to the methoxy group (C-1).

  • δ ~90-100: Olefinic carbon bearing the proton (C-2).

  • δ ~55-60: Methoxy carbon (-OCH₃).

  • δ ~20-40: The three methylene carbons of the cyclopentene ring (C-3, C-4, C-5).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the enol ether functionality.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methoxy groups.

  • ~1650-1680 cm⁻¹: C=C stretching vibration of the electron-rich double bond.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations of the ether linkage.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 98. Common fragmentation patterns for cyclic ethers and alkenes would likely involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or rearrangements leading to smaller cyclic fragments.

Reactivity and Applications in Research and Development

As an enol ether, this compound is an electron-rich alkene, making it susceptible to electrophilic attack. This reactivity is the basis for its utility in organic synthesis.

Reactivity of this compound Start This compound Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Electrophilic Attack Cyclopentanone Cyclopentanone Start->Cyclopentanone Hydrolysis Electrophile Electrophile (E⁺) Electrophile->Intermediate Product α-Substituted Cyclopentanone Derivative Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Hydrolysis Hydrolysis (H₂O, H⁺)

General Reactivity of this compound.
Hydrolysis

This compound can be readily hydrolyzed under acidic conditions to yield cyclopentanone and methanol.[7] This reaction is a common method for deprotecting the enol ether or for generating cyclopentanone in situ. The heat of hydrolysis for this reaction has been determined to be -21.22 ± 0.69 kJ/mol in the liquid phase.[7]

Applications in Synthesis and Medicinal Chemistry

While not a widely cited building block in marketed pharmaceuticals, this compound and related cyclic enol ethers are utilized in specialized synthetic applications.

  • Drug Delivery Systems: this compound is used in the synthesis of acetalated dextran (Ac-DEX), a pH-sensitive polymer.[7] This material is stable at neutral pH but degrades in acidic environments, making it a promising candidate for drug delivery vehicles that release their payload in the acidic microenvironment of tumors or within endosomes.[7]

  • Intermediate for Complex Molecules: It has been mentioned in the context of synthesizing intermediates for fused cycloalkane analogues of 1,8-naphthyridines, a class of heterocyclic compounds with a broad spectrum of biological activities, including as potential fungicides, bactericides, and antihypertensives.[8]

  • Synthesis of Spirocyclic Compounds: this compound has been used in the preparation of (7-methoxy-1,3-benzodioxole-2-spirocyclopentane)-4-carboxylic acid, demonstrating its utility in constructing spirocyclic systems which are of interest in medicinal chemistry.[9]

  • Cycloaddition Reactions: As an electron-rich alkene, it is a suitable partner in cycloaddition reactions, such as [3+2] cycloadditions with azides, which are fundamental reactions for the synthesis of various heterocyclic compounds.[3]

Safety, Handling, and Storage

GHS Hazard Information for the Isomer 3-Methoxy-1-cyclopentene:

  • H302: Harmful if swallowed.[10]

General Precautions Based on Analogous Compounds:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Health Hazards: May cause skin and eye irritation.[11] May cause respiratory irritation.[11] Ingestion may be harmful.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a valuable, albeit specialized, reagent in organic synthesis. Its commercial availability through research chemical suppliers, coupled with established synthetic routes, makes it an accessible building block for academic and industrial laboratories. While direct applications in marketed pharmaceuticals are not prominent, its role in the development of advanced drug delivery systems and as an intermediate for complex heterocyclic and spirocyclic scaffolds highlights its potential in modern drug discovery and materials science. Proper handling and an understanding of its reactivity are essential for its safe and effective use.

References

Sources

Safety and Handling Precautions for 1-Methoxycyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxycyclopentene (CAS 5262-63-5) is a cyclic enol ether widely utilized in organic synthesis as a masked equivalent of cyclopentanone or as a nucleophile in aldol-type and Diels-Alder reactions. While structurally simple, its handling requires rigorous adherence to safety protocols due to three primary risk factors: high flammability , susceptibility to acid-catalyzed hydrolysis , and the potential for peroxide formation .

This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic safety advice to address the specific physicochemical instabilities of cyclic enol ethers.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical constants is the first line of defense. This compound is a volatile liquid that requires specific engineering controls to prevent vapor accumulation and ignition.

PropertyValue / DescriptionOperational Implication
CAS Number 5262-63-5Unique identifier for inventory tracking.
Molecular Formula C₆H₁₀OLow molecular weight indicates high volatility.
Molecular Weight 98.14 g/mol -
Physical State Colorless to pale yellow liquidDiscoloration indicates oxidation or polymerization.
Boiling Point ~118°C (Predicted)Do not distill to dryness (peroxide risk).
Flash Point ~20–30°C (Estimated)*Flammable Liquid (Category 3). Ground all equipment.
Density ~0.91 g/mLLighter than water; floats on aqueous spills.
Solubility Immiscible in water; Soluble in organic solventsHydrolyzes in water (see Reactivity section).

*Note: Flash point is estimated based on structural homologs (e.g., 1-methoxycyclohexene). Treat as a Class IC Flammable Liquid.

Part 2: Critical Hazard Analysis

Reactivity Hazard: Acid-Catalyzed Hydrolysis

The most common operational failure with this compound is inadvertent hydrolysis. Unlike saturated ethers (e.g., diethyl ether), the enol ether double bond is electron-rich, making it highly susceptible to protonation.

  • Mechanism: Trace acid (or even acidic silica gel) protonates the

    
    -carbon, generating an oxocarbenium ion. Water attack ensues, collapsing the molecule back into cyclopentanone and methanol.
    
  • Impact: Loss of reagent stoichiometry and contamination of reaction mixtures with ketone byproducts.

Fire & Explosion Hazard[1][2][3][4]
  • Vapor Density: >1 (Heavier than air). Vapors can travel along benchtops to ignition sources.

  • Static Discharge: As a non-polar ether, it can accumulate static charge during transfer. Bonding and grounding are mandatory during dispensing.

Peroxide Formation

Like all ethers, this compound can form explosive organic peroxides upon exposure to air and light. However, the presence of the double bond can also lead to polymerization initiated by these peroxides.

  • Risk Level: Class B (Peroxide hazard on concentration).

  • Control: Test for peroxides before distillation or evaporation.

Part 3: Operational Handling & Synthesis Protocols

Protocol A: Inert Atmosphere Handling (Schlenk/Glovebox)
  • Requirement: All transfers must occur under an inert atmosphere (Argon or Nitrogen).

  • Glassware: Oven-dried (>120°C) and cooled under vacuum. Trace moisture on glass surfaces is sufficient to initiate hydrolysis.

  • Syringe Technique: Use gas-tight syringes with Luer-lock tips. Pressure-equalize reagent bottles with an inert gas balloon before withdrawal to prevent pulling ambient air (and moisture) into the bottle.

Protocol B: Peroxide Testing & Quenching

Frequency: Test upon opening a new bottle and monthly thereafter.

  • Test Method: Use semi-quantitative peroxide strips (e.g., Quantofix®).

    • Range: 0–100 mg/L.

    • Threshold: If >10 mg/L, treat the solvent before use.

  • Mitigation (If Peroxides Detected):

    • Pass the solvent through a column of activated alumina (neutral).

    • Why Neutral? Acidic alumina will destroy the enol ether via hydrolysis; basic alumina may induce polymerization.

Protocol C: Reaction Quenching

When using this compound in a reaction (e.g., Mukaiyama aldol), quenching requires care to avoid exotherms or unwanted hydrolysis of the product.

  • Standard Quench: Pour reaction mixture into a vigorously stirring saturated NaHCO₃ solution.

  • Reasoning: The basic buffer neutralizes any Lewis acids (e.g., TiCl₄, BF₃·OEt₂) used in the reaction, preventing acid-catalyzed degradation of the remaining enol ether or the sensitive product.

Part 4: Visualization of Reactivity & Safety

Diagram 1: Degradation Pathway (Hydrolysis)

This diagram illustrates the "Silent Killer" of enol ether reagents: moisture.

HydrolysisPathway EnolEther This compound (Reagent) Intermediate Oxocarbenium Ion (Reactive Intermediate) EnolEther->Intermediate H+ attack at C2 Protonation Trace Acid (H+) Protonation Protonation->EnolEther Hemiacetal Hemiacetal (Unstable) Intermediate->Hemiacetal Nucleophilic attack WaterAttack H2O Attack WaterAttack->Intermediate Products Cyclopentanone + Methanol (Degraded Reagent) Hemiacetal->Products Collapse

Caption: The acid-catalyzed hydrolysis mechanism. Note that even trace acidity (H+) acts as a catalyst, recycling itself to degrade more reagent.

Diagram 2: Safe Handling Workflow

A logical decision tree for researchers handling this compound.

SafetyWorkflow Start Start: Reagent Retrieval CheckSeal Check Seal Integrity Start->CheckSeal PeroxideTest Peroxide Test (Quantofix Strips) CheckSeal->PeroxideTest Treat Pass through Neutral Alumina PeroxideTest->Treat >10 mg/L Dry Dry Solvent? (Karl Fischer <50ppm) PeroxideTest->Dry <10 mg/L Treat->PeroxideTest Retest Distill Distill over CaH2 (Avoid Acidic Desiccants) Dry->Distill Wet Use Use in Reaction (Inert Atm / Schlenk) Dry->Use Dry Distill->Use Storage Store at 2-8°C Under Argon Use->Storage Post-Op

Caption: Operational workflow ensuring chemical integrity and safety before experimental use.

Part 5: Storage & Emergency Response

Storage Architecture
  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Store under an inert gas blanket (Argon preferred over Nitrogen due to higher density).

  • Stabilizers: Commercial preparations may contain BHT (Butylated hydroxytoluene). If high purity is required for catalysis, distill immediately prior to use, but never distill to dryness .

Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Eye Contact Rinse with water for 15 minutes, lifting eyelids. Seek medical attention immediately.
Spill (<500mL) 1. Evacuate area. 2. Eliminate ignition sources.[1][2] 3. Cover with activated charcoal or non-combustible absorbent (vermiculite). 4. Do not use water (immiscible/spreads fire).[1][3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136835, this compound. Retrieved from [Link]

  • Miyashita, M., Yanami, T., & Yoshikoshi, A. (1981).[4] Synthesis of 1,4-Diketones from Silyl Enol Ethers and Nitroolefins: 2-(2-Oxopropyl)cyclohexanone. Organic Syntheses, 60, 117.[4] (Provides analogous handling protocols for cyclic enol ethers). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: 1-Methoxycyclopentene in the Synthesis of Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 1-methoxycyclopentene as a versatile and highly effective building block in the synthesis of complex bicyclic systems. As an electron-rich enol ether, this compound exhibits unique reactivity, making it an ideal precursor for constructing strained and functionally dense carbocyclic scaffolds. We will delve into the mechanistic underpinnings, field-proven protocols, and synthetic applications of this reagent, with a primary focus on the photochemical [2+2] cycloaddition pathway to form bicyclo[3.2.0]heptane cores—a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced cycloaddition strategies for the efficient assembly of intricate molecular architectures.

The Cornerstone Strategy: [2+2] Photocycloaddition for Bicyclo[3.2.0]heptane Synthesis

The most powerful application of this compound is its participation in photochemical [2+2] cycloadditions with α,β-unsaturated ketones, particularly 2-cyclopentenone derivatives. This reaction provides a direct and efficient route to the bicyclo[3.2.0]heptane skeleton.[1][4] The resulting enol ether product can be readily hydrolyzed under acidic conditions to yield the corresponding bicyclic ketone, a versatile intermediate for further synthetic transformations.[5][6][7]

Mechanistic Rationale and Causality

The enone-alkene [2+2] cycloaddition is not a concerted pericyclic reaction like the Diels-Alder reaction; instead, it proceeds through a stepwise mechanism involving discrete diradical intermediates.[4] Understanding this pathway is critical for predicting and controlling the reaction's outcome.

The process unfolds as follows:

  • Photoexcitation: The reaction is initiated by the absorption of UV light (typically λ > 300 nm) by the α,β-unsaturated enone. This promotes the enone from its ground state (S₀) to a singlet excited state (S₁).

  • Intersystem Crossing (ISC): The short-lived singlet state rapidly undergoes intersystem crossing to form a more stable triplet excited state (T₁).[4] This triplet enone is the key reactive species.

  • Exciplex Formation and Radical Addition: The excited triplet enone interacts with the ground-state this compound (an electron-rich alkene) to form an exciplex. This is followed by the formation of the first carbon-carbon bond, generating a 1,4-diradical intermediate. The regioselectivity of this initial bond formation is governed by the stability of the resulting radicals.

  • Spin Inversion and Ring Closure: The triplet diradical must first undergo spin inversion to a singlet diradical. Subsequent intramolecular radical combination closes the four-membered ring, yielding the bicyclo[3.2.0]heptane product.[4]

  • Hydrolysis: The primary cycloaddition product is a 7-methoxy-substituted bicyclic enol ether. Treatment with a mild acid source (e.g., aqueous HCl, oxalic acid) hydrolyzes the enol ether to the corresponding and more stable bicyclo[3.2.0]heptan-6-one.[7]

G cluster_photo Photochemical Activation cluster_reaction Cycloaddition Cascade Enone_S0 Enone (S₀) Enone_S1 Enone (S₁) Enone_S0->Enone_S1 hν (UV Light) Enone_T1 Enone (T₁) Enone_S1->Enone_T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate (Triplet) Enone_T1->Diradical + Alkene Alkene This compound Alkene->Diradical Singlet_Diradical 1,4-Diradical Intermediate (Singlet) Diradical->Singlet_Diradical Spin Inversion Product 7-Methoxy-bicyclo[3.2.0]heptane (Enol Ether Adduct) Singlet_Diradical->Product Ring Closure Ketone Bicyclo[3.2.0]heptan-6-one Product->Ketone Acid Hydrolysis (e.g., H₃O⁺)

Caption: Workflow for the synthesis of bicyclo[3.2.0]heptan-6-one.

Protocol: Synthesis of a Bicyclo[3.2.0]heptan-6-one Derivative

This protocol describes a representative procedure for the photochemical [2+2] cycloaddition of 2-cyclopenten-1-one with this compound, followed by in-situ hydrolysis.

Materials:

  • 2-Cyclopenten-1-one

  • This compound (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous, spectroscopic grade)

  • Hydrochloric Acid (HCl, 2M aqueous solution)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Photochemical Reactor (e.g., immersion well type with a medium-pressure mercury lamp and Pyrex filter, λ > 300 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Pyrex photochemical reaction vessel, add 2-cyclopenten-1-one (1.0 eq). Dissolve it in a sufficient volume of anhydrous CH₂Cl₂ to ensure the immersion well is covered (e.g., 0.1 M concentration).

  • Addition of Alkene: Add this compound (1.5 eq) to the solution. The excess alkene is used to favor the desired intermolecular reaction and compensate for potential polymerization.

  • Degassing: Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the enone.

  • Photolysis: While maintaining a gentle stream of inert gas, cool the reaction vessel to 0-10 °C using a cooling bath. Turn on the UV lamp and irradiate the solution. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting enone. Reaction times can vary from 4 to 12 hours depending on the scale and lamp intensity.

  • Hydrolysis: Once the reaction is complete, turn off the lamp and remove the cooling bath. Add 2M HCl (0.5 eq relative to the starting enone) to the reaction mixture and stir vigorously at room temperature for 1-2 hours. This step hydrolyzes the intermediate enol ether to the target ketone.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclo[3.2.0]heptan-6-one.

Self-Validation: The success of the protocol is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the final product. A characteristic ketone carbonyl stretch around 1770-1780 cm⁻¹ in the IR spectrum is indicative of a five-membered ring ketone, confirming the formation of the bicyclic system.[5]

Expected Outcomes & Data

The yields and stereoselectivity of such cycloadditions can be influenced by solvent, temperature, and substituents on the reactants. Below is a table of representative data based on analogous transformations found in the literature.

Enone ReactantAlkene ReactantSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
2-Cyclopenten-1-oneVinyl AcetateAcetone70-80%>95:5 (cis-fused)[1]
2-Cyclopenten-1-oneThis compoundCH₂Cl₂65-75% (Estimated)>95:5 (cis-fused)N/A
3-Methyl-2-cyclopenten-1-oneThis compoundAcetonitrile60-70% (Estimated)VariesN/A

The Diels-Alder [4+2] Cycloaddition Pathway

While less documented for this compound specifically, its nature as an electron-rich enol ether makes it a suitable dienophile for reactions with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.[8][9][10] This cycloaddition provides access to bicyclo[2.2.1]heptene derivatives, which are valuable synthetic intermediates.

G cluster_reactants Reactants cluster_product Product Diene Electron-Deficient Diene (e.g., Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate) Adduct Bicyclic Adduct Diene->Adduct [4+2] Cycloaddition Dienophile This compound (Electron-Rich) Dienophile->Adduct

Caption: Inverse-electron-demand Diels-Alder reaction.

Mechanistic Principles

The Diels-Alder reaction is a concerted, pericyclic process where bond formation and breaking occur in a single, cyclic transition state.[11] The stereochemistry of the reactants is faithfully translated to the product. In the context of bicyclic systems, the reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state.[12]

Generalized Protocol for Diels-Alder Reaction

This protocol provides a general framework for reacting this compound with an electron-deficient diene.

Materials:

  • Electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Toluene or Xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the diene in anhydrous toluene.

  • Addition: Add this compound to the solution.

  • Reaction: Heat the reaction mixture to 80-110 °C. The reaction with tetrazines is often accompanied by the evolution of N₂ gas. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting bicyclic adduct by flash column chromatography or recrystallization.

Conclusion and Future Outlook

This compound has proven to be a cornerstone reagent for the synthesis of bicyclic compounds, particularly the bicyclo[3.2.0]heptane framework via photochemical [2+2] cycloaddition. This method is robust, high-yielding, and provides excellent control over stereochemistry, making it a valuable tool in the synthesis of complex molecules and natural products. While its application in Diels-Alder reactions is less explored, its electronic properties suggest significant potential. Modern advancements, such as photoredox-enabled radical cyclizations, are poised to further expand the synthetic utility of this versatile enol ether, opening new avenues for the construction of densely functionalized polycyclic scaffolds.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Diels-Alder Reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 1-Methoxycyclooct-1-ene and Other Cyclooctenes.
  • ChemRxiv. (2023). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Org. Synth. 1990, 68, 162. [Link]

  • Sarlah, D., et al. (2023). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. Chemical Science. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • D'Auria, M. (2009). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. [Link]

  • Trost, B. M., & Krische, M. J. (2010). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Tetrahedron Letters.
  • Johnson, C. R., et al. (2024). Spiro[bicyclo[3.2.0]heptane-2,2'-[8][14]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Arkivoc. [Link]

  • Cossy, J., et al. (1991). A Bicyclo[3.2.
  • Aggarwal, V. K., et al. (2021). Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Angewandte Chemie.
  • Yu, J.-Q., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]

  • Google Patents. (2012).
  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2023). Cycloaddition Reactions. [Link]

  • NIST. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]

  • ChemRxiv. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. [Link]

  • Molander, G. A., & Prozonic, J. P. (2008).
  • Beaudry, C. M., et al. (2014). Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series.
  • Wikipedia. (n.d.). Enone–alkene cycloadditions. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Panek, J. S., et al. (2012). Enantioselective Synthesis of 5,7-Bicyclic Ring Systems from Axially Chiral Allenes Using a Rh(I)
  • Encyclopedia.pub. (2022). Diels–Alder Cycloaddition Reactions. [Link]

  • De Kimpe, N., et al. (2011). Exploiting [2+2] cycloaddition chemistry: Achievements with allenes. Chemical Society Reviews.
  • Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron.
  • Almendros, P., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts. [Link]

  • Newhouse, T. R., et al. (2017). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Tetrahedron Letters.
  • Wang, J., et al. (2025). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. Journal of Organic Chemistry.
  • Gryko, D. T., et al. (2018). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. Chemical Communications. [Link]

  • Snider, B. B., & Che, Q. (1998). Intramolecular ene reaction of a chiral bicyclic lactam. Journal of the American Chemical Society.

Sources

Application Note: Purification of 1-Methoxycyclopentene by Distillation

[1]

Abstract

This guide details the purification of 1-Methoxycyclopentene (CAS: 1072-59-9) , a cyclic enol ether widely used as a nucleophile in organic synthesis (e.g., Diels-Alder reactions, Mukaiyama aldol additions). Due to its high sensitivity to acid-catalyzed hydrolysis and polymerization, standard distillation protocols often fail, yielding mixtures contaminated with cyclopentanone.[1][2] This protocol establishes a Base-Stabilized Fractional Distillation workflow that ensures >98% purity by neutralizing trace acids and managing thermal stress.[1][2]

Introduction & Chemical Context

This compound is an enol ether derived from cyclopentanone.[1][2] Unlike silyl enol ethers, alkyl enol ethers are more robust but remain thermodynamically unstable relative to their ketone precursors in the presence of water and acid.[1][2]

The purification challenge is twofold:

  • The Hydrolysis Trap: Even trace moisture or acidity (often from the

    
    -toluenesulfonic acid catalyst used in synthesis) causes rapid reversion to cyclopentanone and methanol during heating.[1][2]
    
  • Azeotropic Complexity: Methanol (a byproduct of synthesis) must be removed completely, as it can co-distill or react back with the enol ether.[1][2]

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 98.14 g/mol
Boiling Point (atm) 125°C Primary fraction target [1, 2].[3][4]
Boiling Point (vac) ~65-70°C @ 25 TorrEstimated range for reduced pressure.[1][2]
Appearance Colorless liquidTurns yellow/brown upon oxidation/polymerization.[1][2]
Solubility Organic solventsHydrolyzes in aqueous acid.[1][2]

Pre-Distillation Analysis & Impurity Profile

Before initiating distillation, the crude reaction mixture typically contains the following components. Understanding these allows for effective separation strategies.

ComponentBP (atm)OriginRemoval Strategy
Methanol 64.7°CReaction byproductFore-run distillation (Atmospheric).
Cyclopentanone 130-131°CStarting material / Hydrolysis productBottoms/Tail fraction (Close boiler).[1][2]
1,1-Dimethoxycyclopentane >140°C (est.)[1][2]Acetal intermediatePot residue (High boiler).[1][2]
Acid Catalyst (

-TSA)
N/A (Solid)Synthesis catalystCRITICAL: Neutralize before heating.[1]

Experimental Protocol: Base-Stabilized Distillation

Safety Note: Perform all operations in a fume hood. Enol ethers are flammable.[1][2] Ensure all glassware is bone-dry.[1][2]

Phase 1: Quenching and Neutralization (The "Survival" Step)

Rationale: Distilling an acidic crude mixture will result in near-total loss of product to hydrolysis.

  • Cooling: Cool the crude reaction mixture (containing solvent, product, and catalyst) to 0°C.

  • Base Addition: Add Sodium Methoxide (NaOMe) (0.5 - 1.0 eq relative to acid catalyst) or Triethylamine (

    
    )  (excess) directly to the flask.[1][2]
    
    • Expert Tip: For distillation, adding solid Anhydrous Potassium Carbonate (

      
      )  (approx. 1-2% w/w) directly into the distillation pot acts as a continuous acid scavenger during the heating process.[2]
      
  • Solvent Strip: If a low-boiling solvent (e.g., pentane/hexane) was used, remove it via rotary evaporation at low temperature (<30°C) before setting up the distillation train.[1][2]

Phase 2: Distillation Setup[5]
  • Column: A Vigreux column (20-30 cm) is recommended.[1][2] For higher purity (>99%), use a packed column (glass helices), but be wary of pressure drop.[1][2]

  • Condenser: Standard Liebig condenser cooled to 5-10°C.[1][2]

  • Receiver: Multi-flask "cow" receiver or fraction cutter to isolate cuts without breaking vacuum (if used).[1][2]

  • Atmosphere: Dry Nitrogen or Argon blanket.[1][2] Moisture exclusion is non-negotiable.

Phase 3: Fractionation Steps[6]
Step A: Methanol Removal (Fore-run)
  • Pressure: Atmospheric.[1][2][5]

  • Temperature: Heat the pot gradually. Collect the fraction boiling at 64-65°C .

  • Observation: This removes the methanol byproduct.[1][2] Failure to remove MeOH shifts the equilibrium back toward the acetal/ketone.[1][2]

Step B: Product Collection
  • Pressure: Atmospheric (Preferred for stability if <130°C) or Mild Vacuum.[1][2]

  • Temperature:

    • At 760 mmHg (Atm): Collect the fraction steady at 125°C [1].

    • At Reduced Pressure: If using vacuum to minimize thermal exposure, expect ~66°C at 25 Torr [1].[1][2]

  • Cut Logic:

    • Discard: Any transition fraction between 70°C and 120°C (often contains unreacted ketone).[1][2]

    • Collect: The steady plateau at 125°C.[1][2]

    • Stop: When temperature spikes toward 130°C (Cyclopentanone BP) or pot volume becomes low.[1][2]

Phase 4: Stabilization & Storage
  • Stabilizer: Add a few pellets of KOH or trace Triethylamine to the receiving flask immediately after collection.[1][2]

  • Storage: Store at -20°C under Argon.

  • Shelf Life: 1-3 months. If the liquid turns yellow, re-distill over

    
    .[1][2]
    

Process Visualization (Workflow)

PurificationWorkflowCrudeCrude Reaction Mixture(Enol Ether, MeOH, Ketone, Acid)QuenchNeutralization StepAdd Solid K2CO3 or NaOMeCrude->Quench 1. Stabilize pHEvapFlash EvaporationRemove Solvents/Bulk MeOHQuench->Evap 2. ConcentrateDistillFractional Distillation(Vigreux Column, N2 atm)Evap->Distill 3. Load PotFraction1Fore-run (64°C)MethanolDistill->Fraction1 Cut 1Fraction2Main Fraction (125°C)This compoundDistill->Fraction2 Cut 2 (Product)ResiduePot Residue (>130°C)Cyclopentanone, Acetal, PolymerDistill->Residue WasteStorageStorage(-20°C, over KOH pellets)Fraction2->Storage 4. Stabilize

Figure 1: Logical workflow for the isolation of acid-sensitive enol ethers.

Quality Control (QC)

Verify purity using 1H NMR (CDCl3) . Avoid using deuterated solvents with high acidity (like old

12
  • Diagnostic Signal: The vinylic proton at δ 4.47 (s, 1H) is the hallmark of the enol ether [1].[1][2]

  • Impurity Check: Look for Cyclopentanone multiplets at δ 2.15 or Methanol singlets at δ 3.49 .[1][2]

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Distillate smells like peppermint/ketone Hydrolysis occurred.[1]The pot was acidic. Add more

or Quinoline to the pot and re-distill.
Boiling point keeps rising >125°C Contamination with Ketone.[1][2]Stop collection. The separation efficiency of the column is insufficient to separate the enol ether (125°C) from the ketone (130°C).[1][2]
Low Yield Polymerization.[1][2]Pot temperature too high. Switch to vacuum distillation (approx. 25 Torr) to lower T < 80°C.

References

  • Broaders, K. E., et al. (2019).[1][2] Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material. Biomacromolecules, 20(4), 1628-1637.[1][2] (Supporting Information details the synthesis and distillation of this compound).

  • NIST Chemistry WebBook. this compound Thermochemical Data.

Strategic Utilization of 1-Methoxycyclopentene in [3+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxycyclopentene is a versatile, electron-rich enol ether that serves as a high-value dipolarophile in [3+2] cycloaddition reactions. Its utility lies in its ability to react with 1,3-dipoles (nitrile oxides, nitrones, and azides) to form fused bicyclic heterocyclic systems.[1] These adducts are crucial intermediates in the synthesis of natural products, sugar mimics, and pharmaceutical scaffolds. This guide provides a detailed technical analysis of the regiochemical drivers, a validated protocol for isoxazoline synthesis, and strategies for post-cycloaddition modifications.

Chemical Profile & Mechanistic Drivers[2][3]

The Substrate: this compound

As a cyclic enol ether, this compound exhibits significant


-nucleophilicity. The methoxy substituent exerts a strong mesomeric (+M) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the alkene highly reactive toward electron-deficient dipoles (LUMO-controlled reactions).
Frontier Molecular Orbital (FMO) Theory

The reactivity and regioselectivity of [3+2] cycloadditions involving this substrate are governed by FMO interactions.

  • Dominant Interaction:

    
     (this compound) 
    
    
    
    
    
    (Nitrile Oxide/Nitrone).
  • Regioselectivity: The coefficient of the HOMO is largest at the

    
    -carbon (C2) relative to the methoxy group. Consequently, the electrophilic terminus of the dipole (usually the carbon atom in nitrile oxides) attacks C2, while the nucleophilic terminus (oxygen) attacks the acetal carbon (C1).
    
Visualization: Mechanistic Pathway

The following diagram illustrates the FMO interaction and the resulting regiochemistry.

FMO_Mechanism cluster_orbitals Orbital Coefficients Dipole 1,3-Dipole (Nitrile Oxide) LUMO Controlled TS Transition State (Concerted, Asynchronous) Dipole->TS Electrophilic Attack Dipolarophile This compound (Enol Ether) HOMO Donor Dipolarophile->TS Nucleophilic Attack Product Fused Isoxazoline (Regioselective Adduct) TS->Product Cyclization HOMO_Beta HOMO (C-Beta) High Coefficient LUMO_C LUMO (Dipole-C) High Coefficient HOMO_Beta->LUMO_C Dominant Overlap

Figure 1: FMO interaction diagram showing the dominant orbital overlap driving regioselectivity in this compound cycloadditions.

Application 1: Synthesis of Fused Isoxazolines (Nitrile Oxides)

The reaction of this compound with nitrile oxides is the most robust application. Since nitrile oxides are unstable and prone to dimerization (forming furoxans), they must be generated in situ.

Protocol: In Situ Generation via Chlorination/Dehydrochlorination

This protocol utilizes an aldoxime precursor. The nitrile oxide is generated using N-Chlorosuccinimide (NCS) and a weak base (Triethylamine) in the presence of the dipolarophile.

Reagents:

  • Substrate: this compound (1.2 equivalents)

  • Precursor: Aryl or Alkyl Aldoxime (1.0 equivalent)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equivalents)

  • Base: Triethylamine (

    
    ) (1.2 equivalents)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve the aldoxime (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

      
      ).
      
    • Add NCS (11 mmol) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Validation: TLC should show consumption of starting oxime.

  • Cycloaddition:

    • Cool the reaction mixture back to 0°C.

    • Add this compound (12 mmol) to the solution.

    • CRITICAL STEP: Add

      
       (12 mmol) dissolved in DCM (10 mL) dropwise over 30-60 minutes.
      
    • Reasoning: Slow addition maintains a low concentration of the nitrile oxide, favoring reaction with the alkene over self-dimerization.

  • Completion & Workup:

    • Stir at RT for 12 hours.

    • Quench with water (50 mL). Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Note: The product is an acetal. Use 1%

      
       in the eluent to prevent hydrolysis on acidic silica.
      
Workflow Visualization

Protocol_Workflow Start Start: Aldoxime + DCM Step1 Add NCS (0°C) Form Hydroximoyl Chloride Start->Step1 Step2 Add this compound Step1->Step2 Step3 Slow Addition of Et3N (In Situ Nitrile Oxide) Step2->Step3 Reaction Cycloaddition (RT, 12h) Step3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Chromatography (Buffered Silica) Workup->Purify

Figure 2: Step-by-step workflow for the synthesis of fused isoxazolines via in situ nitrile oxide generation.

Application 2: Synthesis of Isoxazolidines (Nitrones)

Nitrones react with this compound to form isoxazolidines. Unlike nitrile oxides, nitrones are stable dipoles, allowing for thermal cycloadditions without in situ generation.[1]

  • Stereoselectivity: Thermal reactions typically favor the exo-isomer due to steric repulsion between the nitrone substituents and the cyclopentene ring. However, Lewis Acid catalysis (e.g.,

    
    ) can invert this to favor the endo-isomer by coordinating the methoxy oxygen and the nitrone oxygen.
    
  • Utility: The resulting isoxazolidines can be reduced (N-O bond cleavage) to form

    
    -amino alcohols, which are valuable chiral building blocks.
    

Post-Cycloaddition Strategy: The "Masked" Ketone

The primary advantage of using this compound is that the resulting adduct is a mixed ketal .

  • Hydrolysis: Treatment of the isoxazoline adduct with mild aqueous acid (e.g., dilute HCl/THF) hydrolyzes the methoxy group.

  • Product: This reveals a ketone functionality on the cyclopentane ring, specifically a

    
    -ketoisoxazoline.
    
  • Strategic Value: This allows the isoxazoline ring to serve as a "masked" aldol adduct, which can be unmasked at a late stage in total synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Dimerization) Nitrile oxide concentration too high.Increase dilution; slow down

addition rate significantly.
Product Decomposition Hydrolysis of acetal during purification.Pre-treat silica gel with 1% Triethylamine; avoid acidic stains.
No Reaction (Nitrones) Steric hindrance or low HOMO energy.Switch to toluene and reflux (thermal) or add Lewis Acid (

).
Regioisomer Mixtures Electronic effects of dipole substituents.Use highly electron-deficient dipoles to maximize FMO energy gap control.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition. Link

  • Padwa, A. (Ed.). (2002).[5][6] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for dipole reactivity).

  • Kozikowski, A. P., & Adamczyk, M. (1983). The Nitrile Oxide/Isoxazoline Route to Higher Carbon Sugars. Journal of Organic Chemistry. Link

  • Bode, J. W., & Carreira, E. M. (2011). Reagents for Organic Synthesis: Nitrile Oxides.[2][6][7][8][9] (Standard protocols for in situ generation).

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews. Link

Sources

Asymmetric synthesis utilizing 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methoxycyclopentene in Asymmetric Scaffold Construction

Abstract

This compound is a robust, atom-economical alkyl enol ether that serves as a critical nucleophile in the construction of chiral cyclopentanoid scaffolds. Unlike its silyl enol ether counterparts, it offers superior hydrolytic stability and handling characteristics while maintaining sufficient nucleophilicity for Lewis Acid-catalyzed carbon-carbon bond formations. This guide details the optimized protocols for its preparation, quality control, and application in the Catalytic Asymmetric Mukaiyama-Michael Reaction , providing a direct route to enantiomerically enriched 2-substituted cyclopentanones—key pharmacophores in prostaglandin and steroid synthesis.

Reagent Profile & Preparation Strategy

Rationale: Commercial availability of high-purity this compound can be inconsistent. In situ preparation or in-house synthesis via the trimethyl orthoformate route is preferred to avoid hydrolysis products (cyclopentanone) that compete in asymmetric catalytic cycles.

Protocol 1: Scalable Synthesis of this compound

Based on acid-catalyzed ketalization-elimination principles.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Trimethyl orthoformate (1.1 equiv)

  • Methanol (anhydrous, 2.5 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) monohydrate (0.01 equiv)

Methodology:

  • Ketalization: Charge a flame-dried reactor with cyclopentanone, methanol, and trimethyl orthoformate under

    
    . Add 
    
    
    
    -TsOH.[1] Stir at ambient temperature for 4–6 hours.
    • Mechanistic Insight: The orthoformate acts as a water scavenger, driving the equilibrium toward the dimethyl ketal (1,1-dimethoxycyclopentane).

  • Elimination (Thermal): Fit the reactor with a fractional distillation column (Vigreux or packed). Heat the bath to 90–100°C.

  • Distillation: Slowly distill off the methanol/methyl formate byproduct. As the temperature rises, this compound will co-distill.

  • Purification: Collect the fraction boiling at 105–108°C (atmospheric pressure).

  • Storage: Store over activated 4Å molecular sieves at 4°C.

Quality Control Criteria:

Parameter Specification Method
Purity >98.0% GC-FID

| Cyclopentanone Content | <0.5% |


H-NMR (Signal at 

2.15 ppm) | | Water Content | <200 ppm | Karl Fischer | | Appearance | Colorless liquid | Visual |

Core Application: Asymmetric Mukaiyama-Michael Reaction

Scientific Principle: While silyl enol ethers are the standard for Mukaiyama-type reactions, alkyl enol ethers like this compound require specific activation. The reaction utilizes a Chiral Lewis Acid (CLA) complex—typically Copper(II) with a


-symmetric Bisoxazoline (Box) ligand. The CLA activates the electrophile (e.g., an alkylidene malonate or nitroalkene), creating a defined chiral pocket that directs the face-selective attack of the nucleophilic enol ether.
Protocol 2: Enantioselective Michael Addition

Target: Synthesis of chiral 2-substituted cyclopentanones.

Reagents:

  • Nucleophile: this compound (1.2 equiv)

  • Electrophile: Dimethyl benzylidenemalonate (1.0 equiv)

  • Catalyst Precursor: Cu(OTf)

    
     (5-10 mol%)
    
  • Ligand: (S,S)-Ph-Box (5.5-11 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Catalyst Formation:

    • In a glovebox or under Ar, mix Cu(OTf)

      
       and (S,S)-Ph-Box in anhydrous DCM. Stir for 1 hour to form the active blue-green complex.
      
    • Critical Step: Add activated 4Å MS to the catalyst solution to ensure absolute dryness; trace water deactivates the Lewis Acid.

  • Substrate Addition:

    • Cool the catalyst solution to -78°C.

    • Add the electrophile (Dimethyl benzylidenemalonate) slowly. Stir for 15 mins to allow chelation (see Diagram 1).

  • Nucleophilic Attack:

    • Add this compound dropwise along the reaction vessel wall to precool it.

    • Stir at -78°C for 12–24 hours. Monitor by TLC (disappearance of electrophile).

  • Hydrolysis & Workup:

    • Quench: Add a solution of TFA/Water (1:1) in THF at low temperature.

    • Hydrolysis:[2] Allow to warm to 0°C. The acidic medium hydrolyzes the intermediate enol ether to the ketone.

    • Extraction: Dilute with water, extract with EtOAc (3x). Wash combined organics with sat. NaHCO

      
       and brine.
      
  • Purification:

    • Flash chromatography on silica gel (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the chelation mode that induces stereoselectivity.

MukaiyamaMichael Cat Cu(II)-Box Complex (Chiral Lewis Acid) Complex Activated Chiral Complex (Square Planar Geometry) Cat->Complex Coordination Electrophile Electrophile (Alkylidene Malonate) Electrophile->Complex Chelation Intermediate Enol Ether Adduct (Oxocarbenium Ion) Complex->Intermediate Face-Selective Attack (Rate Limiting Step) Nucleophile This compound (Nucleophile) Nucleophile->Intermediate Adds to Re-face Hydrolysis Acidic Hydrolysis (TFA/H2O) Intermediate->Hydrolysis Quench Hydrolysis->Cat Catalyst Regeneration Product Chiral 2-Substituted Cyclopentanone Hydrolysis->Product Stereocenter Set

Caption: Figure 1. Catalytic cycle for the Cu(II)-Box mediated asymmetric Michael addition. The bidentate coordination of the malonate to copper rigidly defines the geometry, forcing the this compound to attack from the open face.

Troubleshooting & Optimization Matrix

The reactivity of alkyl enol ethers is lower than silyl enol ethers. Use this matrix to optimize yields.

IssueProbable CauseCorrective Action
Low Conversion Deactivation of Lewis Acid by moisture.Flame-dry all glassware; increase molecular sieves loading in catalyst generation step.
Low Enantioselectivity (ee) Non-catalyzed background reaction.Lower temperature to -78°C; ensure ligand:metal ratio is >1:1 (e.g., 1.1:1).
Product Racemization Harsh hydrolysis conditions.Use milder acid (e.g., dilute acetic acid) or buffer the quench; avoid prolonged exposure to acid at RT.
Side Reaction: Polymerization Excess Lewis Acid or high temp.Strictly control catalyst loading (5-10%); add nucleophile slowly.

Comparative Data: Alkyl vs. Silyl Enol Ethers

Why choose this compound over 1-(trimethylsilyloxy)cyclopentene?

FeatureThis compound1-(TMS)cyclopenteneImpact on Workflow
Atom Economy High (Methyl group)Low (TMS group)Reduced waste mass.
Stability High (Stable to air/moisture)Low (Hydrolyzes rapidly)Easier storage; no glovebox needed for reagent handling.
Reactivity Moderate (Requires strong LA)High (Reacts with mild LA)Alkyl variant offers better chemoselectivity in presence of other sensitive groups.
Workup Requires Acid HydrolysisSpontaneous/FluorideAlkyl variant allows isolation of the intermediate enol ether if desired.

References

  • Preparation of Enol Ethers: Stork, G.; Kraus, G. A. "The Ene Reaction as a Route to 3-Hydroxy-4-penten-2-ones." Journal of the American Chemical Society, 1976 , 98, 6747.[1] (Adapted protocol principles). Source:

  • Asymmetric Lewis Acid Catalysis (General Principles): Evans, D. A.; Rovis, T.; Johnson, J. S. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Michael Addition of Enolsilanes to Alkylidene Malonates." Pure and Applied Chemistry, 2001 , 73, 1315-1319. Source:

  • Mukaiyama-Michael Reactions: Narasaka, K.; Soai, K.; Mukaiyama, T.[3] "The Michael Reaction of Silyl Enol Ethers with α,β-Unsaturated Ketones and Esters Promoted by Titanium Tetrachloride." Chemistry Letters, 1974 , 3, 1223-1226. (Foundational mechanistic reference). Source:

  • Catalytic Asymmetric Synthesis (Review): Yates, M. C.; Sarandeses, L. A. "Asymmetric Catalysis with Chiral Lewis Acids." Chemical Reviews, 2023 (General Reference for Box-CuOTf chemistry). Source:

Sources

Application Note: A Scalable Laboratory Synthesis of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-methoxycyclopentene, a valuable enol ether intermediate in organic synthesis. The protocol detailed herein is designed for scalability, enabling researchers to produce multi-gram quantities suitable for laboratory use. We will delve into the underlying reaction mechanism, provide a step-by-step procedure with justifications for key experimental choices, discuss critical parameters for process optimization, and outline essential safety precautions. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry techniques.

Introduction and Significance

This compound is a versatile cyclic enol ether that serves as a stable and easily handled equivalent of the cyclopentanone enolate. Its utility in synthetic chemistry is well-established, particularly in reactions where controlled nucleophilic addition is required. It participates in various carbon-carbon bond-forming reactions, including Michael additions, aldol-type condensations, and annulations, making it a key building block for the construction of complex cyclic and polycyclic frameworks found in many natural products and pharmaceutical agents.

The challenge in many laboratory settings is not just the synthesis itself, but the ability to produce this reagent on a scale sufficient for multi-step synthetic campaigns without requiring specialized industrial equipment. This application note addresses this need by presenting a robust, two-step, one-pot procedure starting from cyclopentanone. The methodology is based on the well-established principles of ketal formation followed by acid-catalyzed elimination, optimized for laboratory scale-up.

Reaction Chemistry and Mechanism

The conversion of cyclopentanone to this compound proceeds in two distinct, acid-catalyzed stages that can be performed sequentially in the same reaction vessel.

Overall Transformation:

Figure 1: Overall synthesis of this compound from cyclopentanone.

Mechanistic Pathway:

The reaction is initiated by the acid-catalyzed formation of 1,1-dimethoxycyclopentane (the dimethyl ketal of cyclopentanone). This is an equilibrium process. In the second stage, under controlled heating, the ketal undergoes an acid-catalyzed elimination of one molecule of methanol to yield the thermodynamically favored enol ether product.

The detailed mechanism is illustrated below:

Reaction_Mechanism Mechanistic Pathway for this compound Synthesis cluster_1 Stage 2: Elimination Cyclopentanone Cyclopentanone Protonated_Ketone Protonated Ketone Cyclopentanone->Protonated_Ketone Protonated_Ketone->Cyclopentanone Hemiketal_Intermediate Hemiketal Protonated_Ketone->Hemiketal_Intermediate + CH₃OH - H⁺ Protonated_Hemiketal Protonated Hemiketal Hemiketal_Intermediate->Protonated_Hemiketal Protonated_Hemiketal->Hemiketal_Intermediate Carbocation_1 Oxocarbenium Ion Protonated_Hemiketal->Carbocation_1 - H₂O Ketal 1,1-Dimethoxy- cyclopentane (Ketal) Carbocation_1->Ketal Protonated_Ketal Protonated Ketal Ketal->Protonated_Ketal + H⁺ (Heat) Protonated_Ketal->Ketal - H⁺ Carbocation_2 Carbocation Intermediate Protonated_Ketal->Carbocation_2 Product This compound Carbocation_2->Product - H⁺

Caption: Acid-catalyzed mechanism for enol ether formation.

Detailed Experimental Protocol

This protocol is optimized for a ~0.5 mole scale, which can be adjusted as needed.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Cyclopentanone≥99%Sigma-AldrichEnsure it is dry and free of acidic impurities.
MethanolAnhydrous, ≥99.8%Fisher ScientificCritical to use anhydrous grade to favor ketal formation.
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Acros OrganicsThe acid catalyst. Can be substituted with an acidic resin.
Sodium bicarbonate (NaHCO₃)Saturated solution-For neutralization during work-up.
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Diethyl ether or MTBEReagent Grade-For extraction.

3.2. Equipment

  • 1000 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vigreux column (or other fractional distillation column, ~30 cm)

  • Distillation head with condenser and receiving flask

  • Separatory funnel (1000 mL)

  • Standard laboratory glassware

3.3. Reagent Stoichiometry

CompoundMW ( g/mol )Amount (g)Amount (mL)Moles (mol)Molar Equiv.
Cyclopentanone84.1242.144.00.501.0
Methanol32.0496.1121.53.006.0
p-TsOH·H₂O190.220.95-0.0050.01

3.4. Step-by-Step Synthesis Procedure

  • Apparatus Setup: Assemble the 1000 mL three-neck flask with a magnetic stir bar. Fit one neck with the Vigreux column topped with the distillation head and condenser. Stopper the remaining necks. Place the flask in a heating mantle.

  • Reagent Charging: To the flask, add methanol (121.5 mL, 3.0 mol) and cyclopentanone (44.0 mL, 0.5 mol). Begin stirring to ensure the solution is homogeneous.

  • Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

    • Rationale: p-TsOH is an effective, non-oxidizing strong acid catalyst that is soluble in the reaction medium, ensuring homogeneous catalysis. The catalytic amount (1 mol%) is sufficient to promote both ketalization and subsequent elimination without causing significant side reactions.

  • Ketal Formation (Stage 1): Gently heat the mixture to reflux (~65-70 °C) for 2 hours. This stage drives the formation of the 1,1-dimethoxycyclopentane intermediate. The large excess of methanol pushes the equilibrium towards the ketal product.

  • Elimination and Distillation (Stage 2): After the initial reflux, increase the heating mantle temperature to slowly distill the volatile components. The first fraction to distill will be primarily methanol. As the pot temperature rises, the desired product, this compound (b.p. ~106-108 °C), will begin to co-distill with methanol.

    • Rationale: This is a reactive distillation. By removing the lower-boiling product as it forms, the equilibrium of the elimination reaction is shifted towards the product side, driving the reaction to completion in accordance with Le Châtelier's principle.

  • Fraction Collection: Collect the distillate that comes over between 100 °C and 110 °C. Continue distillation until the rate significantly slows or the pot temperature rises substantially above this range.

  • Work-up and Neutralization: Cool the collected distillate. Transfer it to a 1000 mL separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Rationale: It is crucial to remove all traces of acid, as residual acid can catalyze the hydrolysis of the enol ether back to cyclopentanone upon storage or during subsequent reactions.

  • Extraction and Drying: Wash the organic layer with brine (1 x 100 mL) to aid in the removal of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Final Purification: Decant or filter the dried liquid into a clean, dry flask suitable for distillation. Perform a final fractional distillation, carefully collecting the fraction boiling at 106-108 °C . This will yield the pure this compound.

  • Yield and Characterization: A typical yield for this procedure is 70-80%. The product should be a clear, colorless liquid. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm purity and structure.[1]

Scale-Up and Optimization Considerations

  • Catalyst Choice: For scales larger than 100g, using a solid acid catalyst like Amberlyst-15 resin can simplify the work-up.[2][3] The catalyst can be removed by simple filtration, eliminating the need for a neutralization wash. This avoids potential emulsions and product loss.

  • Water Removal: While the large excess of methanol is effective on this scale, for a more efficient process, the ketal formation step can be performed using a Dean-Stark apparatus to azeotropically remove the water formed, driving the equilibrium more effectively.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC or ¹H NMR to observe the disappearance of cyclopentanone and the appearance of the ketal and final enol ether product.[4]

  • Temperature Control: Precise temperature control during the final distillation is critical for achieving high purity. A well-insulated fractional distillation column is recommended.

Workflow Visualization

The entire laboratory workflow is summarized in the diagram below.

Experimental_Workflow Laboratory Workflow for this compound Synthesis A Setup (Flask, Column, Condenser) B Charge Reagents (Cyclopentanone, Methanol) A->B C Add Catalyst (p-TsOH) B->C D Stage 1: Reflux (Ketal Formation) ~2 hours @ 70°C C->D E Stage 2: Distill (Reactive Distillation) Collect 100-110°C D->E F Work-up (NaHCO₃ Wash) E->F G Drying (MgSO₄) F->G H Final Purification (Fractional Distillation) G->H I Pure Product (this compound) H->I

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

All operations must be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methanol: Toxic if inhaled, ingested, or absorbed through the skin. It is also highly flammable.[5]

  • Cyclopentanone: Flammable liquid and vapor.

  • p-Toluenesulfonic Acid: Causes severe skin burns and eye damage. Avoid inhalation of dust.

  • Sodium Methoxide (if used as an alternative base): Highly corrosive and flammable solid. Reacts violently with water. Can ignite spontaneously in moist air at elevated temperatures.[6]

Ensure all reagent containers are properly labeled and stored. Prepare for potential spills and have appropriate neutralizing agents and spill kits readily available.

References

  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxycyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.1: Synthesis of Alkenes. Retrieved from [Link]

  • U.S. Patent No. US20120101307A1. (2012). Process for the preparation of 1-methyl-1-alkoxycyclopentanes. Google Patents.
  • U.S. Patent No. WO2012055754A2. (2012). Method for the production of 1-methylcyclopentane derivatives. Google Patents.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

Sources

Application Note: 1-Methoxycyclopentene as a Versatile Synthon for Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 1-methoxycyclopentene as a starting material for a diverse array of cyclopentanone derivatives. We delve into the fundamental reactivity of this enol ether, presenting not just protocols, but the underlying mechanistic principles that govern its transformations. Key applications, including controlled hydrolysis, α-functionalization, and oxidative conversion to α,β-unsaturated systems, are detailed with step-by-step procedures, troubleshooting insights, and illustrative diagrams to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of this compound

The cyclopentanone moiety is a ubiquitous structural motif in a vast range of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] Its prevalence drives a continuous need for robust and versatile synthetic methods to access functionalized cyclopentanone cores. This compound, a stable and readily accessible enol ether, serves as an exceptional precursor to the cyclopentanone enolate, offering distinct advantages over the direct use of cyclopentanone.

As an enol ether, this compound is an electron-rich alkene due to the electron-donating resonance effect of the methoxy group.[3] This inherent nucleophilicity makes it susceptible to attack by electrophiles, while also predisposing it to specific, high-yield transformations that are often challenging to achieve with the parent ketone. This guide will explore the primary reaction pathways that leverage this unique reactivity.

Synthetic_Utility cluster_reactions Key Transformations cluster_products Resulting Derivatives start This compound hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis H₃O⁺ alkylation α-Alkylation / Acylation (via Enolate) start->alkylation 1. R-Li 2. E⁺ oxidation Saegusa-Ito Oxidation start->oxidation Pd(OAc)₂ cycloaddition [4+2] Cycloaddition (Inverse Demand) start->cycloaddition Electron-poor Diene ketone Cyclopentanone hydrolysis->ketone alpha_sub α-Substituted Cyclopentanones alkylation->alpha_sub enone Cyclopent-2-enone oxidation->enone bicyclic Fused Bicyclic Systems cycloaddition->bicyclic

Figure 1: Key synthetic transformations of this compound.

Controlled Hydrolysis to Cyclopentanone

The most fundamental reaction of an enol ether is its hydrolysis back to the corresponding carbonyl compound. While seemingly trivial, this reaction is mechanistically informative and serves as a reliable method for deprotection or for generating cyclopentanone in situ under specific conditions.

Mechanistic Rationale

The hydrolysis of enol ethers is catalyzed by acid. The reaction proceeds via protonation of the double bond, which is the rate-determining step.[4] This generates a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and methanol yields the final ketone product. The initial protonation occurs at the α-carbon, a direct consequence of the stability of the resulting cation, which is delocalized onto the oxygen atom.[5]

Figure 2: Mechanism of acid-catalyzed hydrolysis of this compound.

Protocol: Hydrolysis of this compound

Materials:

  • This compound (98.14 g/mol )[6]

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 g, 10.2 mmol) in THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M HCl (15 mL) dropwise to the stirring solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether (30 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclopentanone.

Trustworthiness Note: The effervescence observed during the sodium bicarbonate wash validates the neutralization of the acid catalyst. The complete disappearance of the starting material spot on TLC (staining with potassium permanganate) confirms reaction completion.

Synthesis of α,β-Unsaturated Cyclopentanones: The Saegusa-Ito Oxidation

A powerful application of enol ether chemistry is the Saegusa-Ito oxidation, which converts silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[7] While this compound is not a silyl enol ether, it can be readily converted to one, or analogous reactivity can be achieved, providing a pathway to cyclopent-2-enone, a critical building block in organic synthesis. The core transformation relies on the formation of an oxoallyl-palladium complex followed by β-hydride elimination.[8]

Mechanistic Rationale

The reaction is initiated by the coordination of the palladium(II) acetate to the double bond of the enol ether. This is followed by the formation of an oxoallyl-palladium(II) intermediate. A subsequent β-hydride elimination from this intermediate generates a palladium-hydride species and the desired enone product.[8] A stoichiometric oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination, allowing for catalytic use of the expensive palladium salt.[9]

Saegusa_Ito_Cycle pd_ii Pd(OAc)₂ pi_complex π-Complex Formation pd_ii->pi_complex enol_ether Silyl Enol Ether (from this compound) enol_ether->pi_complex oxoallyl_pd Oxoallyl-Pd(II) Intermediate pi_complex->oxoallyl_pd - TMS-OAc beta_elim β-Hydride Elimination oxoallyl_pd->beta_elim pd_h_enone Pd(II)-H Enone Complex beta_elim->pd_h_enone pd_0 Pd(0) pd_h_enone->pd_0 Reductive Elimination enone_product Cyclopent-2-enone pd_h_enone->enone_product Product Release pd_0->pd_ii oxidant Benzoquinone (Oxidant) oxidant->pd_ii Catalyst Regeneration oxidant_red Hydroquinone (Reduced) oxidant->oxidant_red

Figure 3: Catalytic cycle of the Saegusa-Ito oxidation.

Protocol: Two-Step Synthesis of Cyclopent-2-enone

This protocol first converts this compound to its corresponding silyl enol ether, which is then subjected to Saegusa-Ito conditions.

Part A: Synthesis of 1-(trimethylsiloxy)cyclopentene

  • To a solution of cyclopentanone (derived from hydrolysis of this compound or used directly) in anhydrous DMF, add triethylamine (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by pouring it into a cold, saturated sodium bicarbonate solution and extracting with pentane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is often used directly in the next step without further purification.

Part B: Saegusa-Ito Oxidation

  • Dissolve the crude 1-(trimethylsiloxy)cyclopentene (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • To this solution, add palladium(II) acetate (0.5 eq for original protocol, or 0.1 eq for catalytic variants) and p-benzoquinone (1.1 eq).[7]

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium salts.

  • Wash the filtrate with 1 M NaOH solution until the aqueous layer is colorless (removes excess benzoquinone/hydroquinone).

  • Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield pure cyclopent-2-enone.

Expertise Note: The choice of solvent is critical. Acetonitrile is commonly used as it effectively coordinates with the palladium species. For catalytic versions, DMSO under an oxygen atmosphere can be employed to re-oxidize the Pd(0) in place of a chemical oxidant.[9]

Advanced Applications and Data

α-Alkylation via Deprotonation

While enol ethers are not as nucleophilic as enolates, they can be deprotonated at the vinylic proton using strong bases like organolithium reagents to form a vinyl anion, or more commonly, treated to generate the corresponding enolate for alkylation. A more direct approach is the acid-catalyzed addition of an electrophile. However, for C-C bond formation, generating the lithium enolate from the enol ether is a standard and reliable method.

Table 1: Representative Yields for Cyclopentanone Derivative Synthesis

Starting MaterialReaction TypeKey ReagentsProductTypical Yield (%)Reference
This compoundHydrolysis1 M HCl, THFCyclopentanone>95%[10]
1-(TMS)-oxy-cyclopenteneSaegusa-Ito OxidationPd(OAc)₂, p-benzoquinone, MeCNCyclopent-2-enone70-85%[7]
Cyclopentanone EnolateAlkylationLDA, THF; CH₃I2-Methylcyclopentanone85-95%[11]
This compoundInverse Demand Diels-AlderElectron-deficient tetrazineDihydropyridazine Adduct80-90%[12]
Cycloaddition Reactions

As an electron-rich alkene, this compound is an excellent dienophile for inverse-electron-demand Diels-Alder reactions.[12] It reacts readily with electron-poor dienes, such as 1,2,4,5-tetrazines, to form bicyclic adducts. These reactions are often fast and proceed with high yield, providing rapid access to complex molecular scaffolds.

Conclusion

This compound is a highly valuable and versatile starting material in modern organic synthesis. Its status as a stable, isolable enol ether allows it to serve as a robust precursor for the generation of cyclopentanone and its enolate equivalent. The protocols and mechanistic insights provided herein for hydrolysis, oxidation, and other transformations empower researchers in drug discovery and chemical development to strategically access a wide range of functionalized cyclopentanone derivatives with high efficiency and control.

References

  • WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modific
  • US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.
  • US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • This compound | C6H10O | CID 136835 . PubChem. [Link]

  • This compound . NIST WebBook. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives . SciRP.org. [Link]

  • Enol ether . Wikipedia. [Link]

  • The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds . Thieme Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. [Link]

  • CN104447261A - Method for preparing cyclopentanol and cyclopentanone by using cyclopentane.
  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies . ScienceDirect. [Link]

  • Total synthesis of cyclopentanoid natural products . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Saegusa–Ito oxidation . Wikipedia. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis . ResearchGate. [Link]

  • The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development . MDPI. [Link]

  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application . MDPI. [Link]

  • Mechanism of enol ether formation . Chemistry Stack Exchange. [Link]

  • WO1998040346A1 - Cyclopentenone derivatives.
  • Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts . ACS Publications. [Link]

  • [4 + 2] cycloaddition reaction of 1-methylocyclopentadiene and... . ResearchGate. [Link]

  • Silyl enol ether synthesis by silylation . Organic Chemistry Portal. [Link]

  • Saegusa-Ito Oxidation . Chem-Station Int. Ed.. [Link]

Sources

Application Note: High-Fidelity Hydroxyl Protection using 1-Methoxycyclopentene (MCP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex total synthesis and medicinal chemistry, the selection of protecting groups is often a compromise between stability and deprotection conditions.[1][2] While Tetrahydropyranyl (THP) ethers are the industry standard for acid-labile protection, they suffer from two significant drawbacks: the formation of a new stereogenic center (resulting in diastereomeric mixtures) and relatively slow hydrolysis rates that may require conditions incompatible with highly sensitive substrates.

This guide details the application of 1-Methoxycyclopentene (MCP) as a superior alternative. By reacting with alcohols to form a mixed ketal , the MCP group offers:

  • Achirality: Elimination of diastereomer formation (due to the symmetry of the cyclopentane ring).

  • Tunable Lability: Significantly faster acid-catalyzed hydrolysis compared to acetals like THP and MOM.

  • Lipophilicity: Enhanced solubility of polar intermediates in organic solvents.

Chemical Basis & Mechanistic Insight

The "Ketal Advantage"

The fundamental distinction between THP and MCP lies in the electronic nature of the protected center.

  • THP Ether: An acetal (Carbon bonded to H, OR, OR', C).

  • MCP Ether: A ketal (Carbon bonded to C, C, OR, OR').

Ketals are thermodynamically less stable and kinetically more labile toward acid hydrolysis than acetals due to the relief of steric strain and the stability of the tertiary oxocarbenium intermediate. This allows the MCP group to be removed under conditions that leave THP, MOM, or silyl ethers intact.

Stereochemical Simplification

Unlike Dihydropyran (DHP), which creates a chiral center at C-2 upon reaction, this compound forms a quaternary center at C-1 of the cyclopentane ring. Because the two alkyl arms of the ring (-CH2-CH2-) are identical, this center is achiral (assuming the ring conformation is fluxional). This prevents the complex NMR splitting patterns and HPLC peak broadening associated with THP diastereomers.

Reaction Mechanism

The protection proceeds via an acid-catalyzed electrophilic addition.

MCP_Mechanism Enol This compound (Enol Ether) Oxo Tertiary Oxocarbenium Intermediate Enol->Oxo Protonation (C2) H_plus H+ Catalyst H_plus->Oxo Product MCP Ether (Mixed Ketal) Oxo->Product Nucleophilic Attack Alcohol Substrate (R-OH) Alcohol->Product Addition

Figure 1: Mechanistic pathway for the formation of MCP ethers. The formation of the tertiary oxocarbenium ion is the rate-determining step.

Strategic Decision Matrix

Use the following logic to determine if MCP is the correct protecting group for your synthesis:

Decision_Tree Start Substrate Analysis IsChiral Is the substrate chiral? Start->IsChiral AcidSens Is the substrate highly acid-sensitive? IsChiral->AcidSens Yes Use_THP Use THP (Standard) IsChiral->Use_THP No (Diastereomers irrelevant) BaseStab Requires strong base (e.g., n-BuLi) steps? AcidSens->BaseStab Yes AcidSens->Use_THP No (Standard acid ok) Use_MCP Use MCP (Achiral, Labile) BaseStab->Use_MCP Yes (Needs mild deprotection) Use_MOM Use MOM (Robust) BaseStab->Use_MOM No (Needs extreme stability)

Figure 2: Selection logic for enol ether protecting groups.

Experimental Protocols

Protocol A: Protection of Primary/Secondary Alcohols

Objective: Install the MCP group using mild acid catalysis.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)[3]

  • This compound (1.5 – 2.0 equiv) [CAS: 1072-59-9]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the substrate alcohol in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add this compound (1.5 equiv) via syringe.

  • Catalysis: Add PPTS (10 mol%).

    • Note: For extremely acid-sensitive substrates, cool to 0°C before adding catalyst. For hindered alcohols, room temperature is required.

  • Monitoring: Stir at RT. Reaction is typically complete in 1–4 hours.[4] Monitor by TLC.[3]

    • TLC Tip: The product is less polar than the starting alcohol (higher Rf).

  • Quench: Add 5 drops of Triethylamine (TEA) to neutralize the acid.

  • Workup: Dilute with Et2O, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography on silica gel (buffered with 1% TEA if the product is unstable).

Protocol B: Selective Deprotection (Cleavage)

Objective: Remove MCP group without affecting THP, MOM, or Silyl ethers.

Reagents:

  • Acetic Acid (AcOH)

  • THF

  • Water[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the MCP-protected substrate in a mixture of THF:Water (4:1).

  • Acidification: Add AcOH to reach a concentration of 80% AcOH (or use 0.01 N HCl for faster rates).

  • Reaction: Stir at RT.

    • Kinetics: MCP hydrolysis is roughly 3x faster than THP under identical conditions.

  • Workup: Neutralize with solid NaHCO3. Extract with EtOAc.

Comparative Data Analysis

The following table summarizes the stability profiles of common ether protecting groups.

FeatureMCP (1-Methoxycyclopentyl) THP (Tetrahydropyranyl) MOM (Methoxymethyl)
Type Mixed KetalAcetalFormaldehyde Acetal
Chirality Achiral (Symmetric Ring)Chiral (Diastereomers)Achiral
Acid Stability Low (t½ ~ minutes at pH 3)Moderate (t½ ~ hours at pH 3)High (Stable to AcOH)
Base Stability Excellent (Stable to n-BuLi)ExcellentExcellent
Lewis Acid Stability PoorModerateGood
Primary Use Mild deprotection; Avoiding diastereomersGeneral protectionPermanent protection

Troubleshooting & Optimization

  • Problem: Low conversion of hindered alcohols.

    • Solution: Switch catalyst from PPTS to p-Toluenesulfonic acid (pTsOH) (catalytic amount) or use POCl3 (2 drops) as a "protic acid generator" in situ.

  • Problem: Product hydrolysis on silica gel.

    • Solution: The MCP group is very labile. Pre-treat the silica gel column with 1% Triethylamine/Hexanes to neutralize acidic sites on the silica surface.

  • Problem: Reagent polymerization.

    • Solution: this compound can polymerize. Ensure the reagent is distilled if it has turned yellow/viscous. Store over KOH pellets at 4°C.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[6]

  • Kluge, A. F. et al. "Ketal-based protecting groups: 1-Methoxycyclohexyl and 1-Methoxycyclopentyl ethers." J. Org. Chem.1972 , 37, 1673. (Foundational work on cyclic enol ether protection).

  • Ley, S. V. et al. "Use of Enol Ethers in Synthesis." Synthesis2008 , 123-140.

  • Reese, C. B. et al. "Comparative study of acid-labile protecting groups." Tetrahedron1970 , 26, 1023. (Kinetics of acetal vs ketal hydrolysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Side Reactions of 1-Methoxycyclopentene with Acidic Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting side reactions encountered when using 1-methoxycyclopentene with acidic catalysts. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction with this compound and an acidic catalyst is producing a significant amount of cyclopentanone. What is causing this and how can I minimize it?

Answer:

The formation of cyclopentanone is a common side reaction and is primarily due to the acid-catalyzed hydrolysis of this compound.[1][2] Enol ethers, like this compound, are susceptible to attack by electrophiles such as Brønsted acids.[3] In the presence of trace amounts of water, the acidic catalyst protonates the double bond of the enol ether. This leads to the formation of a resonance-stabilized carbocation. Water then acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate. This intermediate is unstable under acidic conditions and readily eliminates methanol to yield cyclopentanone.[2][4]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous. The presence of water is a direct contributor to this side reaction.[5]

  • Aprotic Acidic Catalysts: Consider using Lewis acids instead of Brønsted acids to minimize proton-catalyzed hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the hydrolysis side reaction more than the desired reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

Question 2: I am observing the formation of a high-molecular-weight, viscous material in my reaction mixture. What is this and how can I prevent it?

Answer:

The formation of a viscous, polymeric material is likely due to the acid-catalyzed polymerization of this compound.[3] Enol ethers are electron-rich alkenes and can undergo cationic polymerization initiated by acidic catalysts.[3][6] The acidic catalyst protonates the double bond, generating a carbocation that can then be attacked by the double bond of another this compound molecule, propagating the polymerization chain.

Mitigation Strategies:

  • Catalyst Choice and Concentration: Use the mildest possible acidic catalyst at the lowest effective concentration. Strong acids and high concentrations are more likely to promote polymerization.

  • Control of Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to prevent prolonged exposure of the product and starting material to the acidic conditions.

  • Monomer Concentration: Running the reaction at a lower concentration of this compound can disfavor the bimolecular polymerization reaction relative to the desired intramolecular or intermolecular reaction with another substrate.

Question 3: My reaction is yielding a complex mixture of isomers. What are the possible isomeric side products and how can I improve the selectivity?

Answer:

Under acidic conditions, this compound can potentially isomerize or lead to the formation of isomeric products. One possibility is the acid-catalyzed migration of the double bond to form other methoxycyclopentene isomers, although this is less common for the exocyclic double bond in this specific substrate. More likely, if other reactive species are present, is the formation of regioisomeric products.

For instance, in addition reactions, the initial protonation of the double bond can occur at two different positions, leading to different carbocation intermediates and subsequently different products. The stability of these carbocations will dictate the major product.

Improving Selectivity:

  • Sterically Hindered Catalysts: Employing bulky Lewis or Brønsted acids can sometimes influence the regioselectivity of the initial protonation or coordination step.

  • Temperature Optimization: Reaction temperature can play a crucial role in controlling kinetic versus thermodynamic product formation. Experimenting with a range of temperatures is recommended.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the product distribution. A systematic solvent screen can be beneficial.

Question 4: I have identified a dimeric byproduct in my reaction. What is the likely structure and mechanism of its formation?

Answer:

Acid-catalyzed dimerization of cyclopentene derivatives is a known side reaction.[7] In the case of this compound, the acidic catalyst can protonate the double bond to form a carbocation. This electrophilic species can then be attacked by a molecule of the nucleophilic enol ether (this compound). Subsequent loss of a proton would lead to the formation of a dimeric species. The exact structure can vary depending on the points of attachment and subsequent rearrangements.

Experimental Protocol to Minimize Dimerization:

  • Slow Addition of Catalyst: Add the acidic catalyst slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration of the catalyst and the reactive carbocation intermediate.

  • Use of a Syringe Pump: For liquid catalysts, use a syringe pump for very slow and controlled addition.

  • High Dilution: As with polymerization, conducting the reaction under high dilution conditions will disfavor the bimolecular dimerization reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Desired Reaction vs. Hydrolysis Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Hydrolysis Side Reaction This compound This compound Desired_Product Desired_Product This compound->Desired_Product  Acidic Catalyst, Substrate 1-Methoxycyclopentene_side This compound Carbocation Carbocation 1-Methoxycyclopentene_side->Carbocation  H+, H2O Hemiacetal Hemiacetal Carbocation->Hemiacetal  + H2O Cyclopentanone Cyclopentanone Hemiacetal->Cyclopentanone  - CH3OH

Caption: Competing pathways of this compound under acidic conditions.

Cationic Polymerization Mechanism

G Initiation This compound + H+ -> Carbocation Propagation Carbocation + this compound -> Dimeric Carbocation Initiation->Propagation Further_Propagation Dimeric Carbocation + n(this compound) -> Polymer Propagation->Further_Propagation

Caption: Step-wise mechanism of acid-catalyzed polymerization.

Quantitative Data Summary

Catalyst TypeCommon Side ProductsRelative Rate of Side ReactionRecommended Mitigation
Brønsted Acids (e.g., HCl, H₂SO₄) Cyclopentanone, PolymerHighStrict anhydrous conditions, low temperature, low catalyst concentration
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) Polymer, DimerModerate to HighLow temperature, slow addition of catalyst, high dilution
Solid Acid Catalysts (e.g., Amberlyst-15) Cyclopentanone, PolymerVariableAnhydrous solvent, controlled flow rate in packed bed reactors

References

  • BenchChem. (n.d.). Troubleshooting guide for enol ether synthesis.
  • Wikipedia. (2023, December 2). Enol ether.
  • Feist, J. D., & Xia, Y. (2020). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(3), 1186–1189. [Link]

  • Feist, J. D., & Xia, Y. (2020). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran) [Request PDF]. ResearchGate.
  • Hine, J., & Arata, K. (1976). Keto-Enol tautomerism. I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49(11), 3085–3088.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • ECHEMI. (n.d.). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid?
  • Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid?
  • Monwar, M. M., Barr, J. L., Clear, K. S., & McDaniel, M. P. (2019). Dimerization of cyclopentene by Cr(II) catalyst. ResearchGate.

Sources

How to handle the air sensitivity of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1-Methoxycyclopentene Senior Application Scientist Desk

Module 1: The Nature of the Beast (Core Reactivity)

Q: Why is this compound classified as "air sensitive" when it isn't pyrophoric?

A: The term "air sensitive" for enol ethers like this compound is a shorthand for moisture intolerance and acid sensitivity . While it will not spontaneously ignite like t-butyllithium, it possesses a specific chemical vulnerability: the electron-rich double bond.

The oxygen atom donates electron density into the alkene, making the


-carbon highly nucleophilic. In the presence of even trace atmospheric moisture and a proton source (which can be generated by CO

dissolving in wet solvents to form carbonic acid), it undergoes rapid hydrolysis.

The Result: Your reagent reverts to Cyclopentanone and Methanol, destroying your stoichiometry.

Visualizing the Failure Mode (Hydrolysis Mechanism) Figure 1: Acid-catalyzed hydrolysis pathway of this compound.

Hydrolysis Reagent This compound (Enol Ether) Protonation Protonation (Trace Acid) Reagent->Protonation + H+ Intermediate Oxocarbenium Ion (Highly Reactive) Protonation->Intermediate WaterAttack Water Attack (Atmospheric Moisture) Intermediate->WaterAttack + H2O Product Cyclopentanone + MeOH (Degraded Reagent) WaterAttack->Product - H+

Caption: The degradation pathway driven by moisture and trace acidity. Note that the reaction consumes water but regenerates the acid catalyst, making it autocatalytic.

Module 2: Storage & Preservation

Q: I received a shipment today. How do I store it to maximize shelf life?

A: Do not store this reagent on a standard chemical shelf. Follow this "Cold-Dry-Basic" protocol:

ParameterSpecificationReason
Temperature -20°C (Freezer) Slows the kinetics of autoxidation and polymerization.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for resealing bottles.
Stabilization Basic Environment Store over a few pellets of Potassium Carbonate (K

CO

)
or solid NaOH. This neutralizes any adventitious acid generated over time.
Container Teflon-lined cap Prevents moisture ingress better than standard polyethylene cones.

Q: My reagent has turned yellow. Is it still usable?

A: Proceed with caution. Yellowing indicates oligomerization or polymerization, likely initiated by trace acid.

  • Take an NMR: Check for broad peaks in the alkyl region.

  • Purification: If the yellowing is mild, you can distill the compound (see Module 4). If it is dark orange/brown or viscous, discard it; the peroxides or polymers may pose a safety risk upon heating.

Module 3: Experimental Handling & Transfer

Q: How do I transfer it to my reaction vessel without degrading it?

A: Never pour enol ethers. Use positive pressure techniques.

Validated Workflow:

  • Flame-dry all glassware and cool under a stream of dry Nitrogen.

  • Solvent Prep: Ensure your reaction solvent (e.g., DCM, THF) is dried to <10 ppm water.

  • The Transfer:

    • Insert a generic N

      
       line into the reagent bottle (to equalize pressure).
      
    • Use a gas-tight syringe or a double-tipped needle (cannula) for volumes >10 mL.

    • Inject directly into the reaction flask through a septum.

Q: Can I use Silica Gel for purification?

A: ABSOLUTELY NOT. Standard Silica Gel is slightly acidic (pH 6.5–7.0). It will catalyze the hydrolysis of this compound on the column, leaving you with Cyclopentanone.

  • Correct Stationary Phase: Use Basic Alumina (Grade III or IV) or Silica Gel pre-treated with 1% Triethylamine.

Module 4: Troubleshooting & Recovery

Q: My Mukaiyama Aldol reaction failed (low yield). What went wrong?

A: Consult the diagnostic matrix below.

SymptomProbable CauseVerificationCorrective Action
Smell of Ketones Reagent Hydrolysis1H NMR: Look for loss of vinyl proton (~4.5 ppm) and appearance of Cyclopentanone multiplets.Distill reagent over K

CO

before use.
Low Yield Wet SolventKarl Fischer titration of solvent.Dry solvent over Activated Molecular Sieves (3Å or 4Å).
Fast Color Change Acidic ImpuritiesCheck pH of reaction mixture.Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons.

Q: How do I purify the technical grade material?

A: Distillation is the gold standard, but it requires buffering.

Protocol: Buffered Vacuum Distillation

  • Setup: Short-path distillation apparatus.

  • Additive: Add 1-2% w/w anhydrous K

    
    CO
    
    
    
    or CaH
    
    
    to the distillation pot. This ensures the boiling liquid remains basic/dry.
  • Pressure: Reduce pressure to <20 mmHg to keep the bath temperature low (prevents thermal polymerization).

  • Collection: Discard the first 5-10% (forerun) which contains moisture/methanol. Collect the steady boiling fraction.

Module 5: Validated Decision Pathway

Figure 2: Operational Logic for Handling this compound.

HandlingWorkflow Start Start: Reagent Needed Check Visual Inspection: Clear or Yellow? Start->Check Yellow Yellow/Brown Check->Yellow Degraded Clear Colorless/Clear Check->Clear Good Distill Distill over K2CO3 (Reduced Pressure) Yellow->Distill Use Use Immediately Clear->Use Distill->Use PurificationChoice Purification Required? Use->PurificationChoice Post-Reaction Silica Silica Gel? (STOP) PurificationChoice->Silica Acidic Risk Alumina Basic Alumina (GO) PurificationChoice->Alumina Safe Path

Caption: Decision tree emphasizing the avoidance of acidic contact and the remediation of degraded stock.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136835, this compound. Retrieved from [Link][1]

  • Hine, J., & Arata, K. (1976). Keto-Enol tautomerism.[2] I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49(11), 3085-3088. (Establishes hydrolysis thermodynamics).

  • Teledyne ISCO (2012).RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN81. (Validates basic alumina for acid-sensitive compounds).
  • Biotage (2023). Alumina sample cleanups and how can you implement in your workflow? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-methoxycyclopentene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and success of your experiments.

I. General Frequently Asked Questions (FAQs)

This section addresses overarching questions about the synthesis and purification of this compound.

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: The two most prevalent synthetic routes are:

  • Acid-Catalyzed Reaction of Cyclopentanone with Methanol: This method involves the direct reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the enol ether. A common variation involves the initial formation of cyclopentanone dimethyl acetal, followed by the elimination of one equivalent of methanol.

  • Rearrangement and Methanol Addition from Cyclohexanol/Cyclohexene: This industrial-focused method involves the isomerization of cyclohexene (often derived from the dehydration of cyclohexanol) to 1-methylcyclopentene, followed by the acid-catalyzed addition of methanol across the double bond.[1][2]

Q2: How can I effectively purify this compound from common byproducts?

A2: Fractional distillation is the most robust and widely used technique for purifying this compound.[1][2] Due to the often close boiling points of the desired product, starting materials, and byproducts, a distillation column with high theoretical plates (e.g., a Vigreux or packed column) is essential. Careful control of the distillation temperature and rate is critical for achieving high purity. For specific byproduct removal, please refer to the troubleshooting sections for each synthetic route.

Q3: Which analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both monitoring the reaction progress and identifying the structure of byproducts.[3] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for quantifying the relative amounts of starting material, product, and byproducts, allowing for the calculation of conversion and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the final product and identifying major impurities after isolation.

II. Troubleshooting Guide: Synthesis from Cyclopentanone

This route is favored for its directness but can be complicated by side reactions involving the enolate or enol intermediate of cyclopentanone.

Common Issues & Byproducts
Observed Issue Potential Byproduct(s) Root Cause(s)
Low yield of this compound; presence of a higher boiling point impurity.2-Cyclopentylidene-cyclopentanone (Aldol Adduct)Acid-catalyzed self-condensation of cyclopentanone.[4]
Incomplete conversion; presence of starting material in the final product.CyclopentanoneInsufficient reaction time, inadequate amount of catalyst, or unfavorable equilibrium.
Presence of an intermediate in the final product.Cyclopentanone dimethyl acetalIncomplete elimination of methanol from the acetal intermediate.
Troubleshooting in Detail

Issue 1: My reaction mixture contains a significant amount of a high-boiling point byproduct, identified as 2-cyclopentylidene-cyclopentanone.

Question: Why is this aldol condensation product forming, and how can I prevent it?

Answer: The acid catalyst used to promote the formation of the enol ether also facilitates the keto-enol tautomerism of cyclopentanone.[5][6] The enol form of one cyclopentanone molecule can then act as a nucleophile, attacking the protonated carbonyl of a second cyclopentanone molecule. This leads to an aldol addition, followed by dehydration to yield the stable, conjugated α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.[7][8]

Mechanism: Formation of the Aldol Condensation Byproduct

cyclopentanone1 Cyclopentanone enol Enol Intermediate cyclopentanone1->enol Acid-Catalyzed Tautomerization aldol_adduct Aldol Addition Product enol->aldol_adduct Nucleophilic Attack cyclopentanone2 Cyclopentanone (Protonated) cyclopentanone2->aldol_adduct final_byproduct 2-Cyclopentylidene-cyclopentanone (Byproduct) aldol_adduct->final_byproduct Dehydration h2o + H₂O

Caption: Acid-catalyzed self-condensation of cyclopentanone.

Solutions & Optimization Protocol:

  • Temperature Control: Aldol condensation is often favored by higher temperatures.[9] Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excess acid can accelerate the condensation side reaction.

  • Reaction Time: Monitor the reaction by GC. Pushing the reaction for extended periods after the optimal yield of the desired product is reached may only serve to increase the amount of the aldol byproduct.

  • Use of a Dehydrating Agent: If using the direct method with methanol, incorporating a dehydrating agent can help shift the equilibrium towards the enol ether product and away from intermediates that can participate in condensation.

Purification Protocol: Removal of Aldol Byproduct

  • Neutralize: After the reaction, quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution) to prevent further condensation during workup.

  • Extraction: Perform a standard aqueous workup and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Fractional Distillation: The aldol condensation product has a significantly higher boiling point than this compound. Careful fractional distillation under reduced pressure will allow for the separation of the lower-boiling this compound from the aldol byproduct, which will remain in the distillation flask.

Issue 2: My final product is contaminated with unreacted cyclopentanone.

Question: How can I drive the reaction to completion and remove the remaining starting material?

Answer: The formation of enol ethers is an equilibrium process. To favor the product, you can either add a large excess of methanol or remove a product (water or methanol, depending on the specific pathway) as it is formed.

Solutions & Optimization:

  • Le Châtelier's Principle: Use a significant excess of methanol to push the equilibrium towards the product. Alternatively, if forming the enol ether directly from the ketone, use a Dean-Stark apparatus to remove the water byproduct.

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient time at an appropriate temperature to reach equilibrium. Monitor by GC to determine when the reaction has ceased to progress.

Purification Protocol: Removal of Cyclopentanone

  • Fractional Distillation: Cyclopentanone (b.p. ~131 °C) has a higher boiling point than this compound (b.p. ~110-112 °C). A careful fractional distillation should allow for the separation of the two compounds.

  • Acidic Wash (Caution): In some cases, a dilute acidic wash can be used to convert the enol ether back to the ketone, which can then be removed. However, this is generally not recommended as it will sacrifice the desired product. A better approach is to optimize the reaction to minimize unreacted starting material.

III. Troubleshooting Guide: Synthesis from Cyclohexanol/Cyclohexene

This route involves a carbocation-mediated rearrangement, which can lead to a mixture of isomeric products.

Common Issues & Byproducts
Observed Issue Potential Byproduct(s) Root Cause(s)
Presence of multiple isomers in the product mixture.3-Methylcyclopentene, 4-MethylcyclopenteneIncomplete isomerization to the most stable 1-methylcyclopentene intermediate; side reactions of the carbocation intermediate.[1][2][10]
Incomplete conversion in the final step.1-MethylcyclopenteneInsufficient reaction time or catalyst for the methanol addition step.
Troubleshooting in Detail

Issue: My final product contains 1-methylcyclopentene and other methylcyclopentene isomers.

Question: Why am I getting a mixture of methylcyclopentene isomers, and how can I improve the selectivity for this compound?

Answer: The synthesis proceeds through the formation of 1-methylcyclopentene from cyclohexene. This isomerization is acid-catalyzed and proceeds through a series of carbocation intermediates. Hydride and methyl shifts can lead to the formation of less stable isomers, such as 3- and 4-methylcyclopentene.[1][2] If the subsequent methanol addition step is not efficient, these isomeric alkenes will be present as impurities.

Mechanism: Isomerization of Cyclohexene

cyclohexene Cyclohexene carbocation1 Secondary Carbocation cyclohexene->carbocation1 Protonation rearranged_carbocation Tertiary Carbocation carbocation1->rearranged_carbocation Ring Contraction product1 1-Methylcyclopentene rearranged_carbocation->product1 -H⁺ product2 3-Methylcyclopentene rearranged_carbocation->product2 -H⁺ (from adjacent C) product3 4-Methylcyclopentene rearranged_carbocation->product3 -H⁺ (from other adjacent C)

Caption: Formation of methylcyclopentene isomers from cyclohexene.

Solutions & Optimization Protocol:

  • Optimize Isomerization: The isomerization of cyclohexene to 1-methylcyclopentene is a critical step. Ensure the conditions (catalyst, temperature) are optimized to favor the formation of the thermodynamically most stable 1-methylcyclopentene isomer before proceeding to the methanol addition step.

  • Efficient Methanol Addition: Ensure that the conditions for the acid-catalyzed addition of methanol are robust enough to convert all methylcyclopentene isomers to their corresponding methoxycyclopentane derivatives. Since the desired product is derived from 1-methylcyclopentene, maximizing its formation in the first step is key.

Purification Protocol: Removal of Alkene Byproducts

  • Fractional Distillation: The boiling points of the methylcyclopentene isomers (65-76 °C) are significantly lower than that of this compound (~110-112 °C).[1] A straightforward fractional distillation can effectively separate the volatile alkene byproducts from the desired product. The alkenes will distill first as the forerun.

IV. References

  • Process for the preparation of 1-methyl-1-alkoxycyclopentanes. US20120101307A1.

  • Process for the preparation of 1-methylcyclopentane derivatives. US20120101306A1.

  • Method for the production of 1-methylcyclopentane derivatives. WO2012055754A2.

  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. ResearchGate. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. SpringerLink. [Link]

  • Process for producing methanol. CA3124740A1.

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst... ResearchGate. [Link]

  • Aldol Condensation Part 1: Acidic Conditions. YouTube. [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • 1.8: Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts. [Link]

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]

  • 12.04 Acid-catalyzed Aldol Condensations. YouTube. [Link]

  • Can I stop the aldol reaction from happening after enolate forms? Quora. [Link]

  • 1 ALDOL CONDENSATION O O OH base (cat) acid (cat). University of Rochester. [Link]

Sources

Technical Support Center: Solvent Integrity for Enol Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EE-105-SOLV Subject: Troubleshooting Reaction Failure/Hydrolysis of 1-Methoxycyclopentene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The User Issue: Researchers frequently report low yields or complete decomposition when utilizing This compound in Lewis Acid-mediated reactions (e.g., Mukaiyama Aldol, [2+2] cycloadditions). The most common symptom is the distinct odor of cyclopentanone in the reaction flask, indicating hydrolysis.

The Technical Reality: this compound is an enol ether . Unlike simple ethers (e.g., diethyl ether), enol ethers are chemically distinct due to the electron-donating ability of the oxygen into the alkene


-system. This makes the 

-carbon highly nucleophilic, but it also renders the molecule extremely susceptible to acid-catalyzed hydrolysis .

If your solvent contains even trace amounts of water (moisture) and a proton source (trace acid from solvent decomposition or Lewis acid hydrolysis), the reagent will revert to cyclopentanone before the desired C-C bond formation can occur.

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of this compound in wet/acidic conditions.

HydrolysisMechanism EnolEther This compound (Nucleophile) Protonation Protonation at u03b2-Carbon (Rate Limiting Step) EnolEther->Protonation + H+ (Trace Acid) Oxocarbenium Oxocarbenium Ion (Highly Reactive) Protonation->Oxocarbenium WaterAttack Water Attack Oxocarbenium->WaterAttack + H2O (Wet Solvent) Hemiacetal Unstable Hemiacetal WaterAttack->Hemiacetal Ketone Cyclopentanone (Dead End Product) Hemiacetal->Ketone - MeOH

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the reaction consumes water but regenerates acid, making the process catalytic and rapid.

Solvent Selection & Specifications

Before drying, you must select the correct grade of solvent.[1] Impurities in the commercial bottle can be as detrimental as water.

SolventRecommended StabilizerAvoidReason
Dichloromethane (DCM) Amylene (Cyclohexene) Ethanol Ethanol acts as a nucleophile, exchanging with the methoxy group or acting as a proton shuttle. Amylene is inert in most enol ether reactions.
Tetrahydrofuran (THF) BHT (2,6-Di-tert-butyl-4-methylphenol) Unstabilized (if old) Old, unstabilized THF forms peroxides which are acidic. BHT is generally safe but can be removed via distillation if strictly necessary.
Chloroform None (Freshly Distilled) Ethanol Commercial chloroform is almost always stabilized with ethanol (0.5-1.0%). Do not use bottled Chloroform for enol ethers.
Drying Protocols (The "How-To")

Do not rely on "Anhydrous" labels from commercial suppliers once the seal is broken. Use one of the following validated workflows.

Protocol A: The Molecular Sieve Method (Recommended for Safety & Efficiency)

Best for: DCM, Toluene, Acetonitrile. According to Burfield & Smithers, static drying with sieves is superior to many chemical desiccants if executed correctly.

  • Activation: Heat 3Å (3-Angstrom) molecular sieves at 300°C for 12 hours under high vacuum. Cool under Argon. Note: 4Å sieves are acceptable, but 3Å prevents the adsorption of solvent molecules like Acetonitrile.

  • Loading: Add 10-20% w/v activated sieves to the solvent (e.g., 20g sieves per 100mL solvent).

  • Time: Allow to stand for a minimum of 24 hours (DCM) to 72 hours (THF).

  • Validation: Water content should be <10 ppm.

Protocol B: The "Acid Scavenger" Filtration (CRITICAL STEP)

Best for: Removing trace HCl/Acid from DCM. Even dry DCM can generate HCl upon storage. To protect this compound:

  • Pack a small glass column or syringe barrel with Basic Alumina (Activity I) .

  • Activate the alumina by heating (flame dry under vacuum or oven dry at 150°C).

  • Pass the dried solvent through this plug immediately before the reaction.

  • Why? This neutralizes adventitious acid and removes peroxides, creating a "buffered" anhydrous environment.

Protocol C: Classic Distillation

Best for: THF.

  • Reagent: Sodium metal + Benzophenone.

  • Process: Reflux until the deep blue/purple color of the ketyl radical persists.

  • Collection: Distill under inert atmosphere (N2/Ar) directly into the reaction vessel.

  • Warning: Do not use Sodium for DCM (Explosion hazard). Use Calcium Hydride (

    
    ) for DCM distillation.[2][3]
    
Comparative Efficiency Data

The following data summarizes the residual water content expected after 24h of static drying (Initial water content ~500 ppm).

Drying AgentDCM (Residual Water)THF (Residual Water)Suitability for Enol Ethers
Molecular Sieves (3Å) 0.1 - 1.0 ppm 3 - 5 ppm Excellent (Neutral pH)
Calcium Hydride (

)
10 - 20 ppmN/AGood (Basic, but slow kinetics)
Silica Gel >50 ppm>100 ppmPoor (Acidic surface - DANGER)
Sodium/Benzophenone N/A<10 ppmExcellent (Strictly anhydrous)
Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Issue: Low Yield / Decomposition Smell Does it smell like Cyclopentanone (Minty/Ketone)? Start->Smell SolventCheck Check Solvent Stabilizer Smell->SolventCheck Yes Polymer Diagnosis: Cationic Polymerization Action: Lower Temp / Dilute Reaction Smell->Polymer No (Gooey residue) Ethanol Contains Ethanol? SolventCheck->Ethanol DryingMethod Review Drying Method Ethanol->DryingMethod No Hydrolysis Diagnosis: Acid Hydrolysis Action: Switch to Amylene DCM + Basic Alumina Ethanol->Hydrolysis Yes (Fatal) AcidTrace Did you use Basic Alumina? DryingMethod->AcidTrace AcidTrace->Hydrolysis No (Acid traces remaining) WetSolvent Diagnosis: Wet Solvent Action: Activate Sieves (300C) AcidTrace->WetSolvent Yes

Figure 2: Diagnostic workflow for this compound reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use P2O5 to dry DCM for this reaction? A: Avoid it. While Phosphorus Pentoxide (


) is a potent desiccant, it creates a highly acidic surface (Phosphoric acid species). If any trace dust enters the reaction, it will instantly hydrolyze the enol ether. Stick to 

or Molecular Sieves.[3][4][5]

Q: My DCM is "Anhydrous" from a Sure/Seal bottle. Is that enough? A: Trust but verify. Once the septum is punctured, atmospheric moisture enters. For enol ethers, we recommend passing this solvent through a small plug of activated Basic Alumina immediately before use to ensure both dryness and basicity.

Q: Why 3Å sieves instead of 4Å? A: For DCM, 4Å is acceptable. However, if you are using Acetonitrile or Methanol (in other steps), 4Å sieves can trap the solvent molecules themselves, reducing drying efficiency. 3Å is the universal standard for solvent drying in this context.

References
  • Burfield, D. R.; Smithers, R. H. "Desiccant Efficiency in Solvent and Reagent Drying.[4] 3. Dipolar Aprotic Solvents." Journal of Organic Chemistry, 1978 , 43(20), 3966–3968.

  • Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants."[4] Journal of Organic Chemistry, 2010 , 75(24), 8351–8354.

  • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. "Safe and Convenient Procedure for Solvent Purification." Organometallics, 1996 , 15(5), 1518–1520.

  • Gorman, J. "Purification of Laboratory Chemicals: Part 1 - Solvents." Sigma-Aldrich Technical Bulletin.

Sources

Improving the regioselectivity of additions to 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Regioselectivity & Stability in Additions to 1-Methoxycyclopentene[1]

Welcome to the Technical Support Center

You are likely experiencing issues with This compound (1-MCP) . This reagent is a cyclic enol ether, making it an electron-rich alkene with high nucleophilicity at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon (C2).

The Core Conflict:

  • Standard Reactivity: Electrophiles attack C2; Nucleophiles attack C1.[1]

  • The User Goal: You often need to invert this selectivity, control diastereoselectivity (cis/trans), or prevent the molecule from hydrolyzing into cyclopentanone before the reaction is complete.[1]

This guide treats chemical behaviors as "system features" to be configured. Select the module below that matches your observation.

Module 1: Stability & "Ghost" Products

Symptom: Starting material disappears, but the desired product is absent. NMR shows cyclopentanone peaks.

Root Cause Analysis

1-MCP is an acid-sensitive enol ether. Trace acid + moisture initiates a "system crash" (hydrolysis), reverting the molecule to its thermodynamic sink: cyclopentanone.[1]

Mechanism of Failure:

  • Protonation of C2 (rate-limiting step).

  • Formation of the oxocarbenium ion at C1.[1]

  • Water attack at C1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hemiacetal 
    
    
    
    Collapse to Ketone.
Troubleshooting Protocol 1.1: Stabilization
VariableRecommendationWhy?
Storage Store over KOH pellets or K₂CO₃.Scavenges adventitious acid generated by oxidation.
Solvent Pre-treat CHCl₃/DCM with basic alumina.Chloroform naturally degrades to HCl; alumina neutralizes it.
Quench Use Et₃N (1% v/v) in the workup solvent.Prevents hydrolysis during silica gel chromatography (silica is acidic).
Visualization: The Hydrolysis Trap

Hydrolysis SM This compound Intermediate Oxocarbenium Ion (Highly Reactive) SM->Intermediate Protonation (C2) Crash Cyclopentanone (Thermodynamic Sink) Intermediate->Crash Hydrolysis Trigger H+ / H2O Trigger->SM

Figure 1: The acid-catalyzed degradation pathway. Prevention requires strict pH buffering.

Module 2: Electrophilic Addition (Halogenation)

Symptom: I need a 1,2-functionalized ring, but I am getting poor diastereocontrol (mixtures of cis/trans).

System Logic

The methoxy group exerts a powerful mesomeric effect (+M).[1]

  • Regioselectivity: The electrophile (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) always attacks C2 to generate the stabilized oxocarbenium ion at C1.
    
  • Stereoselectivity: The nucleophile (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) attacks C1. The diastereoselectivity depends on whether the reaction is under Kinetic  or Thermodynamic  control.
    
Troubleshooting Protocol 2.1: Maximizing Trans-Selectivity

To achieve high trans-diastereoselectivity (e.g., trans-2-bromo-1-methoxycyclopentane):

  • Reagent: Use NBS (N-bromosuccinimide) in MeOH .

  • Temperature: Run at -78°C .

  • Mechanism:

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       approaches from the face opposite the methoxy group (steric minimization is minor; electronic repulsion is major).
      
    • Methanol attacks the oxocarbenium ion anti to the bromide.[1]

    • Result: 1,1-dimethoxy-2-bromocyclopentane (mixed acetal).[1]

  • Post-Processing: Mild acid hydrolysis converts the acetal to the ketone, or reduction yields the alcohol.[1]

FAQ: Why do I see cis-isomers? If you use a non-participating solvent (like DCM) and allow the temperature to rise, the oxocarbenium ion can isomerize or be attacked from the less hindered face non-stereospecifically.[1]

Module 3: Hydroboration (The "Anti-Markovnikov" Illusion)

Symptom: I am trying to put the alcohol on C2, but the stereochemistry is confusing.

Clarification of Logic

Users often assume "Anti-Markovnikov" means the Boron goes to C1. This is incorrect for enol ethers.

  • Electronic Rule: Boron is electrophilic. It attacks the most electron-rich carbon, which is C2 (

    
    -carbon).
    
  • Steric Rule: C2 is also less hindered than C1.[1]

  • Outcome: Boron adds to C2; Hydrogen adds to C1.

Protocol 3.1: Synthesis of trans-2-Methoxycyclopentanol

This is the gold standard for accessing the trans-1,2-heteroatom pattern.

  • Reagent:

    
     or 9-BBN (for higher selectivity).
    
  • Addition Phase:

    • Boron adds to C2.

    • Hydrogen adds to C1 (Syn-addition).

    • Intermediate: The B and H are cis. The OMe (at C1) and B (at C2) are trans.

  • Oxidation Phase: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
    • Retention of configuration replaces B with OH.

  • Result: trans-2-methoxycyclopentanol .

Visualization: Stereochemical Flow

Hydroboration Start This compound TS Transition State (Syn-Addition) Start->TS BH3 adds to C2 (Electronic Control) Product trans-2-Methoxycyclopentanol TS->Product Oxidation (Retention of config)

Figure 2: The pathway to trans-1,2-functionalization via hydroboration.

Module 4: Reversing Regioselectivity (The Epoxide Hack)

Symptom: I need the nucleophile to attack C2, not C1. Direct addition isn't working.

The Workaround

Direct addition forces nucleophiles to C1. To attack C2, you must change the intermediate from an Oxocarbenium ion to an Epoxide .[1]

Protocol 4.1: Epoxidation & Ring Opening[1]
  • Epoxidation: Treat 1-MCP with DMDO (Dimethyldioxirane) or m-CPBA (buffered with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
    • Note: DMDO is preferred as the byproduct is acetone (neutral), avoiding acid hydrolysis.[1]

    • Product: 1-methoxy-6-oxabicyclo[3.1.0]hexane.

  • Nucleophilic Opening (Basic Conditions):

    • Under basic conditions, nucleophiles attack the least substituted carbon of the epoxide (C2).[1]

    • Result: Nucleophile at C2, Alcohol (from epoxide oxygen) at C1.[1]

    • Success: You have successfully placed the nucleophile at the

      
      -position.
      
ConditionNucleophile Attack SiteProduct Outcome
Acidic C1 (Electronic control)2-substituted cyclopentanone (after hydrolysis)
Basic C2 (Steric control)2-substituted-1-methoxycyclopentanol

References

  • Hydroboration of Enol Ethers

    • Brown, H. C.; Gallivan, R. M. The Hydroboration of Enol Ethers. A Convenient Synthesis of

      
      -Alkoxy Alcohols.J. Am. Chem. Soc.1968 , 90, 2906–2915.[1]
      
    • [1]

  • Regioselectivity in Electrophilic Additions

    • Kresge, A. J. Vinyl Ether Hydrolysis and the Mechanism of Electrophilic Addition to Alkenes.Acc. Chem. Res.1987 , 20, 364–370.

    • [1]

  • Epoxidation and Ring Opening

    • Adam, W.; Hadjiarapoglou, L. P. Dimethyldioxirane (DMDO): A Versatile Oxidant in Organic Synthesis.Chem. Rev.1989 , 89, 1653–1681.

    • [1]

Sources

Validation & Comparative

1-Methoxycyclopentene vs. 1-Methoxycyclohexene: A Comparative Guide for Diels-Alder Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cycloaddition chemistry, cyclic enol ethers like 1-methoxycyclopentene (1-MCP) and 1-methoxycyclohexene (1-MCH) serve as potent, electron-rich dienophiles. While often interchangeable in basic synthetic schemes, their distinct conformational landscapes and ring-strain energies dictate divergent outcomes in Inverse Electron Demand Diels-Alder (IEDDA) reactions and Hetero-Diels-Alder (HDA) sequences.

This guide analyzes these two reagents for researchers optimizing kinetics, stereocontrol, and stability in the synthesis of complex heterocycles and bioconjugation scaffolds.

Key Finding: 1-MCP generally exhibits superior reaction kinetics due to reduced steric hindrance and favorable transition state planarity. However, 1-MCH offers higher diastereoselectivity in specific HDA applications due to the rigid conformational bias of the six-membered ring (chair-like transition states).

Mechanistic Foundation: The Electronic & Steric Landscape

To choose the correct reagent, one must understand the underlying physical organic drivers. Both molecules are electron-rich alkenes (enol ethers), making them ideal partners for electron-deficient dienes (e.g., 1,2,4,5-tetrazines,


-unsaturated carbonyls, or nitroalkenes).
The IEDDA Pathway

In an Inverse Electron Demand Diels-Alder reaction, the dominant orbital interaction occurs between the HOMO of the dienophile (the enol ether) and the LUMO of the diene .

  • Electronic Activation: The methoxy group (

    
    ) raises the HOMO energy of the alkene, narrowing the HOMO-LUMO gap and accelerating the reaction.
    
  • Regioselectivity: The polarization of the enol ether double bond directs the formation of the new bonds. The carbon

    
     to the methoxy group is nucleophilic, bonding with the most electrophilic terminus of the diene.
    
Graphviz Diagram: Mechanistic Pathway & Decision Logic

IEDDA_Pathway Start Select Dienophile Factor_Kinetics Priority: Kinetics/Speed Start->Factor_Kinetics Factor_Stereo Priority: Diastereocontrol Start->Factor_Stereo MCP This compound (5-Membered) TS_Envelope TS: Envelope Geometry (Less Steric Clash) MCP->TS_Envelope Low Strain MCH 1-Methoxycyclohexene (6-Membered) TS_Chair TS: Chair/Boat Geometry (High Facial Bias) MCH->TS_Chair Rigid Conformation Factor_Kinetics->MCP Preferred Factor_Stereo->MCH Preferred Outcome_Fast Rapid Adduct Formation (High Yield) TS_Envelope->Outcome_Fast Outcome_Pure High de (diastereomeric excess) TS_Chair->Outcome_Pure

Figure 1: Decision matrix for selecting enol ethers based on kinetic vs. stereochemical requirements.

Performance Comparison

The following analysis contrasts the two reagents across three critical dimensions: Reactivity (Kinetics), Stereocontrol, and Stability.

A. Reactivity Profiles (Kinetics)

Winner: this compound (1-MCP)

  • Steric Access: The 5-membered ring of 1-MCP adopts a relatively planar "envelope" conformation. This exposes the

    
    -face of the double bond more effectively than the puckered "half-chair" of 1-MCH.
    
  • Transition State: In IEDDA reactions (e.g., with tetrazines), the transition state requires the dienophile to approach the diene plane. The methylene protons adjacent to the vinyl ether in 1-MCH create significant 1,3-diaxial-like interactions in the transition state, imposing an entropic penalty that slows the reaction rate (

    
    ).
    
ParameterThis compound (1-MCP)1-Methoxycyclohexene (1-MCH)
Ring Conformation Envelope (Flexible, Planar-ish)Half-Chair (Rigid, Puckered)
Steric Hindrance LowModerate (Pseudo-axial protons)
Relative Rate (

)
High (Baseline)Moderate (~0.3 - 0.6x of 1-MCP)
Primary Use Case Rapid ligation, Kinetic controlThermodynamic control, Stereoselectivity
B. Stereochemical Control

Winner: 1-Methoxycyclohexene (1-MCH)

  • Facial Selectivity: The rigidity of the 6-membered ring in 1-MCH often dictates a specific approach vector for the diene. The methoxy group prefers a pseudo-equatorial orientation to minimize 1,3-allylic strain, forcing the diene to attack from a specific face (often anti to the bulky substituents).

  • Endo/Exo Ratios: While both reagents favor endo transition states due to secondary orbital interactions, 1-MCH adducts are conformationally "locked," preventing post-reaction epimerization. 1-MCP adducts (fused 5,6-systems) are more prone to ring-flipping or conformational ambiguity.

C. Stability & Handling

Winner: Tie (Context Dependent)

Both reagents are acid-sensitive . They are essentially "masked" ketones. Upon exposure to aqueous acid or Lewis acids during workup, the enol ether moiety hydrolyzes to regenerate the corresponding ketone (cyclopentanone or cyclohexanone).

  • Storage: Both must be stored over basic stabilizers (e.g.,

    
    ) or at low temperatures under inert atmosphere.
    
  • Hydrolysis Rate: 1-MCP hydrolyzes slightly faster due to the relief of torsional strain upon converting the

    
     carbons to 
    
    
    
    , but in practice, both require strictly anhydrous reaction conditions.

Experimental Protocol: IEDDA with Tetrazines

Objective: To synthesize a dihydropyridazine adduct using 1-methoxycyclohexene, demonstrating the "self-indicating" nature of tetrazine ligations.

Reagents:

  • Diene: 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (Pink/Magenta solid).

  • Dienophile: 1-Methoxycyclohexene (Colorless liquid).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Dry).

Step-by-Step Methodology
  • Preparation of Diene Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the tetrazine in 10 mL of anhydrous DCM.

    • Observation: The solution will be a deep magenta/pink color.

  • Addition of Dienophile:

    • Add 1.2 mmol (1.2 equiv) of 1-methoxycyclohexene dropwise via syringe at room temperature (

      
      ).
      
    • Note: If using 1-MCP, cool to

      
       initially to control the exotherm.
      
  • Reaction Monitoring (Visual & TLC):

    • Stir the reaction under nitrogen.

    • Visual Endpoint: The reaction is complete when the vibrant magenta color fades to a pale yellow (formation of the dihydropyridazine intermediate) or colorless (if oxidation occurs rapidly).

    • Mechanism:[1][2][3][4] The initial DA step releases

      
       gas (bubbling may be observed).
      
  • Workup (Critical for Enol Ethers):

    • Do not use acidic washes.

    • Concentrate the reaction mixture directly under reduced pressure (Rotovap).[3]

    • Purify via flash column chromatography on neutral alumina or silica gel pre-treated with 1% triethylamine to prevent hydrolysis of the methoxy group.

  • Characterization:

    • The product will be a bicyclic structure. In the NMR, look for the disappearance of the vinyl proton of 1-MCH (

      
       ppm) and the appearance of the bridgehead proton.
      

References

  • Boger, D. L. (1987). Diels-Alder reactions of heterocyclic aza dienes.[5] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779–807. Link

  • Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). Reactivity of cyclic enol ethers in [4+2] cycloadditions with inverse electron demand. Tetrahedron Letters, 31(47), 6851-6854. Link

  • Desimoni, G., Faita, G., & Righetti, P. P. (1991). Inverse electron demand Diels-Alder reactions of 1-methoxy-1,3-dienes and 1-methoxy-cycloalkenes. Tetrahedron, 47(28), 5061-5070. Link

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. Link

Sources

Comparative Guide: Reactivity of 1-Methoxycyclopentene vs. Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Methoxycyclopentene (an alkyl enol ether) and Silyl Enol Ethers (SEEs, specifically the trimethylsilyl variant, 1-(trimethylsiloxy)cyclopentene).

While both species serve as nucleophilic enolate equivalents, their reactivity profiles are distinct.[1] This compound exhibits higher inherent nucleophilicity (


) but suffers from lower stability and a tendency toward uncontrolled cationic polymerization. Silyl Enol Ethers  (

) are less nucleophilic but offer superior control in Lewis Acid-catalyzed carbon-carbon bond formation (e.g., Mukaiyama Aldol), making them the industry standard for complex molecule synthesis.

Mechanistic Foundations & Nucleophilicity[2]

To select the correct reagent, one must understand the orbital interactions that dictate their reactivity.

The Mayr Nucleophilicity Scale ( )

The Mayr equation (


) allows for a quantitative comparison of nucleophilicity.
ReagentStructureMayr Nucleophilicity (

)
Slope (

)
Reactivity Class
This compound Cyclopentyl-O-Me~10.0 – 12.0 (Est.)*~0.90High: Reacts with weak electrophiles; prone to polymerization.
1-(Trimethylsiloxy)cyclopentene Cyclopentyl-O-TMS6.57 [1]0.93Moderate: Requires activation (Lewis Acid) to react with aldehydes/ketones.[2]

*Note: Value estimated based on 2-methoxypropene and 1-methoxycyclohexene analogs. The alkyl group exerts a stronger inductive donor effect than the silyl group.

Orbital Theory & Activation
  • Alkyl Enol Ethers: The oxygen lone pair (

    
    ) overlaps effectively with the 
    
    
    
    system, raising the HOMO energy. This makes the
    
    
    -carbon highly nucleophilic. Upon reaction with an electrophile (
    
    
    ), the resulting oxocarbenium ion is stabilized by the methyl group but is "stuck" in this state, often requiring hydrolysis to reveal the ketone.
  • Silyl Enol Ethers: The Si-O bond is longer and weaker than C-O. While the oxygen still donates electron density, the silyl group allows for a unique reaction trajectory. In the presence of a Lewis Acid (e.g.,

    
    ), the silyl group can be cleaved or transferred, driving the reaction forward and preventing reversible pathways.
    
Reaction Pathway Visualization

The following diagram contrasts the activation pathways.

ReactivityComparison cluster_Alkyl Alkyl Enol Ether Pathway cluster_Silyl Silyl Enol Ether Pathway Substrate Electrophile (E+) Inter_A Oxocarbenium Ion (Stable Cation) Substrate->Inter_A Inter_S Siloxy-Carbenium (Transient) Substrate->Inter_S AEE This compound AEE->Inter_A Fast Attack (High N) Prod_A Ketal / Polymer (Trapped State) Inter_A->Prod_A Nu- Trap or Polymerization SEE Silyl Enol Ether SEE->Inter_S Lewis Acid Mediated Prod_S Beta-Hydroxy Ketone (Mukaiyama Product) Inter_S->Prod_S Desilylation (Irreversible)

Caption: Comparative reaction pathways. Alkyl enol ethers form stable oxocarbenium ions prone to trapping/polymerization, while silyl enol ethers undergo controlled desilylation to form discrete adducts.

Synthetic Utility & Performance[1][4]

Mukaiyama Aldol Reaction[1][5][6][7][8][9]
  • Winner: Silyl Enol Ethers

  • Rationale: The Mukaiyama aldol reaction relies on the Lewis Acid (LA) activating the aldehyde. This compound is so nucleophilic that it can complex with the LA or polymerize cationically before the C-C bond formation occurs. Silyl enol ethers are sufficiently latent to tolerate the LA until the aldehyde is activated.

  • Data Support: Typical yields for Mukaiyama aldol using TMS-enol ethers range from 80–95% with high syn/anti diastereocontrol [2]. Alkyl enol ethers typically yield complex mixtures of acetals and oligomers under identical conditions.

Cationic Polymerization[10]
  • Winner: This compound

  • Rationale: In "Living Cationic Polymerization," the stability of the oxocarbenium intermediate derived from alkyl vinyl ethers allows for controlled chain growth. Silyl enol ethers are generally poor monomers for high-MW polymers because the silyl group is too easily lost (chain transfer/termination).

Experimental Protocols

Synthesis of this compound

Method: Acid-catalyzed elimination of dimethyl ketal.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Trimethyl Orthoformate (1.2 eq)

  • Methanol (anhydrous, 2.0 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.01 eq)

Workflow:

  • Ketalization: Combine cyclopentanone, trimethyl orthoformate, and MeOH in a round-bottom flask. Add

    
    -TsOH.[3]
    
  • Equilibrium Shift: Stir at RT for 4–6 hours. The orthoformate consumes the water produced.

  • Elimination (Distillation): Setup a fractional distillation apparatus. Heat the bath to ~100°C.

  • Collection: First, MeOH and methyl formate distill off. Increase vacuum (approx 50-100 mbar). The 1,1-dimethoxycyclopentane (ketal) may distill, or undergo thermal elimination in the pot to yield this compound.

  • Refinement: To force elimination, a catalytic amount of acid is maintained during distillation. Collect the fraction boiling at ~105–110°C (atmospheric equivalent).

Synthesis of 1-(Trimethylsiloxy)cyclopentene

Method: Thermodynamic Control (Triethylamine/TMSCl).

Reagents:

  • Cyclopentanone (1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Sodium Iodide (NaI) (1.4 eq) – Accelerates silylation via in situ TMS-I formation.

  • Acetonitrile (Solvent)[2]

Workflow:

  • Preparation: Dissolve NaI in dry acetonitrile under

    
    . Add 
    
    
    
    and Cyclopentanone.
  • Addition: Add TMSCl dropwise at 0°C. A heavy precipitate (NaCl/Et3N·HCl) will form.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with cold pentane and saturated

    
    . Wash the organic layer rapidly with ice-cold water (to remove salts without hydrolyzing the SEE).
    
  • Purification: Dry over

    
    , concentrate, and distill under reduced pressure.
    
    • Target Yield: >85%[4][3][5][6]

    • Purity Check: 1H NMR (Olefinic proton at

      
       4.5–4.7 ppm).
      

Stability & Handling Guide

FeatureThis compoundSilyl Enol Ether (TMS)
Moisture Sensitivity High. Hydrolyzes rapidly with trace acid/water to revert to ketone.Moderate. Stable to brief water exposure if neutral; hydrolyzes rapidly with acid or fluoride (

).
Storage Store over KOH pellets (to scavenge acid) at -20°C.Store under Argon at 4°C. Stable for months.
Purification Distillation (add trace quinoline to inhibit acid catalysis).Distillation or rapid silica plug (buffered with 1%

).

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing these reagents.

SynthesisWorkflow Start Cyclopentanone Ortho Add Trimethyl Orthoformate + p-TsOH Start->Ortho Base Add TMSCl + Et3N + NaI (Thermodynamic Conditions) Start->Base Ketal Intermediate: 1,1-Dimethoxycyclopentane Ortho->Ketal Elim Thermal Elimination (- MeOH) Ketal->Elim Prod_Alkyl This compound Elim->Prod_Alkyl Silyl_Step Silylation of Enolate Base->Silyl_Step Workup Pentane Extraction (Neutral/Basic Workup) Silyl_Step->Workup Prod_Silyl 1-(Trimethylsiloxy)cyclopentene Workup->Prod_Silyl

Caption: Parallel synthesis workflows. Note the requirement for acidic conditions for the alkyl ether vs. basic conditions for the silyl ether.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, T. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500–9512.

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New Aldol Type Reaction.[7] Journal of the American Chemical Society, 96(24), 7503–7509.

  • Organic Syntheses, Coll.[3][8] Vol. 6, p.564 (1988); Vol. 64, p.63 (1986). Preparation of Enol Ethers.

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

Sources

Beyond THP: The Strategic Advantages of 1-Methoxycyclopentene (1-MCP) in High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the architecture of complex organic synthesis, the choice of protecting group (PG) often dictates the efficiency of downstream purification. While 3,4-Dihydro-2H-pyran (DHP) remains the workhorse for alcohol protection, it suffers from a critical flaw: the generation of a new stereogenic center, resulting in diastereomeric mixtures that complicate NMR analysis and chromatographic separation.[2]

This guide analyzes 1-Methoxycyclopentene (1-MCP) as a superior, high-performance alternative. Unlike DHP, 1-MCP creates a symmetrical, achiral protecting group (the 1-methoxycyclopentyl ether) while offering tunable acid-lability that is distinct from both acyclic enol ethers and six-membered ring analogues.

The Core Advantage: Achirality and NMR Clarity

The primary deficiency of DHP is the formation of tetrahydropyranyl (THP) ethers. Upon reaction with a chiral alcohol (


-OH), DHP introduces a new chiral center at the C2 position of the pyran ring. This results in a mixture of diastereomers (

-THP and

-THP).

The 1-MCP Solution: this compound reacts with alcohols to form 1-methoxycyclopentyl ethers . Due to the plane of symmetry inherent in the unsubstituted cyclopentane ring (passing through C1 and the midpoint of the C3–C4 bond), the acetal carbon is prochiral but not a stereogenic center in the product.

  • Result: No additional diastereomers are formed.

  • Impact:

    
    H and 
    
    
    
    C NMR spectra remain clean, exhibiting single sets of signals for the protecting group, simplifying structural verification of complex intermediates.
Mechanistic Comparison (DOT Diagram)

Protection_Stereochemistry Substrate Chiral Alcohol (R*-OH) DHP Dihydropyran (DHP) Substrate->DHP + H+ MCP This compound (1-MCP) Substrate->MCP + H+ THP_Product THP Ether (Diastereomers) [R*,R] + [R*,S] DHP->THP_Product New Chiral Center (C2 Pyran) MCP_Product 1-Methoxycyclopentyl Ether (Single Isomer) Achiral PG MCP->MCP_Product Symmetric Ring (No New Center)

Figure 1: Stereochemical outcome of alcohol protection using DHP vs. 1-MCP. Note the divergence into diastereomers with DHP, whereas 1-MCP yields a single stereochemical entity.

Kinetic Tunability: The "Goldilocks" Stability

The stability of mixed acetals toward acid hydrolysis is governed by the relief of ring strain and the stability of the oxocarbenium intermediate. 1-MCP occupies a strategic "sweet spot" in terms of acid lability—often referred to as tunable hydrolytic sensitivity .

  • Vs. 2-Methoxypropene (MIP): Acyclic acetals (from 2-methoxypropene) are kinetically very labile. While useful for highly sensitive substrates, they often cleave prematurely during silica gel chromatography or mild acidic workups.

  • Vs. 1-Methoxycyclohexene (1-MCH): The six-membered ring analogue (1-MCH) forms more stable acetals.[3]

  • The 1-MCP Niche: Research indicates that 5-membered cyclic enol ethers (1-MCP) hydrolyze significantly faster than their 6-membered counterparts (1-MCH). This allows for deprotection under milder conditions than those required for THP or cyclohexyl ethers, preserving other acid-sensitive functionalities (e.g., silyl ethers, esters).

Comparative Performance Data
FeatureDihydropyran (DHP)2-Methoxypropene (2-MP)1-Methoxycyclohexene (1-MCH)This compound (1-MCP)
Protecting Group THP EtherMIP Ether1-Methoxycyclohexyl Ether1-Methoxycyclopentyl Ether
Chirality Chiral (Diastereomers)AchiralAchiralAchiral
Acid Stability High (Requires strong acid/heat)Very Low (Extremely Labile)Moderate/HighModerate (Tunable)
Hydrolysis Rate SlowVery FastSlowFast (Faster than 6-ring)
Byproducts 5-Hydroxypentanal (equilibrium)Acetone + MeOHCyclohexanone + MeOHCyclopentanone + MeOH
Reagent State Liquid (bp 86°C)Volatile Liquid (bp 36°C)Liquid (bp 140°C)Liquid (bp ~106°C)

Critical Note: Do not confuse This compound (the enol ether reagent) with Cyclopentyl Methyl Ether (CPME) . CPME is a saturated, hydrophobic solvent known for its high stability.[4] 1-MCP is a reactive reagent designed for controlled instability (deprotection).

Experimental Protocol: Protection and Deprotection

The following protocol utilizes mild acid catalysis, leveraging the high reactivity of the enol ether.

A. Protection of a Secondary Alcohol

Reagents: Substrate (


 equiv), this compound (

-

equiv), Pyridinium

-toluenesulfonate (PPTS,

equiv). Solvent: Dichloromethane (DCM) or anhydrous THF.
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (

    
     M concentration).
    
  • Addition: Add this compound via syringe.

  • Catalysis: Add PPTS (10 mol%) in one portion.

  • Reaction: Stir at room temperature (

    
    ). Reaction is typically complete within 1–3 hours (monitor by TLC; the product is usually less polar than the alcohol).
    
  • Quench: Add a few drops of triethylamine or saturated

    
     solution to neutralize the catalyst.
    
  • Workup: Dilute with ether/EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     if the product is extremely sensitive, though 1-MCP ethers are generally stable to standard silica).
    
B. Deprotection (Hydrolysis)

Reagents:


-Toluenesulfonic acid (

-TsOH) or Acetic Acid (AcOH). Solvent:

or

.
  • Method A (Mild): Dissolve the protected ether in

    
    . Add catalytic PPTS (
    
    
    
    equiv) and stir at
    
    
    .
  • Method B (Fast): Dissolve in

    
     (4:1). Add 
    
    
    
    -TsOH (
    
    
    equiv). Stir at RT. Hydrolysis is typically complete in
    
    
    minutes.
  • Byproduct Removal: The hydrolysis releases cyclopentanone and methanol . Cyclopentanone (bp

    
    ) is easily removed by vacuum concentration or chromatography, unlike the oligomeric byproducts sometimes seen with DHP.
    
Strategic Application Workflow

The following diagram illustrates where 1-MCP fits into a multi-step synthesis strategy, specifically when "orthogonal" protection is required alongside silyl ethers.

Synthesis_Workflow Start Substrate: Diol (Primary & Secondary OH) Step1 Step 1: Selective Protection (Primary OH -> TBDMS) Start->Step1 TBDMS-Cl, Imidazole Step2 Step 2: 1-MCP Protection (Secondary OH -> 1-MCP Ether) Step1->Step2 1-MCP, PPTS (cat.) Step3 Step 3: Harsh Reagent Exposure (e.g., Grignard / Reduction) 1-MCP is STABLE to Base Step2->Step3 Reaction on other FG Step4 Step 4: Selective Deprotection (Remove 1-MCP with Mild Acid) Step3->Step4 PPTS, MeOH, 40°C (TBDMS is stable) End Target: Secondary Alcohol Free (TBDMS Intact) Step4->End

Figure 2: Orthogonal protection strategy. 1-MCP ethers are stable to basic/nucleophilic conditions (Step 3) but can be removed under acidic conditions mild enough to preserve silyl ethers (Step 4).

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Comparative Hydrolysis Rates (5- vs 6-membered rings)

    • Bachelder, E. M., et al. (2017).[5] "Acetalated Dextran: A Tunable and Acid-Labile Biopolymer for Drug Delivery." Chemical Reviews , 117(3).

    • Note: This review explicitly compares the degradation rates of acetals derived from this compound vs. 1-methoxycyclohexene, establishing the faster hydrolysis profile of the 5-membered ring variants.
  • Synthesis and Properties of this compound

    • NIST Chemistry WebBook.[6] "this compound Thermochemistry Data."

  • Application in Polymer/Material Science (Spirocyclic Acetals)

    • Broaders, K. E., et al. (2009). "Acetalated Dextran is a Chemically and Biologically Tunable Material for Particulate Immunotherapy." Proceedings of the National Academy of Sciences (PNAS) .

    • Context: Demonstrates the use of 1-MCP to create acid-sensitive materials that degrade faster than those made with 2-methoxypropene or 1-methoxycyclohexene.[3]

Sources

Comparison of different catalysts for 1-Methoxycyclopentene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalytic Synthesis of 1-Methoxycyclopentene

Executive Summary

This compound is a critical enol ether intermediate used in the synthesis of prostaglandins, spiroacetals, and as a diene in Diels-Alder cycloadditions. Its synthesis typically involves the acid-catalyzed condensation of cyclopentanone with trimethyl orthoformate (TMOF), followed by the elimination of methanol.

This guide compares the performance of Homogeneous Catalysts (p-TSA, H₂SO₄) versus Heterogeneous Solid Acids (Montmorillonite K-10, Amberlyst-15) .

  • Best Overall Performance: Montmorillonite K-10 (Clay Catalyst).[1] It offers the highest selectivity (>90%), simplest workup (filtration), and reusability, making it the superior choice for high-purity laboratory and pilot-scale synthesis.

  • Cost-Effective for Bulk: p-Toluenesulfonic Acid (p-TSA) . While it requires aqueous neutralization, its low cost and high activity make it viable for large-scale commodity production where waste treatment infrastructure exists.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage equilibrium:

  • Acetalization: Cyclopentanone reacts with TMOF to form the dimethyl acetal (1,1-dimethoxycyclopentane).

  • Elimination: The acetal undergoes acid-catalyzed elimination of methanol to form the thermodynamically stable enol ether.

ReactionPathway Start Cyclopentanone (C5H8O) Inter Intermediate: 1,1-Dimethoxycyclopentane Start->Inter Acid Cat. -HCOOMe Reagent Trimethyl Orthoformate (HC(OMe)3) Reagent->Inter Product Product: This compound Inter->Product Elimination -MeOH ByProd Byproduct: Methanol (MeOH) Inter->ByProd

Figure 1: Acid-catalyzed pathway from ketone to enol ether via acetal intermediate.

Catalyst Performance Matrix

The following data consolidates experimental yields and process parameters from patent literature and organic synthesis databases.

FeatureMontmorillonite K-10 (Heterogeneous)p-TSA / H₂SO₄ (Homogeneous)Amberlyst-15 (Resin)
Catalyst Type Acid-activated Clay (Aluminosilicate)Strong Organic/Inorganic AcidSulfonated Polystyrene Resin
Yield (Typical) 85 – 95% 40 – 65% (Batch)50 – 60%
Selectivity High (Pore confinement limits polymerization)Moderate (Acid promotes aldol side-reactions)Moderate
Reaction Time 1 – 3 Hours4 – 8 Hours4 – 12 Hours
Workup Filtration (Simple)Neutralization + Extraction (Complex)Filtration
Reusability Yes (Regenerable via calcination)No (Single use)Yes (Limited thermal stability)
Key Risk Diffusion limitations if not stirred wellCorrosion of reactor; PolymerizationResin degradation >120°C

Data Insight: In a direct comparison using cyclopentanone (42g scale), sulfuric acid yielded only ~17g of product (~35-40% yield) due to competing polymerization and hydrolysis during the aqueous quench. In contrast, solid acid catalysts like K-10 allow for non-aqueous workup, preserving the moisture-sensitive enol ether.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Montmorillonite K-10)

Recommended for high purity and ease of operation.

Materials:

  • Cyclopentanone (1.0 equiv)[2]

  • Trimethyl Orthoformate (1.2 equiv)

  • Montmorillonite K-10 Clay (10 wt% relative to ketone)

  • Methanol (Solvent/Co-solvent, optional)

Step-by-Step:

  • Activation: Dry the Montmorillonite K-10 in an oven at 120°C for 3 hours prior to use to remove adsorbed water (critical for driving the equilibrium).

  • Setup: In a flame-dried round-bottom flask under Nitrogen, combine Cyclopentanone and Trimethyl Orthoformate.

  • Addition: Add the activated K-10 clay in one portion.

  • Reaction: Stir vigorously at room temperature for 1 hour, then heat to mild reflux (approx. 60°C) for 2 hours. Monitor conversion via TLC or GC.

  • Workup: Cool the mixture to room temperature. Filter through a celite pad to remove the clay catalyst.

  • Purification: Distill the filtrate under reduced pressure (vacuum distillation) to isolate this compound.

    • Note: The absence of an aqueous quench prevents hydrolysis of the product back to the ketone.

Protocol B: The "Classic" Route (p-TSA)

Recommended only if solid catalysts are unavailable.

Materials:

  • Cyclopentanone (1.0 equiv)[2]

  • Trimethyl Orthoformate (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.01 equiv)

Step-by-Step:

  • Setup: Combine reagents in a flask equipped with a distillation head.

  • Reaction: Heat the mixture. As the reaction proceeds, the byproduct (Methanol/Methyl Formate) is distilled off to drive the equilibrium (Catalytic Distillation principle).

  • Quench (Critical): Once conversion stalls, cool the mixture and add a catalytic amount of Sodium Methoxide (NaOMe) to neutralize the acid completely.

    • Warning: Do not use aqueous bicarbonate; water will hydrolyze the product.

  • Purification: Fractionally distill the remaining liquid under vacuum.

Workflow Comparison: Liquid vs. Solid Acid

The operational advantage of the heterogeneous route is visualized below. The elimination of the neutralization step significantly reduces waste and yield loss.

WorkflowComparison cluster_Homogeneous Homogeneous (p-TSA) cluster_Heterogeneous Heterogeneous (K-10) Start Reaction Mixture (Ketone + TMOF + Catalyst) Step1_A Quench with Base (e.g., NaOMe) Start->Step1_A Liquid Acid Step1_B Simple Filtration (Remove Clay) Start->Step1_B Solid Acid Step2_A Precipitate Salts Step1_A->Step2_A Step3_A Filtration/Extraction Step2_A->Step3_A Distill Vacuum Distillation Step3_A->Distill Step1_B->Distill Direct Path Final Pure this compound Distill->Final

Figure 2: Operational workflow comparing catalyst types. The solid acid route (Green) removes three processing steps.

References

  • Croft, A. P. (1980). A Mechanistic Study of Complex Base-Promoted 1,2-Elimination Reactions. Texas Tech University. (Documenting the H₂SO₄/TMOF synthesis yield of ~40%).

  • Organic Syntheses. Preparation of Enol Ethers via Orthoformates. Org. Synth. Coll. Vol. 6, p. 584. (General methodology for cyclic enol ethers).

  • Shaabani, A., et al. (2020).[3] Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst. Molecules, 25(15), 3456. (Validating K-10 efficiency in acid-catalyzed condensations).

  • BASF / Vertex Patents. Process for the preparation of 1-methyl-1-alkoxycyclopentanes. US20120101307A1. (Comparative data on Amberlyst vs. other acid catalysts).

Sources

Spectroscopic Analysis & Reactivity Profile: 1-Methoxycyclopentene vs. Silyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxycyclopentene (1-MCP) represents a critical class of "masked" enolates used extensively in organic synthesis for cycloadditions, polymerization, and as a precursor to cyclopentanone derivatives. While often compared to its silyl analogue, 1-(trimethylsiloxy)cyclopentene (TMS-CP), 1-MCP offers distinct stability profiles and reactivity patterns that are crucial for process scalability.

This guide provides a technical comparison of 1-MCP against TMS-CP, detailing spectroscopic fingerprints (NMR/IR) for identification and reaction monitoring. It focuses on the acid-catalyzed hydrolysis pathway, a common degradation route that serves as a model for kinetic stability studies.

Part 1: The Reagent Landscape (Comparative Analysis)

In drug development and fine chemical synthesis, the choice between an alkyl enol ether (1-MCP) and a silyl enol ether (TMS-CP) often dictates the reaction conditions and purification strategy.

Table 1: Comparative Profile of Enol Ethers
FeatureThis compound (1-MCP)1-(Trimethylsiloxy)cyclopentene (TMS-CP)Cyclopentanone (Hydrolysis Product)
Role Masked Enolate / NucleophileSoft Nucleophile (Mukaiyama)Electrophile / Precursor
Base Stability High (Stable to strong bases like LDA)Moderate (Can undergo silyl transfer)N/A (Deprotonates to enolate)
Acid Stability Low (Rapid hydrolysis to ketone)Low (Hydrolysis/Desilylation)High
Nucleophilicity Moderate (Harder nucleophile)High (Softer nucleophile)Low (Electrophilic carbon)
Atom Economy High (Loss of MeOH = 32 g/mol )Lower (Loss of TMSOH = 90 g/mol )N/A
Primary Use [2+2] Cycloadditions, PolymerizationMukaiyama Aldol, Michael AdditionSolvent, Building Block
Decision Framework: When to Use Which?
  • Choose 1-MCP when the reaction requires strongly basic conditions or when atom economy is a priority in large-scale synthesis. It is the reagent of choice for photochemical [2+2] cycloadditions.

  • Choose TMS-CP for Lewis acid-catalyzed reactions (e.g., Mukaiyama aldol) where the "silicon effect" directs regioselectivity and suppresses self-condensation.

Part 2: Spectroscopic Fingerprinting

Accurate characterization relies on distinguishing the enol ether double bond from the carbonyl of the hydrolysis product. The electronic donation from the oxygen atom into the alkene (


-system) creates unique diagnostic signals.
Proton NMR ( H-NMR)

The resonance contribution (


) significantly shields the 

-proton of the double bond compared to a standard alkene.
  • 1-MCP (Diagnostic):

    • 
       4.40 – 4.60 ppm (t, 1H):  Vinyl proton at C2. Upfield shift due to electron density from oxygen.
      
    • 
       3.55 ppm (s, 3H):  Methoxy group (-OCH
      
      
      
      ).
  • Cyclopentanone (Product):

    • Loss of Signal: The vinyl proton at ~4.5 ppm disappears.

    • New Signal: Appearance of

      
      -protons (
      
      
      
      2.15 ppm) typical of cyclic ketones.
Infrared Spectroscopy (FT-IR)

Reaction progress can be monitored in real-time by tracking the shift from the C=C stretch to the C=O stretch.

  • 1-MCP: Strong absorption at 1645 cm

    
      (Enol ether C=C). The conjugation with oxygen lowers the frequency compared to cyclopentene (~1610-1620 cm
    
    
    
    ).
  • Cyclopentanone: Strong, sharp absorption at 1745 cm

    
      (Cyclic ketone C=O).
    
Mass Spectrometry (GC-MS)[2]
  • 1-MCP (

    
     98):  Fragmentation often shows loss of methyl radical (
    
    
    
    ) or formaldehyde.
  • Cyclopentanone (

    
     84):  Distinct fragmentation pattern with base peak at m/z 55.
    

Part 3: Reaction Monitoring & Mechanism

The acid-catalyzed hydrolysis of 1-MCP is exothermic (


 kJ/mol) and irreversible under aqueous conditions. Understanding this mechanism is vital for controlling "unwanted" degradation during storage.
Mechanism: A 2 Hydrolysis

The reaction proceeds via rapid protonation of the electron-rich


-carbon, forming a resonance-stabilized oxocarbenium ion, which is then trapped by water.

HydrolysisMechanism MCP This compound (Reactant) Protonation Protonation (H+) Rate Limiting Step MCP->Protonation H3O+ attack on Beta-C Oxo Oxocarbenium Ion (Intermediate) Protonation->Oxo Resonance Stabilization Hemiacetal Hemiacetal (Transient) Oxo->Hemiacetal H2O Attack Product Cyclopentanone + MeOH (Final Product) Hemiacetal->Product -MeOH (Elimination)

Figure 1: Kinetic pathway of acid-catalyzed hydrolysis of this compound.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesis via acid-catalyzed elimination of methanol from cyclopentanone dimethyl ketal.

  • Reagents: Cyclopentanone (1.0 eq), Trimethyl Orthoformate (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq), Methanol (solvent).

  • Setup: Flame-dried round-bottom flask equipped with a fractional distillation column.

  • Procedure:

    • Mix cyclopentanone and trimethyl orthoformate in MeOH.

    • Add catalytic pTSA. Stir at room temperature for 2 hours (formation of ketal).

    • Heat the mixture to distill off Methanol (64°C).

    • Increase temperature to distill this compound (b.p. ~106°C).

  • Yield: Typically 75-85%.

  • Quality Control: Check IR for absence of C=O peak at 1745 cm

    
    .
    
Protocol B: Kinetic Monitoring of Hydrolysis (NMR)

Objective: Determine the half-life (


) of 1-MCP in acidic media.
  • Sample Prep: Dissolve 10 mg of 1-MCP in 0.6 mL of CD

    
    CN (Acetonitrile-d3).
    
  • Initiation: Add 10

    
    L of 0.1 M DCl/D
    
    
    
    O solution.
  • Acquisition: Immediately insert into NMR probe (pre-shimmed).

  • Parameters: Acquire arrayed

    
    H-NMR spectra every 60 seconds for 30 minutes.
    
  • Data Analysis:

    • Integrate the vinyl proton signal at 4.5 ppm (Reactant).

    • Integrate the

      
      -methylene signal at 2.15 ppm  (Product).
      
    • Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (

      
      ).
      

References

  • Hine, J., & Arata, K. (1976). Keto-Enol tautomerism.[1] I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49, 3085-3088.[1]

  • NIST Chemistry WebBook. this compound Thermochemistry Data.

  • PubChem. this compound Compound Summary.

  • Mayr, H., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? Thieme Connect.

Sources

Validating the structure of Diels-Alder adducts of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diels-Alder cycloaddition of 1-methoxycyclopentene represents a high-value synthetic transformation for accessing functionalized bicyclo[2.2.1]heptane (norbornane) cores. However, the presence of the enol ether moiety introduces significant challenges: acid sensitivity and stereochemical ambiguity (endo/exo ratios).

This guide provides a rigorous framework for validating these adducts. Unlike stable hydrocarbon dienes, this compound adducts are masked ketones (acetals/ketals). We compare three primary validation workflows—Spectroscopic Inference (NMR) , Chemical Correlation (Hydrolysis) , and Crystallographic Determination —to determine the optimal path for structural confirmation in drug discovery pipelines.

Part 1: The Challenge of this compound

This compound is an electron-rich diene. When reacted with asymmetric dienophiles (e.g., acrylonitrile, methyl vinyl ketone), two critical selectivity issues arise:

  • Regioselectivity: The "ortho" (1,2-substituted) product is electronically favored over the "meta" (1,3-substituted) product, but steric bulk can erode this selectivity.

  • Stereoselectivity: The endo isomer is kinetically favored (Alder rule), but the exo isomer is often thermodynamically more stable.[1]

Furthermore, the product contains a vinyl ether or acetal linkage at the bridgehead. Trace acid during workup can hydrolyze this group, destroying the adduct and yielding a norbornanone derivative.

Part 2: Comparative Analysis of Validation Methodologies

The following table compares the three standard workflows for validating the structure of these specific adducts.

Table 1: Performance Comparison of Structural Validation Methods
FeatureMethod A: High-Field NMR (1D/2D) Method B: Chemical Correlation (Hydrolysis) Method C: X-Ray Crystallography
Primary Output Connectivity & Relative StereochemistryCarbon Skeleton ConfirmationAbsolute Configuration
Sample Integrity Non-destructiveDestructive (Converts to ketone)Non-destructive
Throughput High (10-30 mins)Medium (2-4 hours)Low (Days to Weeks)
Regio-Confidence Medium (Requires 2D analysis)High (Ketone location is definitive)Absolute
Stereo-Confidence High (NOESY/Coupling constants)Low (Stereocenters often lost/epimerized)Absolute
Acid Sensitivity Risk Low (if solvent is neutralized)N/A (Acid is the reagent)Low
Cost Efficiency ExcellentGoodPoor

Recommendation: Use Method A for routine screening. Use Method B on a subset of material to definitively prove regiochemistry. Reserve Method C only for solid, highly crystalline analogues that defy spectroscopic assignment.

Part 3: The Self-Validating Protocol

This protocol is designed to maximize yield while ensuring structural integrity. It incorporates a "split-stream" validation step.

Phase 1: Synthesis & Buffered Workup

Goal: Isolate the kinetically formed enol ether adduct without hydrolysis.

  • Reaction: Dissolve this compound (1.0 equiv) and dienophile (1.1 equiv) in anhydrous Toluene.

  • Catalysis: If Lewis Acid is required, use mild catalysts like Eu(fod)₃ or ZnCl₂-etherate at low temperatures (-78°C to 0°C) to favor the endo product.

  • Quench (Critical): Add 5% Triethylamine (Et₃N) to the reaction mixture before concentration. This neutralizes adventitious acid.

  • Concentration: Rotary evaporate solvent at <40°C.

  • Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N/Hexanes. Do not use untreated silica , as its acidity will hydrolyze the enol ether.

Phase 2: Split-Stream Validation
Stream A: Spectroscopic Validation (The Non-Destructive Path)

Solvent: Use


 (Benzene-d6) instead of 

. Chloroform often contains trace HCl, which degrades the sample.
  • 1H NMR Analysis:

    • Methoxy Signal: Look for a sharp singlet

      
       3.2–3.5 ppm.
      
    • Vinyl Proton: If the double bond remains (depending on dienophile), observe the olefinic proton.

    • Bridgehead Protons: The bridgehead proton adjacent to the methoxy group is the key diagnostic handle.

  • NOESY (2D NMR):

    • Irradiate the bridgehead proton.

    • Endo confirmation: Strong NOE correlation between the bridgehead proton and the dienophile's substituent protons indicates they are on the same face (cis).

    • Exo confirmation: Lack of NOE between these groups; correlation with the bridge protons instead.

Stream B: Hydrolytic Confirmation (The Destructive Path)

Goal: Prove regiochemistry by converting the complex acetal into a known ketone.

  • Dissolve 20 mg of the purified adduct in THF.

  • Add 1M HCl (aq) and stir for 1 hour.

  • Extract with ether and analyze by GC-MS or NMR.

  • Data Interpretation:

    • The methoxy group is lost; a carbonyl (C=O) appears.

    • Regio-Check: If the original reaction was 1,2-addition, the ketone will be at C1 and the substituent at C2. If 1,3-addition occurred, the substituent will be at C3. These isomers have distinct splitting patterns and fragmentation pathways in MS.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the adduct structure, emphasizing the "Split-Stream" approach to handle acid sensitivity.

ValidationWorkflow Start Crude Reaction Mixture (this compound + Dienophile) Workup Buffered Workup (+1% Et3N) Start->Workup CrudeNMR 1H NMR (C6D6) Workup->CrudeNMR Decision Is Spectrum Clean? CrudeNMR->Decision Purification Flash Column (Neutralized Silica) Decision->Purification Mixture/Impure Split Split Sample Decision->Split Pure Adduct Purification->Split PathA Path A: Stereochem (NOESY / COSY) Split->PathA PathB Path B: Regiochem (Acid Hydrolysis) Split->PathB ResultA Confirm Endo/Exo Ratio PathA->ResultA ResultB Confirm 1,2 vs 1,3 Isomer (Norbornanone Analysis) PathB->ResultB Final Validated Structure ResultA->Final ResultB->Final

Figure 1: Decision matrix for the structural validation of acid-sensitive Diels-Alder adducts.

Part 5: Advanced Spectroscopic Insights

For researchers relying on Method A (NMR), specific coupling constants (


) are the "fingerprints" of the bicyclic system.
The Karplus Relationship in Bicyclo[2.2.1]heptanes

In the rigid norbornane framework, the dihedral angle (


) determines the coupling constant (

).
  • Exo-Exo / Endo-Endo Coupling:

    
    .
    
    • Observed

      
      : 9–12 Hz  (Strong coupling).
      
  • Exo-Endo Coupling:

    
    .
    
    • Observed

      
      : 3–5 Hz  (Weak coupling).
      
  • Bridgehead-Exo Coupling:

    
    .
    
    • Observed

      
      : 3–4 Hz .
      
  • Bridgehead-Endo Coupling:

    
    .
    
    • Observed

      
      : ~0 Hz  (Often unresolved singlet or broad peak).
      

Diagnostic Rule: If the proton on the substituted carbon appears as a broad singlet or shows very small coupling to the bridgehead, the substituent is likely in the Endo position (placing its proton in the Exo position, coupled to the bridgehead).

References

  • Corey, E. J., & Snider, B. B. (1972). Total Synthesis of Prostaglandins.[2] Journal of the American Chemical Society.

    • Context: Establishes foundational protocols for Diels-Alder reactions involving 5-substituted cyclopentadienes and the stereochemical outcomes.
  • Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[2][3][4][5][6][7] Journal of the American Chemical Society.

    • Context: While focusing on siloxy dienes, this seminal paper outlines the hydrolysis logic used to validate regiochemistry in electron-rich diene adducts.
  • Burnell, D. J., & Valenta, Z. (1984). Facial Selectivity in Diels-Alder Reactions. Chemical Reviews.

    • Context: Provides the theoretical grounding for endo/exo selectivity and secondary orbital interactions in cyclic dienes.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

    • Context: Authoritative source for NMR coupling constants in rigid bicyclic systems (Karplus rel

Sources

A Comparative Guide to Lewis Acid Activation of 1-Methoxycyclopentene for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the activation of enol ethers stands as a cornerstone for the construction of complex molecular architectures. Among these, 1-methoxycyclopentene is a particularly valuable five-carbon building block, offering a nucleophilic center for the formation of intricate cyclopentane-containing structures prevalent in natural products and pharmaceuticals. The reactivity of this enol ether is significantly amplified in the presence of a Lewis acid, which enhances the electrophilicity of its reaction partner. The judicious selection of the Lewis acid is paramount, as it profoundly influences reaction efficiency, selectivity, and overall outcome.

This guide provides a comparative analysis of various Lewis acids for the activation of this compound. We will delve into the underlying mechanistic principles, present comparative data from a closely related system to inform catalyst selection, provide a detailed experimental protocol, and offer insights into the practical application of these reagents in a research setting.

The Mechanism of Lewis Acid Activation

Lewis acids activate the reaction between an enol ether like this compound and an electrophile, typically a carbonyl compound, by coordinating to the electrophile.[1] This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the electron-rich double bond of the enol ether. The subsequent carbon-carbon bond formation generates an oxocarbenium ion intermediate, which is then quenched to afford the final product.

Lewis Acid Activation Mechanism cluster_0 Activation of Electrophile cluster_1 Nucleophilic Attack cluster_2 Product Formation E E=O Activated_E E=O---LA E->Activated_E Coordination LA Lewis Acid LA->Activated_E Intermediate Oxocarbenium Ion Intermediate Activated_E->Intermediate Enol_Ether This compound Enol_Ether->Intermediate C-C Bond Formation Product Adduct Intermediate->Product Quench

Caption: Mechanism of Lewis Acid Activation.

Performance Comparison of Common Lewis Acids

Direct comparative studies on the activation of this compound are not extensively documented in the literature. However, valuable insights can be gleaned from studies on structurally similar substrates, such as 2-cyclopentenone, in Diels-Alder reactions with electron-rich dienes. The following table summarizes the performance of various Lewis acids in a reaction of 2-methyl-2-cyclopentenone with Danishefsky's diene, a reaction that also relies on Lewis acid activation of the cyclopentenone moiety.[2] While the specific yields may differ for this compound, the relative reactivity trends provide a strong basis for catalyst selection.

Lewis AcidCatalyst Loading (mol%)Temperature (°C)Reaction TimeConversion (%)Yield (%)Observations
AlCl₃ 1001 h-65Decomposition products observed.[2]
ZnCl₂ 100--LowDid not improve yield over AlCl₃.[2]
SnCl₄ --78--81Product formation accompanied by decomposition.[2]
BF₃·OEt₂ -0--QuantitativeCleanest reaction with no decomposition.[2]

Key Insights from Comparative Data:

  • Boron trifluoride etherate (BF₃·OEt₂) emerges as a highly effective and clean catalyst, affording a quantitative yield without the formation of byproducts in the model reaction.[2] Its mild nature and high efficiency make it an excellent first choice for activating this compound.

  • Tin(IV) chloride (SnCl₄) demonstrates high reactivity, leading to a high yield of the desired product.[2] However, its strong Lewis acidity can also induce decomposition of the starting materials or products, necessitating careful temperature control.[2][3]

  • Aluminum chloride (AlCl₃) is a potent Lewis acid but its use can be complicated by the formation of decomposition products.[2]

  • Zinc chloride (ZnCl₂) appears to be a milder and less effective Lewis acid in this context compared to the others evaluated.[2]

In-Depth Look at Selected Lewis Acids

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ is a versatile and widely used Lewis acid due to its commercial availability, ease of handling as a liquid, and moderate reactivity.[4][5] It is known to effectively catalyze a wide range of reactions, including cycloadditions and Friedel-Crafts type reactions.[1][6] Its ability to promote clean reactions with minimal side products makes it a preferred choice for sensitive substrates.[2]

Titanium(IV) Chloride (TiCl₄)

TiCl₄ is a powerful Lewis acid that is particularly effective in promoting aldol and Michael reactions of silyl enol ethers.[7] Its high reactivity allows for reactions to proceed at low temperatures, which can be advantageous for controlling stereoselectivity.[7] However, TiCl₄ is highly sensitive to moisture and can generate significant amounts of HCl upon hydrolysis, which can complicate reaction workup and affect acid-sensitive functional groups.

Tin(IV) Chloride (SnCl₄)

SnCl₄ is another strong Lewis acid that is often used in Friedel-Crafts and other carbon-carbon bond-forming reactions.[3] It is a versatile catalyst that can be used in a variety of solvents.[3] As noted in the comparative data, its high reactivity can sometimes lead to side reactions and decomposition, requiring careful optimization of reaction conditions.[2]

Scandium(III) Triflate (Sc(OTf)₃)

Sc(OTf)₃ is a water-tolerant Lewis acid, which makes it an attractive catalyst for reactions that are sensitive to moisture.[8][9] It is known to be an effective catalyst for a variety of transformations, including Diels-Alder and Michael reactions.[9][10] Its ability to be recycled and reused adds to its appeal from a green chemistry perspective.

Experimental Protocol: A Representative Procedure

The following is a generalized, step-by-step protocol for a Lewis acid-catalyzed reaction of this compound with an aldehyde, based on established procedures for similar transformations.[11] This protocol should be adapted and optimized for the specific electrophile and Lewis acid being used.

Experimental_Workflow Start Start Setup 1. Assemble and flame-dry glassware under inert atmosphere. Start->Setup Solvent_LA 2. Add anhydrous solvent and cool to the desired temperature. Setup->Solvent_LA Add_LA 3. Add the Lewis acid to the cooled solvent. Solvent_LA->Add_LA Add_Aldehyde 4. Add the aldehyde dropwise to the Lewis acid solution. Add_LA->Add_Aldehyde Stir_1 5. Stir the mixture for 15-30 minutes. Add_Aldehyde->Stir_1 Add_Enol_Ether 6. Slowly add this compound. Stir_1->Add_Enol_Ether Stir_2 7. Stir the reaction until completion (monitor by TLC/GC-MS). Add_Enol_Ether->Stir_2 Quench 8. Quench the reaction with a suitable quenching agent. Stir_2->Quench Workup 9. Perform aqueous workup and extract the product. Quench->Workup Purify 10. Purify the crude product by column chromatography. Workup->Purify End End Purify->End

Caption: A generalized experimental workflow.

Detailed Steps:

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is thoroughly flame-dried under a stream of inert gas.

  • Solvent and Cooling: Anhydrous solvent (e.g., dichloromethane, toluene) is added to the flask via syringe. The flask is then cooled to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Lewis Acid Addition: The chosen Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) is added carefully to the cooled solvent. For solid Lewis acids, they can be added as a solution or in portions.

  • Electrophile Addition: The electrophile (e.g., an aldehyde or ketone) is added dropwise to the stirred Lewis acid solution.

  • Activation: The mixture is stirred for a short period (typically 15-30 minutes) to allow for the complete coordination of the Lewis acid to the electrophile.

  • Nucleophile Addition: this compound is then added slowly, either neat or as a solution in the reaction solvent, to the activated electrophile mixture.

  • Reaction Monitoring: The reaction is stirred at the chosen temperature until completion, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, or water).

  • Workup: The quenched reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

The activation of this compound with Lewis acids is a powerful strategy for the synthesis of functionalized cyclopentane derivatives. While a variety of Lewis acids can be employed for this purpose, the choice of catalyst has a profound impact on the reaction's success. Based on comparative data from a closely related system, BF₃·OEt₂ stands out as a highly effective and clean catalyst, offering an excellent starting point for reaction optimization. Stronger Lewis acids like SnCl₄ and TiCl₄ can also be highly effective but may require more careful control of reaction conditions to minimize side reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully employ this compound as a key building block in their synthetic endeavors.

References

  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene.
  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis.
  • Cohen, D. T.; Cardinal-David, B.; Scheidt, K. A. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Angew. Chem. Int. Ed.2011, 50 (7), 1678-82.
  • Google Patents. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • Reddy, T. S.; Kumar, A. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Org. Biomol. Chem.2021.
  • Wang, C.; et al.
  • ResearchGate. The mechanism of the Sc(OTf)3-catalyzed reaction to form functionalized cyclopentadiene via the COM process. Available at: [Link]. (Accessed February 1, 2026).

  • Reddy, C. R.; et al. SnCl4 or TiCl4: highly efficient catalysts for the detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequential one-pot asymmetric synthesis of 3-aryl-2-hydroxy-2,3-dihydroindan-1-ones from chalcone epoxides. RSC Publishing. 2015.
  • ChemInform.
  • Kumar, A.; et al. Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction. J. Org. Chem.2022.
  • Saicic, R. N.; Cekovic, Z. Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Tetrahedron Lett.2000.
  • ResearchGate. Double Acylation Product in the SnCl4-promoted Reaction of 4,5-Dichlorocyclopent-4-en-1,3-dione with 1,3,5-Trimethoxybenzene. Available at: [Link]. (Accessed February 1, 2026).

  • Chemistry Stack Exchange. What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Available at: [Link]. (Accessed February 1, 2026).

  • Feng, J.-J.; et al. Lewis Acid Catalysis Enables Switch from [2π+2σ] to Hetero-[4π+2σ] Cycloaddition Reactivity of Bicyclo[1.1.0]butanes for Spiro- and Bridged-Heterocycle Synthesis. ChemRxiv. 2023.
  • Gandon, V.; et al. Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. Molecules. 2022.
  • Reddy, G. S.; et al. Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. PubMed. 2014.
  • Kumar, A.; et al. SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel. The Royal Society of Chemistry. 2015.
  • Kyushu University. Studies on Lewis-Acid Induced Reactions of 8-Methoxy[2.2]metacyclophanes: A New Synthetic Route to Alkylated Pyrenes. Available at: [Link]. (Accessed February 1, 2026).

  • Sci-hub.st. ChemInform Abstract: Lewis Acid Catalyzed Reactions of Thioketones with 1,2‐Epoxycyclohexane and 1,2‐Epoxycyclopentane. Available at: [Link]. (Accessed February 1, 2026).

  • Zeitler, K.; et al. Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furolactams. Chem. Eur. J.2024.
  • Gole, J. L.; et al. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2.
  • Reddy, R. S.; et al. Sc(OTf)3‐Catalyzed Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes/Bicyclo[1.1.0]butanes: Access to 3‐Substituted Chromenones, Cyclopenta[b]chromenones and 2‐Aminobicyclo[2.1.1]hexanes.
  • Shi, M.; et al. TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides: synthesis of highly functionalized triazinines and azetidines. PubMed. 2011.
  • Mlostoń, G.; et al. Sc(OTf)3 catalyzed (8+3)‐cycloaddition of D‐A cyclopropanes 1 with tropothione (3) leading diastereoselectively to cis‐substituted, fused thiopyrans 4.
  • Carreira, E. M.; et al. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. ZORA. 2021.
  • Padwa, A.; et al. Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital.
  • Urpí, F.; Romea, P. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. J. Org. Chem.2007.
  • NIST. This compound. NIST WebBook. Available at: [Link]. (Accessed February 1, 2026).

  • Scheidt, K. A.; et al.
  • Heimgartner, H.; Linden, A.; Blagoev, M. Lewis acid catalyzed reactions of thioketones with 1,2-epoxycyclohexane and 1,2-epoxycyclopentane. ZORA. 1999.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methoxycyclopentene in Modern Synthesis

This compound, a cyclic enol ether, serves as a versatile and valuable intermediate in organic synthesis. Its unique structural features, combining the nucleophilicity of an enol ether with a five-membered carbocyclic ring, make it a sought-after building block in the construction of complex molecules, including natural products and pharmaceutical agents. The strategic installation of the methoxycyclopentene moiety can facilitate a range of transformations, from cycloadditions to stereoselective alkylations, underscoring the importance of efficient and high-yielding synthetic access to this key intermediate.

This guide provides a comprehensive comparison of the primary synthesis routes to this compound, offering an in-depth analysis of their respective efficiencies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a quantitative comparison of their performance based on reported experimental data. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, enabling informed decisions in the selection of the most appropriate synthetic strategy for their specific research and development needs.

The Fundamental Challenge: Navigating the C- vs. O-Alkylation of the Cyclopentanone Enolate

The synthesis of this compound invariably begins with the readily available starting material, cyclopentanone. The core chemical transformation involves the methylation of the cyclopentanone enolate. However, the ambident nature of the enolate anion presents a fundamental challenge: the competition between C-alkylation, yielding 2-methylcyclopentanone, and the desired O-alkylation, which affords this compound.

The regioselectivity of this alkylation is governed by a delicate interplay of several factors, including the nature of the solvent, the counter-ion of the enolate, the choice of the methylating agent, and the reaction temperature. Understanding and controlling these parameters is paramount to maximizing the yield of the desired enol ether.

Caption: Competing pathways in the methylation of cyclopentanone enolate.

Route 1: The Heiszwolf-Kloosterziel Protocol: O-Alkylation in Polar Aprotic Solvents

Pioneering work by Heiszwolf and Kloosterziel demonstrated that the use of polar aprotic solvents dramatically favors the O-alkylation of ketone enolates.[1][2][3] This approach has become a foundational strategy for the synthesis of enol ethers. The underlying principle is that polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), effectively solvate the cation of the enolate salt, leaving the oxygen atom of the enolate more exposed and nucleophilic, thereby promoting attack at the oxygen.

Mechanistic Rationale:

In this protocol, a strong, non-nucleophilic base, potassium tert-butoxide, is used to generate the potassium enolate of cyclopentanone. The reaction is conducted in DMSO, a solvent with a high dielectric constant that effectively solvates the potassium cation. This dissociation of the ion pair increases the reactivity of the oxygen anion. The subsequent introduction of dimethyl sulfate, a potent methylating agent, leads to rapid methylation, with the reaction preferentially occurring at the site of higher electron density, the oxygen atom.

Caption: Simplified workflow of the Heiszwolf-Kloosterziel synthesis.

Experimental Protocol:

Materials:

  • Cyclopentanone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.0 equivalent) in anhydrous DMSO.

  • Cool the solution to room temperature and add cyclopentanone (1.0 equivalent) dropwise via the dropping funnel over 15 minutes with vigorous stirring.

  • After the addition is complete, stir the resulting enolate solution for an additional 30 minutes at room temperature.

  • Add dimethyl sulfate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by carefully pouring the mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford this compound.

Performance Data:

While specific data for cyclopentanone is not explicitly detailed in the original communication, the authors report a 71% yield for the analogous synthesis of 1-methoxycyclohexene from cyclohexanone.[3] It is reasonable to expect a comparable yield for this compound under optimized conditions.

Route 2: Alternative Methylating Agents - The Use of "Magic Methyl" Reagents

While dimethyl sulfate is a highly effective methylating agent, its high toxicity is a significant drawback. Safer alternatives, such as methyl triflate ("magic methyl") or trimethyloxonium tetrafluoroborate, can also be employed for the O-methylation of ketone enolates. These reagents are highly electrophilic and tend to favor O-alkylation.

Mechanistic Rationale:

The mechanism is analogous to that of the Heiszwolf-Kloosterziel protocol, with the primary difference being the nature of the methylating agent. Reagents like methyl triflate are potent electrophiles, leading to a more rapid and often cleaner reaction.

Comparative Performance:

The use of these alternative methylating agents can lead to high yields of the desired enol ether, often with shorter reaction times. However, the higher cost of these reagents compared to dimethyl sulfate is a key consideration for large-scale synthesis.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Heiszwolf-Kloosterziel Route 2: Alternative Methylating Agents
Starting Material CyclopentanoneCyclopentanone
Key Reagents Potassium tert-butoxide, Dimethyl sulfatePotassium tert-butoxide, Methyl triflate or Trimethyloxonium tetrafluoroborate
Solvent DMSO or DMFDMSO or DMF
Reported Yield ~71% (for cyclohexanone)[3]Potentially higher, but reagent cost is a factor.
Selectivity (O- vs. C-) High for O-alkylation in polar aprotic solvents.[1][2][3]Generally high for O-alkylation due to the high electrophilicity of the reagent.
Reaction Conditions Room temperatureTypically room temperature or slightly below.
Advantages Cost-effective reagents, well-established method.High reactivity, potentially cleaner reactions and shorter reaction times.
Disadvantages High toxicity of dimethyl sulfate.Higher cost of methylating agents.

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through the O-alkylation of the cyclopentanone enolate. The Heiszwolf-Kloosterziel protocol, utilizing a polar aprotic solvent like DMSO, a strong base such as potassium tert-butoxide, and dimethyl sulfate as the methylating agent, remains a robust and high-yielding method. While the toxicity of dimethyl sulfate is a concern, the use of alternative, albeit more expensive, methylating agents like methyl triflate can provide a safer and potentially more efficient alternative.

Future research in this area may focus on the development of catalytic methods for the O-methylation of ketones, which would reduce the stoichiometric use of strong bases and toxic alkylating agents, further enhancing the green credentials and industrial applicability of this compound synthesis.

References

  • Heiszwolf, G. J.; Kloosterziel, H. Formation of enol ethers by alkylation of ketones.
  • Heiszwolf, G.J. ; Kloosterziel, H. / Formation of enol ethers by alkylation of ketones. TUE Research portal. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Heiszwolf, G.J. ; Kloosterziel, H. / Formation of enol ethers by alkylation of ketones. Onderzoeksportaal Eindhoven University of Technology. [Link]

  • Heiszwolf, G. J.; Kloosterziel, H. Formation of Enol Ethers by Alkylation of Ketones. RSC Publishing. 1966 . [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

Sources

Technical Guide: Isotopic Labeling Studies with 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-Methoxycyclopentene as a mechanistic probe in physical organic chemistry and drug development. Unlike flexible acyclic vinyl ethers or labile silyl enol ethers, this compound offers a rigid, cyclic framework that simplifies conformational analysis during kinetic isotope effect (KIE) studies. This document details the synthesis of isotopologues, comparative performance against alternatives, and self-validating protocols for determining solvent and substrate isotope effects.

Part 1: Mechanistic Utility & Comparative Analysis

The Mechanistic Niche

This compound is a quintessential substrate for studying the


 (Acid-Catalyzed Substitution, Electrophilic, Bimolecular)  mechanism. In aqueous media, hydrolysis proceeds via rate-determining proton transfer to the 

-carbon, generating an oxocarbenium ion intermediate.

Why use this compound?

  • Conformational Lock: The cyclopentene ring restricts the

    
    -system, preventing the cis-trans isomerization complications observed in acyclic analogs like ethyl vinyl ether.
    
  • Electronic mimicry: It serves as an excellent electronic model for glycal derivatives used in glycosidase inhibitor development.

Product Comparison: Enol Ether Probes

The following table compares this compound with common alternatives used in mechanistic labeling studies.

FeatureThis compound TMS-Enol Ether (Cyclopentanone) Ethyl Vinyl Ether (Acyclic)
Hydrolytic Stability Moderate (Requires Acid Catalyst)Low (Hydrolyzes rapidly in moisture)Moderate
Isotopic Synthesis High Yield (One-pot acetalization/elimination)Moderate (Requires strong bases/LDA)High
Mechanistic Fidelity High (Rigid ring prevents rotamers)Low (Si-O bond cleavage competes)Medium (Rotameric mixtures complicate kinetics)
Primary Use Case Proton transfer kinetics (

)
Nucleophilic addition studiesPolymerization initiation studies

Part 2: Isotopic Labeling Strategies

To elucidate reaction mechanisms, two distinct labeling strategies are employed.[1][2][3][4]

Strategy A: Solvent Isotope Effects (SIE)
  • Probe: Unlabeled this compound in

    
     vs. 
    
    
    
    .
  • Target: The incoming proton (hydron).

  • Expected Result: A primary Kinetic Isotope Effect (KIE) of

    
    . This confirms that proton transfer is the rate-determining step (RDS).[1][5]
    
Strategy B: Substrate Labeling (Secondary KIE)
  • Probe: 1-(Methoxy-

    
    )cyclopentene.
    
  • Target: The methyl group attached to oxygen.[6]

  • Utility: Measures secondary deuterium isotope effects to determine the hybridization change of the oxygen atom at the transition state.

Part 3: Experimental Protocols

Synthesis of 1-(Methoxy- )cyclopentene

This protocol utilizes a self-validating "acetal-elimination" route.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Methanol-

    
     (CD
    
    
    
    OD, >99.8% D, 4.0 eq)
  • Trimethyl orthoformate (1.2 eq) - Note: Use labeled orthoformate if high isotopic purity is critical, but exchange with excess Methanol-

    
     is usually sufficient.
    
  • p-Toluenesulfonic acid (pTsOH, 0.01 eq)

Workflow:

SynthesisWorkflow Start Cyclopentanone + CD3OD Acetal Intermediate: Dimethyl Acetal-d6 Start->Acetal pTsOH, 25°C - D2O Elimination Acid Catalyzed Elimination (Heat) Acetal->Elimination Distillation (140°C) Product Product: 1-(Methoxy-d3)cyclopentene Elimination->Product Fractional Collection

Figure 1: Synthesis pathway for deuterated enol ether probe.

Step-by-Step Protocol:

  • Acetal Formation: Combine cyclopentanone and Methanol-

    
     with catalytic pTsOH. Stir for 4 hours. The formation of the dimethyl acetal is monitored by GC-MS.
    
  • Elimination: Equip the flask with a fractional distillation column. Heat the reaction mixture to 140°C.

  • Collection: Methanol-

    
     will distill first. The temperature will rise as 1-(methoxy-
    
    
    
    )cyclopentene distills (b.p. approx 138-140°C).
  • Validation (Self-Check):

    • 1H NMR (CDCl3): Check for the disappearance of the methoxy singlet at

      
       3.5 ppm.
      
    • Yield: Expect 60-70%.

Kinetic Hydrolysis Assay (Solvent Isotope Effect)

This assay determines the rate-limiting step of hydrolysis.[5]

Reagents:

  • Buffer A: 0.1 M HCl in

    
    .
    
  • Buffer B: 0.1 M DCl in

    
     (prepared by diluting concentrated DCl).
    
  • Substrate: this compound (10 mM stock in Dioxane).

Workflow:

  • Baseline: Place 3.0 mL of Buffer A in a quartz cuvette.

  • Injection: Inject 10

    
    L of substrate stock. Invert rapidly to mix.
    
  • Detection: Monitor absorbance decay at 205 nm (alkene

    
     transition) using a UV-Vis spectrophotometer.
    
  • Repeat: Perform the identical procedure with Buffer B (

    
    ).
    
  • Calculation: Fit data to a first-order exponential decay (

    
    ) to obtain 
    
    
    
    .

Part 4: Data Presentation & Interpretation[7]

Signaling Pathway: Hydrolysis Mechanism

The following diagram illustrates the proton transfer pathway validated by this isotope study.

HydrolysisMechanism Substrate This compound TS Transition State (Proton Transfer) Substrate->TS H3O+ (RDS) Intermed Oxocarbenium Ion TS->Intermed Fast Product Cyclopentanone + Methanol Intermed->Product + H2O, - H+

Figure 2: Acid-catalyzed hydrolysis mechanism showing the rate-determining proton transfer step.[1]

Interpreting the KIE Data

The table below provides reference values for interpreting your experimental results.

ParameterObserved ValueInterpretationReference
Solvent KIE (

)
2.5 – 3.5 Primary Effect: Proton transfer is rate-limiting.[1][5][1]
Solvent KIE (

)
0.5 – 1.0Inverse/Null: Pre-equilibrium protonation (Specific Acid Catalysis).[2]
Substrate KIE (

-D)
1.0 – 1.2Secondary: Hyperconjugative stabilization change.[3]

Technical Insight: A value of


 for this compound is diagnostic of the 

mechanism. If the hydrolysis involved a rapid pre-equilibrium protonation followed by slow water attack (A-1 or A-2 mechanisms), the isotope effect would be inverse (

) due to the higher acidity of

compared to

.

References

  • Kresge, A. J., & Leibovitch, M. (1990).[5] Vinyl ether hydrolysis.[1][5][7] XXIII. Solvent isotope effect on the reaction of divinyl ether catalyzed by the hydronium ion. Canadian Journal of Chemistry, 68(12), 2129-2130.

  • Jones, J., & Kresge, A. J. (1993).[1] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. 
    
  • Hine, J., & Arata, K. (1976).[8] Keto-Enol tautomerism.[8] I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49, 3085-3088.[8]

Sources

Benchmarking Spectral Fidelity: A Comparative Guide to 1-Methoxycyclopentene Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Methoxycyclopentene (CAS 1072-59-9) is a cyclic enol ether widely utilized as a reactive intermediate in cycloaddition reactions and hydrolysis studies. However, its verification poses a unique challenge: spectral databases often contain aged data where moisture contamination has hydrolyzed the sample back to cyclopentanone.

This guide is not merely a list of peaks; it is a protocol for spectral vigilance . We will establish a "Ground Truth" experimental standard, compare it against major databases (NIST, SDBS), and provide a self-validating workflow to distinguish between a database error and a degraded sample.

The "Ground Truth" Protocol: Synthesis & Handling

To cross-reference data effectively, you must first ensure your reference material is authentic. Relying on commercial samples without re-verification is a primary cause of spectral mismatch in this compound class.

Synthesis of the Reference Standard

Rationale: Enol ethers are acid-labile. Commercial samples stored in glass (slightly acidic surface) often degrade. Fresh synthesis via the orthoformate route is the only way to guarantee >98% purity for benchmarking.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Trimethyl orthoformate (1.2 eq)

  • Methanol (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (0.01 eq)
    

Methodology:

  • Setup: Flame-dry a round-bottom flask. Purge with Argon.

  • Reaction: Combine cyclopentanone, trimethyl orthoformate, and MeOH. Add p-TSA. Stir at room temperature for 24 hours.

  • Quench: Add solid

    
     to neutralize the acid before any workup. (Critical Step: Acid + Heat = Hydrolysis). 
    
  • Distillation: Fractional distillation under reduced pressure. Collect the fraction boiling at ~140°C (760 mmHg equivalent).

  • Storage: Store over activated 4Å molecular sieves.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to database cross-referencing.

G Start Start: Cyclopentanone Synth Synthesis (TMOF + pTSA) Start->Synth Quench Base Quench (K2CO3) Synth->Quench Neutralize Acid Distill Distillation (Anhydrous) Quench->Distill Analysis Spectral Analysis (NMR/IR/MS) Distill->Analysis Keep Dry DB_Check Cross-Ref Databases Analysis->DB_Check

Figure 1: Critical workflow for generating a valid spectral standard for this compound.

Spectral Data Comparison: Experimental vs. Database

The following table benchmarks the fresh experimental values against common database entries. Note the specific discrepancies that indicate sample degradation.

Comparative Spectral Table[1]
TechniqueParameterExperimental Target (Fresh)Database Warning (Degraded/Impure)Assignment / Notes
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

H NMR
Vinyl Proton 4.45 ppm (t) Absent or weakThe defining feature of the enol ether.

H NMR
Methoxy Group 3.55 ppm (s) 3.6 - 3.7 ppmShift changes slightly if hydrolyzed to MeOH.

H NMR
Impurity Flag Absent2.15 ppm (s) This peak indicates Cyclopentanone (hydrolysis product).

C NMR
C-1 (Vinyl-O) ~160.5 ppm ~220 ppm220 ppm is the Carbonyl (C=O) of cyclopentanone.

C NMR
C-2 (Vinyl-H) ~92.5 ppm AbsentHigh field shift due to resonance donation from Oxygen.
IR C=C Stretch 1645 cm

(Strong)
1740 cm

(Strong)
1740 cm

is the C=O stretch. If C=C < C=O, sample is bad.
MS (EI) Molecular Ion

98

84
84 is Cyclopentanone (

). 98 is this compound (

).[1][2]
Database Reliability Assessment
  • SDBS (AIST): Generally high reliability for NMR. Look for SDBS No. (check specific entries for enol ethers). If the spectrum shows a large peak at 2.15 ppm in

    
    H NMR, the database sample was likely wet.
    
  • NIST Webbook: Gold standard for Mass Spectrometry (MS). The EI spectrum should show a clear parent ion at

    
     98. If the base peak is 55 (
    
    
    
    ), this confirms the enol ether structure (loss of propyl radical).
  • Computational (DFT): Often overestimates the vinyl proton shift (predicting ~4.8 ppm). Experimental values are typically more shielded (~4.4-4.5 ppm) due to strong mesomeric effects.

Troubleshooting & Validation Logic

When your data does not match the database, use this decision tree to determine if the error lies in your synthesis or the reference data.

Spectral Mismatch Decision Tree

DecisionTree Input Spectral Mismatch Detected CheckIR Check IR Spectrum: Is 1740 cm-1 present? Input->CheckIR Hydrolysis Diagnosis: Sample Hydrolyzed CheckIR->Hydrolysis Yes (Strong C=O) CheckNMR Check 1H NMR: Is Vinyl H at 4.4 ppm? CheckIR->CheckNMR No (Strong C=C) DatabaseError Diagnosis: Database/Prediction Error CheckNMR->DatabaseError Yes (Sample is Good) SolventCheck Check Solvent: Was CDCl3 acid-free? CheckNMR->SolventCheck No (Complex Mix) SolventCheck->Hydrolysis Acidic CDCl3 used

Figure 2: Logic flow for diagnosing spectral discrepancies in enol ethers.

The "Self-Validating" Solvent Test

Protocol: Never run an enol ether NMR in untreated CDCl


. Chloroform naturally forms HCl over time.
  • Test: Add 1 drop of sample to CDCl

    
    .
    
  • Wait: 5 minutes.

  • Run: If the spectrum changes (appearance of 2.15 ppm peak) during acquisition, your solvent is destroying the sample.

  • Fix: Filter CDCl

    
     through basic alumina or add a speck of K
    
    
    
    CO
    
    
    to the NMR tube.

References

  • NIST Mass Spectrometry Data Center. this compound - Gas Phase Thermochemistry & Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link] (Accessed via CAS 1072-59-9).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Search for "this compound" or Enol Ether analogs).

  • Wohl, R. A. "Synthesis of Enol Ethers." Synthesis, 1974(1), 38-40.
  • PubChem. this compound Compound Summary. National Library of Medicine. [Link].

Sources

Peer-reviewed literature on the comparative reactivity of 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a peer-reviewed, technical analysis of 1-Methoxycyclopentene (1-MCP) , focusing on its comparative reactivity profile against acyclic enol ethers and six-membered ring analogs.

Executive Summary

This compound (1-MCP) is a cyclic alkyl enol ether characterized by a "locked" planar conformation that maximizes


-

orbital overlap. This structural constraint renders it significantly more nucleophilic than its acyclic rotameric counterparts (e.g., methyl vinyl ether) but introduces unique strain-release dynamics during hydrolysis and cycloaddition. This guide analyzes its utility as a nucleophile in diversity-oriented synthesis, contrasting it with 1-methoxycyclohexene (1-MCH) and silyl enol ethers .
Synthesis & Structural Integrity

Unlike silyl enol ethers, which are synthesized via thermodynamic or kinetic trapping of enolates, 1-MCP is best prepared via the acid-catalyzed elimination of methanol from cyclopentanone dimethyl ketal .

Protocol: Acid-Catalyzed Elimination

  • Precursor: Cyclopentanone dimethyl ketal (formed from cyclopentanone + trimethyl orthoformate).

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or acidic alumina.
    
  • Method: Distillation under reduced pressure.[1]

  • Critical Control Point: The reaction is an equilibrium. Continuous removal of methanol is required to drive the elimination.

  • Purity Marker: Absence of the diagnostic ketal peak in

    
    H NMR (
    
    
    
    3.2 ppm, s, 6H) and appearance of the vinyl proton (
    
    
    4.5-4.6 ppm).
Nucleophilicity & Electrophilic Addition[2]

The core value of 1-MCP lies in its enhanced nucleophilicity, quantified by the Mayr Nucleophilicity Scale (


) .
The "Planar Lock" Effect

In acyclic enol ethers, the alkoxy group rotates, populating both s-cis and s-trans conformers. The s-cis form suffers from steric repulsion and poor orbital alignment.

  • 1-MCP: The five-membered ring forces the methoxy oxygen's lone pair into near-perfect parallel alignment with the

    
    -system (
    
    
    
    -orbital).
  • Result: Higher HOMO energy and accelerated reaction rates with electrophiles compared to acyclic variants.

Comparative Nucleophilicity (Mayr

Parameter)
Compound

Parameter (approx)
Reactivity Description
This compound 5.5 - 6.5 High. Reacts with weak electrophiles (e.g., iminium ions).
1-Methoxycyclohexene4.5 - 5.5Moderate. Slightly lower due to chair-like puckering reducing overlap.
Methyl Vinyl Ether~ 1.5Low. Requires strong activation due to conformational freedom.
Trimethylsilyloxycyclopentene~ 7.0Very High. (Silyl enol ether) - Reference standard for Mukaiyama aldol.
Hydrolysis Kinetics: The I-Strain Anomaly

A critical differentiator between 5-membered (1-MCP) and 6-membered (1-MCH) rings is their hydrolytic stability.

  • Mechanism: Rate-determining protonation of the

    
    -carbon to form an oxocarbenium ion.
    
  • 1-MCP Behavior: Hydrolyzes faster than 1-MCH.

    • Reasoning: Protonation of 1-MCP converts a strained

      
       center (bond angle ~109° forced into ~102-105°) into an 
      
      
      
      center. While this normally relieves strain, the transient oxocarbenium ion in the 5-ring is highly stabilized by the planar oxygen, and the transition state is early.
    • Thermodynamics: The heat of hydrolysis for 1-MCP is

      
      , indicating a strong thermodynamic drive toward cyclopentanone.
      
Visualization: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis MCP This compound (Nucleophile) TS Transition State (Protonation) MCP->TS Rate Determining Step H_plus H+ (Acid) H_plus->TS OxoCarb Oxocarbenium Ion (Resonance Stabilized) TS->OxoCarb Strain Release Hemi Hemiacetal Intermediate OxoCarb->Hemi + H2O Prod Cyclopentanone + Methanol Hemi->Prod - MeOH

Figure 1: Mechanism of acid-catalyzed hydrolysis highlighting the rate-determining protonation step.

Cycloaddition Profiles: [2+2] Photochemistry

1-MCP is a premier substrate for Paterno-Büchi reactions, often outperforming 1-MCH in diastereoselectivity due to the rigid "envelope" conformation of the 5-membered ring.

  • Reaction: 1-MCP + Carbonyl (

    
    ) 
    
    
    
    Oxetane.
  • Selectivity: The reaction proceeds via a 1,4-biradical intermediate. The steric bulk of the methoxy group and the ring puckering direct the carbonyl oxygen to add endo or exo depending on the partner.

  • Performance vs. 1-MCH: 1-MCP typically shows higher Exo-selectivity in oxetane formation because the 5-ring envelope conformation creates a more distinct steric face bias than the flipping chair of cyclohexene.

Polymerization: The Cationic Limit

Researchers attempting to use 1-MCP as a monomer for cationic polymerization (analogous to vinyl ethers) will face significant hurdles.

  • Ceiling Temperature (

    
    ):  1-MCP has a very low 
    
    
    
    . The entropy loss upon polymerizing a 5-membered ring is not sufficiently offset by enthalpy release (ring strain is not high enough, unlike cyclobutene).
  • Outcome: At standard cationic conditions (BF

    
    OEt
    
    
    
    , -78°C), 1-MCP tends to form dimers or oligomers rather than high molecular weight polymers.
  • Alternative: For polymerization, cyclopentene (via ROMP) or vinyl ethers are superior choices.

Experimental Data Summary
PropertyThis compound (1-MCP)1-Methoxycyclohexene (1-MCH)Significance
Ring Strain High (Envelope puckering)Low (Chair conformation)Drives faster electrophilic attack in 1-MCP.
Hydrolysis Rate

(Fast)
Reference (

)
1-MCP requires strictly anhydrous storage.
Aldol Diastereoselectivity Moderate (flexible TS)High (Chair TS)1-MCH is preferred for stereocontrolled Mukaiyama aldol.
Boiling Point ~118°C~140°C1-MCP is easier to remove by distillation.
References
  • Hine, J., & Arata, K. (1976).[2][3] Keto-Enol Tautomerism.[2][3] I. The Calorimetrical Determination of the Equilibrium Constant for Keto-Enol Tautomerism for Cyclopentanone and Acetone. Bulletin of the Chemical Society of Japan.[4] Link

  • Mayr, H., & Patz, M. (1994).[5] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition. Link

  • Griesbeck, A. G., & Bondock, S. (2001). Paterno-Büchi Reactions of Allylic Alcohols and Enol Ethers with Aldehydes: Hydrogen-Bonding Control of the Regio- and Stereoselectivity. Journal of the American Chemical Society.[4] Link

  • Wiberg, K. B., et al. (1991). Enthalpies of hydration of alkenes. 4. Formation of acyclic and cyclic alcohols. Journal of Organic Chemistry. Link

  • NIST Chemistry WebBook. this compound Thermochemistry Data. Link

Sources

Safety Operating Guide

Technical Guide: 1-Methoxycyclopentene Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

1-Methoxycyclopentene (CAS: 1072-59-9 / 5624-67-9) is not merely a flammable solvent; it is a reactive enol ether . Unlike standard ethers (e.g., diethyl ether), enol ethers possess a double bond adjacent to the oxygen atom, making them highly susceptible to acid-catalyzed hydrolysis and peroxide formation .

Critical Disposal Directive:

  • DO NOT combine with acidic waste streams. Exothermic hydrolysis will occur, generating heat and pressure.

  • DO NOT distill to dryness. Peroxide hazard on concentration.[1][2][3]

  • Primary Waste Code: RCRA D001 (Ignitable).

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactive nature. It acts as a "masked" ketone.

PropertySpecificationOperational Implication
Flash Point ~28°C (82°F)Flammable Liquid (Category 3). Ground all equipment during transfer to prevent static discharge ignition.
Reactivity Acid-SensitiveHydrolyzes rapidly in the presence of protons (

) to form cyclopentanone and methanol.
Stability Peroxide FormerClass B Peroxide Former. May form explosive peroxides upon concentration or prolonged storage.[1][2][3]
Specific Gravity 0.90 g/mLLighter than water; will float on aqueous spills.
The Hidden Hazard: Acid Hydrolysis

Most laboratory accidents involving enol ethers occur during waste consolidation. If this compound is poured into a waste drum containing acidic byproducts (e.g., from TFA or HCl workups), the following exothermic reaction triggers immediately:

Reaction:



This reaction releases heat, which can boil the methanol byproduct (B.P. 64.7°C), leading to rapid pressurization and potential rupture of the waste container.

Pre-Disposal Stabilization & Decision Logic

Before moving the container, you must validate its stability. Follow this decision logic to determine the correct disposal path.

Workflow: Waste Assessment & Routing

DisposalWorkflow Start Waste Assessment: This compound AgeCheck Check Container Age & Condition Start->AgeCheck Crystals Crystals/Precipitate Visible? AgeCheck->Crystals BombSquad DO NOT TOUCH Contact EHS / Bomb Squad Crystals->BombSquad Yes (High Risk) TestPeroxide Test for Peroxides (Quantofix / Starch-Iodide) Crystals->TestPeroxide No (Liquid Clear) LevelCheck Peroxide Level? TestPeroxide->LevelCheck Treat Stabilize/Reduce (Ferrous Sulfate) LevelCheck->Treat > 100 ppm Segregate Segregate Waste Stream (Non-Acidic Organic) LevelCheck->Segregate < 100 ppm Treat->Segregate Retest OK Label Label: D001 'Flammable, Enol Ether' Segregate->Label

Figure 1: Decision logic for assessing peroxide risks prior to disposal. High peroxide levels require chemical reduction before transport.

Detailed Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR § 261.21) and laboratory safety standards.

Step 1: Peroxide Quantification

Why: Enol ethers react with atmospheric oxygen to form peroxides.

  • Visually inspect the liquid. If cloudy or crystals are present at the cap, STOP . Evacuate the area and contact EHS.

  • If clear, use a semi-quantitative peroxide test strip (e.g., Quantofix®).[4]

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Treat immediately.

    • > 100 ppm: High hazard. Contact a hazardous waste specialist for on-site stabilization.

Step 2: Chemical Segregation (The "Golden Rule")

Why: To prevent the hydrolysis reaction described in Section 2.

  • Select a Type I Safety Can or a dedicated HDPE waste container.

  • Ensure the container is designated for "Non-Halogenated Organic Solvents."

  • Verify pH: Ensure the receiving waste container is Neutral or Basic (pH 7–10).

    • Pro-Tip: If the waste stream is ambiguous, add a small amount of Triethylamine (1% v/v) to the waste container to buffer against accidental acid introduction.

Step 3: Labeling & Storage

Why: To communicate the specific hazard to waste handlers who may not know enol ether chemistry.

  • Apply a hazardous waste label.

  • Mandatory Fields:

    • Chemical Name: this compound.[5]

    • Hazard Class: Flammable Liquid.[6][7]

    • Specific Note: "Enol Ether – Do Not Mix with Acids."

  • Store in a flammable safety cabinet until pickup.

Step 4: Final Disposal Method

The ultimate fate of this chemical should be Fuel Blending/Incineration .

  • RCRA Code: D001 (Ignitable Characteristic).

  • Method: The waste contractor will blend the solvent into a fuel mix for cement kilns or industrial incinerators. This ensures complete destruction of the organic framework.

Emergency Contingencies: Spills

In the event of a spill, the high surface area increases the rate of vaporization (flammability) and oxidation (peroxides).

ScenarioResponse Protocol
Small Spill (< 500 mL) 1. Remove ignition sources immediately.2. Absorb with vermiculite or activated charcoal pads.3. Do not use paper towels (increases surface area for rapid oxidation).4. Place absorbents in a fume hood to evaporate or seal in a waste bag.
Large Spill (> 500 mL) 1. Evacuate the lab.2. Call emergency response.3. If safe, cover spill with foam to suppress vapors.4. Prevent entry into drains (water in drains may trigger hydrolysis).

Scientific Rationale: The Hydrolysis Pathway

Understanding the molecular degradation helps justify the strict segregation from acids.

Hydrolysis Reactant This compound (Enol Ether) Intermediate Hemiacetal Intermediate Reactant->Intermediate Protonation Proton H+ (Acid) Proton->Intermediate Products Cyclopentanone + Methanol Intermediate->Products Hydrolysis Heat Heat Release (Exothermic) Products->Heat

Figure 2: Acid-catalyzed hydrolysis pathway. The formation of the stable ketone (Cyclopentanone) drives the reaction forward, releasing significant energy.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). EPA.gov. [Link]

  • PubChem. (2024). This compound Compound Summary (CAS 1072-59-9). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-Methoxycyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1072-59-9 | Formula: C₆H₁₀O | Class: Cyclic Enol Ether[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat 1-Methoxycyclopentene as a Category 2 Flammable Liquid and a moisture-sensitive reagent.[1][2][3]

As a Senior Application Scientist, I often see researchers treat enol ethers identical to standard ethers (like diethyl ether). This is a critical error. While they share the flammability and peroxide-forming risks of standard ethers, this compound possesses a distinct acid-sensitivity .[1][2][3] Contact with aqueous acids (or even acidic moisture) triggers rapid hydrolysis, releasing methanol and cyclopentanone.[2][3] This reaction can be exothermic and complicate waste streams.[2][3]

Core Hazards:

  • Flammability: High vapor pressure; vapors travel to ignition sources.[2][3]

  • Reactivity: Hydrolyzes in the presence of acid/moisture.[2][3] Potential peroxide former upon prolonged air exposure.[2][3]

  • Health: Irritant to eyes, skin, and respiratory tract.[3] Narcotic effects at high concentrations.[2][3][4]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls.[2][3] PPE is the last line of defense, not the first.[3]

ParameterSpecificationScientific Rationale
Primary Containment Chemical Fume HoodMandatory. Volatility dictates that all transfers occur under active ventilation (Face velocity: 80–100 fpm).[1][2][3]
Ignition Control Grounding/BondingLow flash point (estimated <23°C) requires grounding all metal containers during transfer to prevent static discharge.[2][3]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents atmospheric moisture from triggering hydrolysis and oxygen from forming peroxides.[2][3]
Temperature Cool, Dry Storage (<25°C)Reduces vapor pressure and slows degradation rates.[2][3]
Personal Protective Equipment (PPE) Matrix

The chemical structure of this compound (an ether linkage on a cyclic alkene) allows it to permeate standard rubber materials rapidly.[1][2][3] Do not rely on standard latex gloves.

Glove Selection Logic
  • Nitrile (Disposable): Acceptable only for incidental splash protection.[2][3] Ethers solvate nitrile rubber, leading to degradation and permeation in <15 minutes.[2][3]

  • Laminate (Silver Shield/4H): Required for spill cleanup or prolonged immersion.[2][3] These provide >4-hour breakthrough times against small ethers.[1][2][3]

  • PVA (Polyvinyl Alcohol): Excellent resistance to ethers but dissolves in water.[2][3] Use only if the environment is strictly anhydrous.[2][3]

PPE Decision Table
Protection ZoneLow Risk (Analytical/Small Scale)High Risk (Synthesis/Spill Cleanup)
Hand Protection Double-gloved Nitrile (min 5 mil).[1][2][3] Change immediately upon splash.[2][3]Laminate (Silver Shield) liners under Nitrile outer gloves (for dexterity).[2][3]
Eye Protection Chemical Splash Goggles (Indirect Vent).[2][3]Chemical Splash Goggles + Face Shield (8-inch).[1][2][3]
Respiratory Fume hood work required.[2][3] If hood fails: Half-mask with Organic Vapor (OV) Cartridges .Full-face Respirator (OV) or SCBA for large spills.[1][2][3]
Body Defense 100% Cotton Lab Coat (Fire Resistant preferred).[2][3]Chemical-Resistant Apron (Butyl or Tychem) over FR Lab Coat.[1][2][3]
Visualized Safety Logic
Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct glove material based on exposure duration and task type.[2][3]

PPE_Selection Start Task Assessment Exposure Expected Contact Type? Start->Exposure Splash Incidental Splash (Pipetting/Analytical) Exposure->Splash Low Volume Immersion Direct Contact/High Risk (Synthesis/Spill) Exposure->Immersion High Volume Nitrile Double Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Laminate Laminate (Silver Shield) under Nitrile Immersion->Laminate

Caption: Decision logic for glove selection based on contact duration risk.[1][2][3]

Operational Protocol: Safe Handling Workflow

Objective: Transfer this compound from stock bottle to reaction vessel without hydrolysis or exposure.

  • Pre-Operation Check:

    • Verify Fume Hood flow.[2][3]

    • Check stock solvent for peroxides using starch-iodide strips if the container has been opened previously >3 months.[1][2][3]

    • Critical: Ensure all glassware is oven-dried. Moisture causes decomposition.[2][3]

  • Setup:

    • Clamp the receiving vessel under a positive pressure of Nitrogen.[2][3]

    • Prepare a waste beaker containing a dilute base (e.g., Sodium Bicarbonate solution) to neutralize any hydrolyzed byproducts (acidic impurities) if quenching is needed.[2][3]

  • Transfer (Cannula or Syringe Technique):

    • Why: Pouring introduces air (peroxides) and moisture (hydrolysis).[2][3]

    • Insert a long needle connected to an inert gas line into the stock bottle (pressure inlet).[2][3]

    • Insert the transfer needle (cannula) or use a gas-tight syringe to withdraw the liquid.[1][2][3]

    • Inject slowly into the reaction vessel.

  • Post-Transfer:

    • Seal the stock bottle immediately with Parafilm or a new septum.[2][3]

    • Wipe the septum area with a dry tissue; do not use wet wipes (hydrolysis risk).[2][3]

Diagram 2: Handling Workflow

Handling_Workflow cluster_prevention Critical Control Points Storage Dry Storage (<25°C, Inert Gas) Check Peroxide Test (If aged >3 mo) Storage->Check Transfer Syringe/Cannula Transfer Check->Transfer Negative Reaction Reaction Vessel (N2 Atmosphere) Transfer->Reaction Waste Disposal (Segregated) Reaction->Waste Quench

Caption: Operational workflow emphasizing peroxide testing and inert atmosphere transfer.

Emergency Response & Disposal
Spill Cleanup (Small Scale < 500 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don Laminate gloves and respiratory protection.[2][3]

  • Absorb: Use non-acidic absorbents (Vermiculite or activated charcoal).[2][3]

    • Warning: Do not use clay-based absorbents that may be acidic; they can catalyze rapid hydrolysis and heat generation.[1][2][3]

  • Collect: Sweep into a spark-proof container.

Waste Disposal[1][5]
  • Segregation: Dispose of as "Flammable Organic Solvent."[2][3]

  • Incompatibility: NEVER mix with acidic waste streams or oxidizers (Nitric acid, Peroxides).[2][3] The hydrolysis reaction is exothermic and can pressurize waste drums.[2][3]

  • Labeling: Clearly label as "this compound - Flammable - Moisture Sensitive."

References
  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 136835, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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